molecular formula C9H10O4S B1266019 4-Toluenesulfonylacetic acid CAS No. 3937-96-0

4-Toluenesulfonylacetic acid

Número de catálogo: B1266019
Número CAS: 3937-96-0
Peso molecular: 214.24 g/mol
Clave InChI: AQDHXMBUTDLAMD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Toluenesulfonylacetic acid is a useful research compound. Its molecular formula is C9H10O4S and its molecular weight is 214.24 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Toluenesulphonylacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46893. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(4-methylphenyl)sulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-7-2-4-8(5-3-7)14(12,13)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDHXMBUTDLAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192573
Record name 4-Toluenesulphonylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3937-96-0
Record name 2-[(4-Methylphenyl)sulfonyl]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3937-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Toluenesulphonylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3937-96-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46893
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Toluenesulphonylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-tolylsulphonyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.381
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-TOLUENESULFONYLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YID78NF77O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Toluenesulfonylacetic Acid from p-Toluenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 4-Toluenesulfonylacetic acid, a valuable building block in medicinal chemistry and organic synthesis. The described methodology follows a robust three-step reaction sequence starting from the readily available p-toluenesulfonyl chloride.

Introduction

This compound and its derivatives are important intermediates in the development of various pharmaceutical compounds. Their synthesis from p-toluenesulfonyl chloride is a common requirement in many research and development laboratories. This document outlines a reliable synthetic route, providing detailed experimental procedures, quantitative data, and a visual representation of the workflow to ensure reproducibility and scalability.

Overall Reaction Scheme

The synthesis proceeds via three key steps:

  • Reduction of p-toluenesulfonyl chloride to its corresponding sulfinate salt, sodium p-toluenesulfinate.

  • Nucleophilic substitution of ethyl chloroacetate with sodium p-toluenesulfinate to form the intermediate, ethyl 4-toluenesulfonylacetate.

  • Hydrolysis of the ester intermediate to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Sodium p-Toluenesulfinate

This procedure is adapted from a well-established method described in Organic Syntheses.[1]

Reaction:

Materials and Equipment:

  • p-Toluenesulfonyl chloride

  • Zinc dust (90-100% pure)

  • Sodium hydroxide (12 N solution)

  • Sodium carbonate (powdered)

  • Water

  • 12-L crock or large reaction vessel

  • Mechanical stirrer

  • Steam source

  • Large Buchner funnel and filter flask

Procedure:

  • In a 12-L crock equipped with a mechanical stirrer and a steam inlet, add 3 liters of water.

  • Heat the water to 70°C using a direct steam feed.

  • Turn off the steam and add 400 g of zinc dust to the hot water with stirring.

  • Gradually add 500 g of finely ground p-toluenesulfonyl chloride in small portions over approximately 10 minutes. The temperature of the reaction mixture will rise to about 80°C.

  • Continue stirring for an additional 10 minutes after the final addition of p-toluenesulfonyl chloride.

  • Reintroduce steam and heat the mixture to 90°C. Avoid overheating to prevent bumping.

  • Turn off the steam and add 250 mL of 12 N sodium hydroxide solution.

  • Add powdered sodium carbonate in 50 g portions until the mixture is strongly alkaline. Be cautious as frothing will occur.

  • Filter the hot mixture by suction through a large Buchner funnel.

  • Transfer the filter cake (containing unreacted zinc) back to the reaction vessel, add 750 mL of water, and heat with steam with stirring for 10 minutes.

  • Filter the mixture and combine the filtrate with the main solution.

  • Evaporate the combined filtrates to a volume of approximately 1 L, or until crystal formation is observed at the edges.

  • Cool the solution to induce crystallization of sodium p-toluenesulfinate dihydrate.

  • Collect the crystals by suction filtration and air-dry them.

Step 2: Synthesis of Ethyl 4-Toluenesulfonylacetate

This protocol is based on standard nucleophilic substitution reactions involving sulfinate salts.

Reaction:

Materials and Equipment:

  • Sodium p-toluenesulfinate dihydrate

  • Ethyl chloroacetate

  • Ethanol (95%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 1-L round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the dried sodium p-toluenesulfinate from Step 1 in 500 mL of 95% ethanol by heating.

  • Slowly add a molar equivalent of ethyl chloroacetate to the refluxing solution over 15-20 minutes.

  • Continue to reflux the reaction mixture for 3 hours.

  • After cooling to room temperature, a precipitate of sodium chloride will form.

  • Filter the mixture by suction to remove the sodium chloride.

  • The filtrate contains the desired product, ethyl 4-toluenesulfonylacetate. This solution can be used directly in the next step, or the solvent can be removed under reduced pressure to yield the crude ester.

Step 3: Hydrolysis of Ethyl 4-Toluenesulfonylacetate

This procedure is adapted from a general method for ester hydrolysis.[2]

Reaction:

Materials and Equipment:

  • Crude ethyl 4-toluenesulfonylacetate solution or isolated ester

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • If starting from the filtrate of Step 2, first remove the ethanol under reduced pressure.

  • Dissolve the crude ethyl 4-toluenesulfonylacetate in a 2:1 mixture of THF and water.

  • Add approximately 5 equivalents of lithium hydroxide monohydrate to the stirred solution.

  • Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Carefully acidify the aqueous layer to a pH of 3-4 with the dropwise addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer again with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by recrystallization.

Quantitative Data Summary

StepReactant 1Moles (approx.)Reactant 2Moles (approx.)ProductTheoretical Yield (moles)
1p-Toluenesulfonyl chloride2.6Zinc dust5.5-6.1Sodium p-toluenesulfinate dihydrate2.6
2Sodium p-toluenesulfinate1.0Ethyl chloroacetate1.02Ethyl 4-toluenesulfonylacetate1.0
3Ethyl 4-toluenesulfonylacetate1.0Lithium hydroxide5.0This compound1.0

Experimental Workflow Diagram

SynthesisWorkflow A p-Toluenesulfonyl Chloride B Sodium p-Toluenesulfinate A->B  Reduction  (Zn, H2O) C Ethyl 4-Toluenesulfonylacetate B->C  Alkylation  (ClCH2COOEt, EtOH) D 4-Toluenesulfonylacetic Acid C->D  Hydrolysis  (LiOH, H2O/THF;  then HCl)

Caption: Overall workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and actionable set of protocols for the synthesis of this compound from p-toluenesulfonyl chloride. By following these procedures, researchers and drug development professionals can reliably produce this key synthetic intermediate. The provided data and workflow diagram offer a clear and concise overview of the entire process, facilitating efficient and successful execution in the laboratory.

References

An In-depth Technical Guide to the Formation of 4-Toluenesulfonylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Toluenesulfonylacetic acid, also known as 2-tosylacetic acid, is a valuable organic compound utilized in various synthetic applications within the pharmaceutical and chemical industries. Its structure, incorporating both a carboxylic acid and a sulfonyl group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the primary mechanism for the formation of this compound, detailed experimental protocols, and relevant quantitative data to support researchers in its synthesis and application.

Core Mechanism of Formation: A Nucleophilic Substitution Approach

The principal pathway for the synthesis of this compound involves a bimolecular nucleophilic substitution (SN2) reaction. This process is characterized by the attack of a nucleophile on an electrophilic carbon center, resulting in the displacement of a leaving group.

In this specific synthesis, the key reactants are:

  • Nucleophile: The p-toluenesulfinate anion, typically derived from a salt such as sodium p-toluenesulfinate (CH₃C₆H₄SO₂Na).

  • Electrophile: A haloacetic acid derivative, most commonly chloroacetic acid (ClCH₂COOH) or its ester, ethyl chloroacetate (ClCH₂COOCH₂CH₃).

The reaction proceeds as the sulfur atom of the p-toluenesulfinate anion, a potent nucleophile, attacks the α-carbon of the chloroacetic acid derivative. This concerted step leads to the formation of a new carbon-sulfur bond and the simultaneous cleavage of the carbon-chlorine bond, with the chloride ion acting as the leaving group. When an ester of chloroacetic acid is used, a subsequent hydrolysis step is necessary to yield the final carboxylic acid product.

Visualizing the Reaction Pathway

The following diagram illustrates the SN2 mechanism for the formation of this compound from sodium p-toluenesulfinate and chloroacetic acid.

Caption: SN2 mechanism for the formation of this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for nucleophilic substitution reactions and can be adapted for the synthesis of this compound.

Protocol 1: Synthesis from Sodium p-Toluenesulfinate and Chloroacetic Acid

Materials:

  • Sodium p-toluenesulfinate (1 equivalent)

  • Chloroacetic acid (1.1 equivalents)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (1.5 equivalents)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium p-toluenesulfinate and sodium carbonate in DMF.

  • Slowly add a solution of chloroacetic acid in DMF to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to a pH of approximately 2 with 1 M HCl to precipitate the product.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).

Protocol 2: Synthesis using Ethyl Chloroacetate followed by Hydrolysis

Materials:

  • Sodium p-toluenesulfinate (1 equivalent)

  • Ethyl chloroacetate (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (1.5 equivalents)

  • Ethanol or Acetonitrile

  • Sodium hydroxide (NaOH) solution (10%)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ester Formation: In a round-bottom flask, suspend sodium p-toluenesulfinate and potassium carbonate in ethanol.

  • Add ethyl chloroacetate dropwise to the suspension while stirring.

  • Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-toluenesulfonylacetate.

  • Hydrolysis: Dissolve the crude ester in a 10% aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with 1 M HCl to a pH of approximately 2.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude this compound.

  • Purify by recrystallization.

Quantitative Data Presentation

The following table summarizes key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₉H₁₀O₄S[1]
Molecular Weight 214.24 g/mol [1]
Melting Point 117 °C[1]
Typical Solvents DMF, DMSO, Ethanol, Acetonitrile[2]
Typical Bases K₂CO₃, Na₂CO₃[2]
Reaction Temperature 80-100 °C (direct), Reflux (ester route)[2]
Anticipated Yield 70-90% (based on analogous reactions)

Experimental Workflow Visualization

The following diagram outlines a general experimental workflow for the synthesis of this compound.

experimental_workflow start Start reactants 1. Mix Reactants: - Sodium p-toluenesulfinate - Chloroacetic acid derivative - Base and Solvent start->reactants reaction 2. Reaction: - Heat and stir - Monitor by TLC reactants->reaction workup 3. Work-up: - Quench with water - Acidify (if necessary) reaction->workup extraction 4. Extraction: - Use an appropriate organic solvent workup->extraction drying 5. Drying: - Dry organic layer with Na₂SO₄ extraction->drying concentration 6. Concentration: - Remove solvent under reduced pressure drying->concentration purification 7. Purification: - Recrystallization concentration->purification product Final Product: This compound purification->product end End product->end

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The formation of this compound is reliably achieved through a well-understood SN2 mechanism. By employing sodium p-toluenesulfinate as the nucleophile and a chloroacetic acid derivative as the electrophile, researchers can synthesize this valuable compound in good yields. The provided protocols and data serve as a robust foundation for the successful laboratory-scale production of this compound, enabling its further application in the development of novel chemical entities.

References

4-Toluenesulfonylacetic acid CAS number and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Toluenesulfonylacetic acid, a versatile organic compound. This document details its chemical identity, physical properties, a detailed experimental protocol for its synthesis, and a logical workflow diagram.

Chemical Identity and Properties

This compound, also known as (p-tolylsulfonyl)acetic acid, is a sulfone derivative of acetic acid. Its structure features a p-toluenesulfonyl group attached to the alpha-carbon of a carboxylic acid. This compound serves as a valuable building block in organic synthesis.

CAS Number: 3937-96-0[1][2]

Physical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₉H₁₀O₄S[1]
Molecular Weight 214.24 g/mol [1][2]
Appearance White to light yellow powder or crystals[1]
Melting Point 117-119 °C[1]
Solubility Insoluble in water[1]
Synonyms 2-tosylacetic acid, p-Toluenesulfonylacetic acid, (4-methylphenyl)sulfonylacetic acid[1]

Synthesis of this compound: Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. The synthesis is a two-step process involving the preparation of sodium p-toluenesulfinate followed by its reaction with ethyl chloroacetate and subsequent hydrolysis.

Step 1: Preparation of Sodium p-Toluenesulfinate

Materials:

  • p-Toluenesulfonyl chloride

  • Zinc dust

  • Water

  • Sodium carbonate

Procedure:

  • In a large beaker, suspend p-toluenesulfonyl chloride in water.

  • Gradually add zinc dust to the suspension while stirring. The reaction is exothermic and the temperature should be monitored.

  • After the addition of zinc is complete, continue stirring until the reaction is complete (as indicated by the disappearance of the sulfonyl chloride).

  • Filter the reaction mixture to remove any unreacted zinc and other solid byproducts.

  • To the filtrate, add a solution of sodium carbonate to precipitate the zinc salts.

  • Filter the mixture to remove the zinc carbonate precipitate.

  • The resulting filtrate contains sodium p-toluenesulfinate. This solution can be used directly in the next step or the salt can be isolated by evaporation of the water.

Step 2: Synthesis of this compound

Materials:

  • Sodium p-toluenesulfinate solution (from Step 1)

  • Ethyl chloroacetate

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • To the aqueous solution of sodium p-toluenesulfinate, add an equal volume of ethanol.

  • Add ethyl chloroacetate to the solution and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add a solution of sodium hydroxide and heat the mixture to hydrolyze the ester.

  • After hydrolysis is complete, cool the reaction mixture in an ice bath.

  • Acidify the solution with hydrochloric acid until a precipitate forms.

  • Collect the crude this compound by vacuum filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

  • Dry the purified crystals under vacuum.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow Start Start Materials Reagents1 p-Toluenesulfonyl chloride Zinc Dust Sodium Carbonate Step1 Step 1: Preparation of Sodium p-Toluenesulfinate Reagents1->Step1 Reduction Intermediate Sodium p-Toluenesulfinate Step1->Intermediate Step2 Step 2: Alkylation and Hydrolysis Intermediate->Step2 Reagents2 Ethyl Chloroacetate Ethanol NaOH (Hydrolysis) HCl (Acidification) Reagents2->Step2 Reaction Purification Purification: Recrystallization Step2->Purification Crude Product Product This compound Purification->Product Pure Product

References

Solubility of 4-Toluenesulfonylacetic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

As noted, specific quantitative solubility data for 4-Toluenesulfonylacetic acid in various organic solvents is not found in the reviewed literature. To facilitate the systematic collection of this information, the following table structure is recommended for recording experimentally determined solubility data.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method
MethanolGravimetric
EthanolGravimetric
AcetoneGravimetric
Ethyl AcetateGravimetric
DichloromethaneGravimetric
TolueneGravimetric
User-defined

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of choice. This protocol is synthesized from established methods for solubility determination of organic compounds.[3][4][5][6][7]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker or water bath with temperature control

  • Vials with screw caps

  • Syringes and syringe filters (chemically compatible with the solvent)

  • Glass weighing dishes or beakers

  • Drying oven or vacuum oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid is essential to ensure that the solution is saturated.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature.

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours.

    • To verify that equilibrium has been reached, samples of the supernatant can be taken at different time intervals (e.g., 24, 48, and 72 hours). Equilibrium is achieved when consecutive measurements of solubility are consistent.

  • Sampling:

    • Once equilibrium is established, cease agitation and allow the undissolved solid to settle completely.

    • Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant using a syringe. To prevent premature crystallization of the solute, the syringe can be pre-warmed to the experimental temperature.

    • Attach a syringe filter to the syringe and dispense the filtered supernatant into a pre-weighed glass weighing dish. The filter will remove any remaining solid microparticles.

  • Solvent Evaporation and Mass Determination:

    • Place the weighing dish containing the supernatant in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize the risk of thermal degradation.

    • Once the solvent has completely evaporated, transfer the weighing dish to a desiccator to cool to room temperature.

    • Weigh the dish containing the solid residue on the analytical balance.

    • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the mass of the empty weighing dish from the final constant mass.

    • The solubility can be expressed in various units:

      • g/100 mL: (Mass of residue (g) / Volume of supernatant taken (mL)) * 100

      • mol/L: (Mass of residue (g) / Molecular weight of solute ( g/mol )) / (Volume of supernatant taken (mL) / 1000 mL/L)

Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure and the properties of the solvent, based on the principle of "like dissolves like".[3][8]

  • Polarity: this compound possesses both a polar sulfonic acid group and a polar carboxylic acid group, along with a less polar tolyl group. Therefore, it is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. General principles suggest that sulfonic acids are typically soluble in water and polar organic solvents.[9]

  • Hydrogen Bonding: The presence of both a hydrogen bond donor (-OH in the carboxylic acid) and hydrogen bond acceptors (the oxygen atoms in the sulfonyl and carboxyl groups) allows for strong interactions with protic solvents (e.g., alcohols like methanol and ethanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone).

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.

  • pH: In aqueous or protic solvents, the acidity of the medium can influence the ionization state of the carboxylic acid and sulfonic acid groups, which in turn affects solubility.[10]

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key relationships influencing the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess this compound to solvent in a sealed vial B Agitate at constant temperature (e.g., 24-72 hours) A->B C Allow solid to settle B->C D Withdraw precise volume of clear supernatant C->D E Filter supernatant into a pre-weighed dish D->E F Evaporate solvent to dryness E->F G Weigh dried solute residue F->G H Calculate Solubility (e.g., g/100 mL or mol/L) G->H

Workflow for Gravimetric Solubility Determination

G cluster_solute Solute Characteristics cluster_solvent Solvent Characteristics cluster_conditions External Factors Solute This compound Properties Polarity_solute Molecular Polarity H_Bonding_solute H-Bonding Capacity (Donor/Acceptor) MW Molecular Weight Solvent Solvent Properties Polarity_solvent Polarity (Dielectric Constant) H_Bonding_solvent Protic / Aprotic Conditions System Conditions Temp Temperature Pressure Pressure Solubility Solubility Polarity_solute->Solubility H_Bonding_solute->Solubility MW->Solubility Polarity_solvent->Solubility H_Bonding_solvent->Solubility Temp->Solubility Pressure->Solubility

Factors Influencing Solubility

References

Spectroscopic Profile of 4-Toluenesulfonylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Toluenesulfonylacetic acid (CAS No. 3937-96-0), a compound of interest in pharmaceutical and chemical research. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

  • IUPAC Name: 2-((4-Methylphenyl)sulfonyl)acetic acid

  • Molecular Formula: C₉H₁₀O₄S

  • Molecular Weight: 214.24 g/mol

  • Appearance: White to light yellow crystalline powder

  • Melting Point: 117-119 °C

  • Solubility: Insoluble in water

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following spectroscopic information has been predicted based on the chemical structure of this compound and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent (e.g., CDCl₃) would exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 10-12Singlet (broad)1H-COOH (Carboxylic acid proton)
~ 7.8Doublet2HAromatic protons (ortho to -SO₂)
~ 7.4Doublet2HAromatic protons (meta to -SO₂)
~ 4.2Singlet2H-CH₂- (Methylene protons)
~ 2.4Singlet3H-CH₃ (Toluene methyl protons)

¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum would show the following key resonances:

Chemical Shift (δ, ppm)Assignment
~ 170-COOH (Carboxylic acid carbon)
~ 145Aromatic carbon (-C-SO₂)
~ 140Aromatic carbon (-C-CH₃)
~ 130Aromatic carbons (-CH)
~ 128Aromatic carbons (-CH)
~ 60-CH₂- (Methylene carbon)
~ 21-CH₃ (Toluene methyl carbon)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to display characteristic absorption bands corresponding to its functional groups.[1][2][3][4][5]

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic acid)[1][2][3][4][5]
~ 3030MediumC-H stretch (Aromatic)
~ 2920MediumC-H stretch (Aliphatic -CH₂- and -CH₃)
~ 1710StrongC=O stretch (Carboxylic acid)[1][2][3][4][5]
~ 1600, 1495Medium-WeakC=C stretch (Aromatic ring)
~ 1350, 1150StrongS=O stretch (Sulfonyl group)
~ 1300MediumC-O stretch (Carboxylic acid)[1]
~ 920Medium, BroadO-H bend (Carboxylic acid)[1]
Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
214Molecular ion [M]⁺
169[M - COOH]⁺
155[M - CH₂COOH]⁺ or [C₇H₇SO₂]⁺ (p-toluenesulfonyl cation)
91[C₇H₇]⁺ (Tropylium ion)
65[C₅H₅]⁺
45[COOH]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.

    • Process and reference the spectrum similarly to the ¹H NMR.

FTIR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the powdered this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Data Acquisition: Record the mass-to-charge ratio (m/z) and relative abundance of the resulting ions to generate the mass spectrum.

Workflow Visualization

The logical flow for the spectroscopic analysis of a chemical compound is outlined below.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Compound This compound Dissolution Dissolution in Deuterated Solvent Compound->Dissolution Solid_Sample Solid Sample (for IR and MS) Compound->Solid_Sample NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FTIR Spectroscopy Solid_Sample->IR MS Mass Spectrometry Solid_Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure_Elucidation Structure Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

References

The Enduring Legacy of the Tosyl Group: A Technical Guide to its Historical Applications in Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry, the p-toluenesulfonyl group, or "tosyl" group, has played a pivotal and transformative role for over a century. Derived from p-toluenesulfonyl chloride (TsCl), this versatile functionality has been instrumental in the development of modern synthetic methodology. Its ability to convert poor leaving groups into excellent ones, its utility as a robust protecting group, and its central role in powerful carbon-carbon bond-forming reactions have made it an indispensable tool for chemists. This in-depth technical guide explores the core historical applications of tosyl-containing reagents, providing detailed experimental protocols from seminal works, quantitative data, and logical workflows to offer a comprehensive understanding of their enduring impact on chemical synthesis.

The Tosyl Group as a Leaving Group in Nucleophilic Substitution Reactions

One of the earliest and most significant applications of tosyl-containing reagents was the conversion of alcohols, which are notoriously poor leaving groups, into alkyl tosylates. This transformation dramatically enhances the substrate's reactivity towards nucleophilic substitution, enabling a wide range of synthetic transformations that would otherwise be unfeasible.

The Williamson Ether Synthesis: An Early Application

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a cornerstone of ether synthesis.[1] While traditionally employing alkyl halides, the use of alkyl tosylates as electrophiles provided a valuable alternative, particularly for substrates where the corresponding halide is difficult to prepare or prone to side reactions.[1][2] The reaction proceeds via an SN2 mechanism, involving the backside attack of an alkoxide on the carbon bearing the tosylate leaving group.[1][2]

The following protocol is a general representation of how an alkyl tosylate would be used in a Williamson ether synthesis.

Step 1: Tosylation of the Alcohol

To a solution of the primary or secondary alcohol (1.0 eq.) in pyridine at 0 °C is slowly added p-toluenesulfonyl chloride (1.1 eq.). The reaction is stirred at 0 °C for several hours and then allowed to warm to room temperature overnight. The reaction mixture is then poured into cold, dilute HCl and extracted with diethyl ether. The organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield the alkyl tosylate.

Step 2: Ether Formation

The alkoxide is prepared by dissolving the desired alcohol in a suitable solvent (e.g., THF) and adding a strong base such as sodium hydride (1.1 eq.) at 0 °C. To this solution, the alkyl tosylate (1.0 eq.) is added, and the reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The reaction is then quenched with water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated to afford the ether.

Quantitative Data: Leaving Group Ability

The efficacy of the tosylate group as a leaving group is rooted in the stability of the resulting tosylate anion, which is the conjugate base of the strong acid, p-toluenesulfonic acid (pKa ≈ -2.8). This stability is due to the delocalization of the negative charge across the sulfonyl group.

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Rate of SN2 Reaction (vs. Cl⁻)
I⁻HI-10~2
Br⁻HBr-9~1.5
OTs⁻ TsOH -2.8 ~100
Cl⁻HCl-71
F⁻HF3.2~10⁻⁵

Note: Relative rates are approximate and can vary with substrate, nucleophile, and solvent.

Leaving_Group_Ability cluster_0 Factors Determining Leaving Group Ability cluster_1 Tosyl Group Properties Stability Stability Resonance_Stabilization Resonance_Stabilization Stability->Resonance_Stabilization achieved through Weak_Base Weak_Base Conjugate_Base_of_Strong_Acid Conjugate_Base_of_Strong_Acid Weak_Base->Conjugate_Base_of_Strong_Acid is a Polarizability Polarizability Excellent_Leaving_Group Excellent_Leaving_Group Resonance_Stabilization->Excellent_Leaving_Group results in Inductive_Effect Inductive_Effect Inductive_Effect->Excellent_Leaving_Group contributes to Conjugate_Base_of_Strong_Acid->Excellent_Leaving_Group defines an

The Tosyl Group as a Protecting Group

The tosyl group has also been historically employed as a protecting group for alcohols and amines due to its stability under a wide range of reaction conditions.[3]

Protection of Amines

Primary and secondary amines can be readily converted to their corresponding tosylamides by reaction with tosyl chloride in the presence of a base. The resulting sulfonamide is significantly less nucleophilic and basic than the parent amine, effectively protecting it from reaction with electrophiles.

A solution of the aromatic amine (1.0 eq.) in aqueous NaOH (e.g., 10%) is vigorously stirred. A solution of p-toluenesulfonyl chloride (1.1 eq.) in a water-immiscible solvent like toluene or diethyl ether is added portion-wise. The reaction is stirred at room temperature until the disappearance of the starting amine. The organic layer is then separated, washed with water and brine, dried, and concentrated to yield the N-tosylated amine.[4]

Deprotection of Tosylamides

While the tosyl group is robust, it can be removed under specific, often harsh, conditions. Historical methods for the deprotection of tosylamides include treatment with strong acids like HBr in acetic acid or reductive cleavage using sodium in liquid ammonia.[3]

Tosylhydrazones in Alkene Synthesis: The Bamford-Stevens and Shapiro Reactions

A particularly innovative application of tosyl-containing reagents emerged with the development of reactions utilizing tosylhydrazones, which are readily prepared from the condensation of aldehydes or ketones with p-toluenesulfonylhydrazide. These reactions provide powerful methods for the synthesis of alkenes.

The Bamford-Stevens Reaction

Discovered by W. R. Bamford and T. S. Stevens in 1952, this reaction involves the treatment of a tosylhydrazone with a strong base to generate an alkene.[5][6] The reaction proceeds through the formation of a diazo intermediate. In protic solvents, this intermediate can be protonated to form a diazonium ion, which then loses nitrogen to generate a carbocation that eliminates to form the alkene. In aprotic solvents, the diazo compound can lose nitrogen to form a carbene, which then rearranges to the alkene.[5][7]

This protocol is adapted from a procedure in Organic Syntheses.[8]

Step 1: Synthesis of Benzaldehyde Tosylhydrazone

A slurry of p-toluenesulfonylhydrazide (0.078 mol) in absolute methanol (25 mL) is swirled as freshly distilled benzaldehyde (0.071 mol) is added rapidly. A mild exothermic reaction occurs, and the tosylhydrazone begins to crystallize within a few minutes. After 15 minutes, the mixture is cooled in an ice bath. The product is collected by filtration, washed with a small amount of cold methanol, and dried under vacuum. The yield of benzaldehyde tosylhydrazone is typically 87–93%.[8]

Step 2: Formation of the Sodium Salt and Vacuum Pyrolysis

The benzaldehyde tosylhydrazone (0.05 mol) is dissolved in a 1.0 M solution of sodium methoxide in methanol (51 mL, 0.051 mol). The methanol is removed on a rotary evaporator, and the remaining solid is dried under high vacuum for 2 hours. The solid tosylhydrazone salt is then heated under vacuum (0.1 mm) in an oil bath. The temperature is raised from 90 °C to 220 °C over 1 hour. The product, phenyldiazomethane, distills as a red liquid and is collected in a receiver cooled to -50 °C. This diazo compound can then be used to generate the corresponding carbene for further reactions.[8]

Ketone/AldehydeBase/SolventProductYield (%)
BenzaldehydeNaOMe, then heat (vacuum pyrolysis)Styrene (via carbene)76-80 (of diazo intermediate)
CyclohexanoneNa/ethylene glycolCyclohexene~70
CamphorNaOMe/diglymeCamphene~65
The Shapiro Reaction

In 1967, Robert H. Shapiro reported a modification of the tosylhydrazone decomposition that proceeds under milder conditions and with different regioselectivity.[9][10] The Shapiro reaction utilizes two equivalents of a strong base, typically an alkyllithium reagent, to generate a vinyllithium species. This intermediate can then be quenched with an electrophile, such as water, to produce an alkene. A key feature of the Shapiro reaction is that it generally forms the less substituted (kinetic) alkene, in contrast to the Bamford-Stevens reaction which often favors the more substituted (thermodynamic) product.[6][11]

The following is a general procedure for the Shapiro reaction.

To a solution of the tosylhydrazone (1.0 eq.) in an aprotic solvent such as THF or diethyl ether at -78 °C is added a solution of n-butyllithium (2.2 eq.) in hexanes. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then cooled to 0 °C and quenched by the slow addition of water. The mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to afford the alkene.

Shapiro_vs_BamfordStevens cluster_0 Shapiro Reaction cluster_1 Bamford-Stevens Reaction Ketone Ketone Tosylhydrazone Tosylhydrazone Ketone->Tosylhydrazone + TsNHNH2 Two_Equivalents_Base 2 eq. RLi Tosylhydrazone->Two_Equivalents_Base One_Equivalent_Base 1 eq. Base (e.g., NaOMe) Tosylhydrazone->One_Equivalent_Base Alkene Alkene Vinyllithium_Intermediate Vinyllithium Two_Equivalents_Base->Vinyllithium_Intermediate Kinetic_Product Less Substituted Alkene Vinyllithium_Intermediate->Kinetic_Product + H2O Kinetic_Product->Alkene Diazo_Intermediate Diazo/Carbene/Carbocation One_Equivalent_Base->Diazo_Intermediate Thermodynamic_Product More Substituted Alkene Diazo_Intermediate->Thermodynamic_Product Thermodynamic_Product->Alkene

Conclusion

The historical applications of tosyl-containing reagents have left an indelible mark on the field of organic chemistry. From enabling fundamental transformations like the Williamson ether synthesis to providing sophisticated methods for alkene synthesis through the Bamford-Stevens and Shapiro reactions, the tosyl group has consistently proven its value. Its role as a reliable protecting group further underscores its versatility. The foundational principles established through the early exploration of tosyl chemistry continue to inform and inspire the development of new synthetic methods, solidifying the tosyl group's status as a cornerstone of modern organic synthesis. This guide serves as a testament to its rich history and enduring utility for chemists in all areas of research and development.

References

An In-depth Technical Guide on the Theoretical Stability of 4-Toluenesulfonylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive theoretical framework for assessing the stability of 4-Toluenesulfonylacetic acid. In the absence of direct experimental or computational studies on this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to propose potential decomposition pathways and outline robust protocols for their investigation. This guide is intended to serve as a foundational resource for researchers undertaking stability studies of this compound and related arylsulfonylacetic acids.

Introduction

This compound, a molecule incorporating both a carboxylic acid and a toluenesulfonyl group, presents an interesting case for stability analysis. The interaction between the electron-withdrawing sulfonyl group and the carboxyl group is expected to significantly influence its thermal and chemical stability. Understanding these stability characteristics is crucial for its handling, storage, and application in various scientific and industrial contexts, including drug development where stability is a critical parameter. This guide outlines the theoretical considerations for its stability and provides detailed experimental and computational methodologies for its comprehensive analysis.

Theoretical Stability and Plausible Decomposition Pathways

The stability of this compound is primarily dictated by the strength of its covalent bonds and the energetic favorability of potential decomposition routes. The presence of the strongly electron-withdrawing toluenesulfonyl group attached to the α-carbon of the acetic acid moiety is predicted to be the dominant factor influencing its decomposition.

Based on established principles of organic chemistry, two primary thermal decomposition pathways are proposed:

  • Decarboxylation: Carboxylic acids bearing an electron-withdrawing group on the α-carbon are known to undergo decarboxylation more readily than their unsubstituted counterparts.[1][2][3] The sulfonyl group in this compound is expected to stabilize the incipient carbanion formed upon the loss of carbon dioxide, thereby lowering the activation energy for this process. This is the most likely primary thermal decomposition pathway.

  • Desulfonylation: Cleavage of the carbon-sulfur bond is another plausible decomposition route. Arylsulfonic acids can undergo desulfonylation at elevated temperatures.[4] The stability of the resulting fragments will determine the favorability of this pathway.

Proposed Decomposition Mechanisms

Pathway 1: Decarboxylation

This pathway involves the elimination of carbon dioxide, a thermodynamically stable molecule. The proposed mechanism proceeds through a concerted transition state or a stepwise process involving the formation of a stabilized carbanion.

G cluster_decarboxylation Decarboxylation Pathway 4-Toluenesulfonylacetic_acid This compound Transition_State_Decarbox Transition State 4-Toluenesulfonylacetic_acid->Transition_State_Decarbox Heat (Δ) Intermediate_Carbanion Stabilized Carbanion + CO2 Transition_State_Decarbox->Intermediate_Carbanion Final_Product_Decarbox p-Tolyl methyl sulfone Intermediate_Carbanion->Final_Product_Decarbox Protonation

Caption: Proposed decarboxylation pathway of this compound.

Pathway 2: Desulfonylation

This pathway involves the cleavage of the C-S bond, leading to the formation of sulfur dioxide and other organic fragments.

G cluster_desulfonylation Desulfonylation Pathway 4-Toluenesulfonylacetic_acid_desulf This compound Transition_State_Desulf Transition State 4-Toluenesulfonylacetic_acid_desulf->Transition_State_Desulf Heat (Δ) Intermediate_Radicals Toluene + •SO2CH2COOH Transition_State_Desulf->Intermediate_Radicals Final_Products_Desulf Toluene + SO2 + Acetic Acid Fragments Intermediate_Radicals->Final_Products_Desulf Further Reactions

Caption: Proposed desulfonylation pathway of this compound.

Data Presentation: A Framework for Analysis

While specific quantitative data for this compound is not available in the literature, the following tables provide a template for organizing and presenting data that would be obtained from the experimental and computational protocols outlined below.

Table 1: Thermal Analysis Data for this compound and Analogs

CompoundOnset Decomposition T (°C) (TGA)Peak Decomposition T (°C) (DTG)Melting Point (°C) (DSC)Enthalpy of Fusion (J/g) (DSC)
This compoundData to be determinedData to be determinedData to be determinedData to be determined
p-Toluenesulfonic acid~200-300 (literature range for sulfonic acids)~106 (monohydrate)
Acetic acid>400 (in gas phase)~16.6192.1

Table 2: Computationally Derived Stability Metrics

BondBond Dissociation Energy (kcal/mol)
Cα - COOHData to be determined
Tolyl - SO2Data to be determined
SO2 - CH2Data to be determined

Experimental Protocols

To empirically determine the stability of this compound, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).

  • Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 50 mL/min) to assess environmental effects on decomposition.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate (e.g., 10 °C/min).[5][6]

  • Data Analysis: Plot mass loss (%) versus temperature. The onset temperature of decomposition and the temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve) should be determined.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any phase transitions or exothermic/endothermic decomposition events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.[7]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan will be used as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature to a point above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.

    • Hold for 2 minutes to ensure complete melting.

    • Cool the sample back to 25 °C at 10 °C/min.

    • Perform a second heating scan under the same conditions to observe the glass transition and any changes in crystalline structure.[8]

  • Data Analysis: Determine the melting point (peak of the endotherm) and the enthalpy of fusion (area under the melting peak). Analyze the thermogram for any other thermal events.

Evolved Gas Analysis (EGA) using TGA-MS

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

  • Instrument: A TGA instrument coupled to a mass spectrometer (MS).[9]

  • TGA Protocol: Follow the TGA protocol as described in section 5.1, using an inert atmosphere (helium is preferred for MS interfacing).

  • MS Protocol: The transfer line from the TGA to the MS should be heated to prevent condensation of evolved gases (e.g., 200-250 °C). The mass spectrometer should be set to scan a mass range relevant to the expected decomposition products (e.g., m/z 10-200).

  • Data Analysis: Correlate the mass loss events observed in the TGA with the detection of specific ions in the MS. For example, the detection of m/z 44 (CO2) would confirm decarboxylation, while m/z 64 (SO2) would indicate desulfonylation.

Computational Protocols

Density Functional Theory (DFT) calculations are a powerful tool for investigating the stability and decomposition mechanisms of molecules at an atomic level.[10][11][12]

Geometry Optimization and Vibrational Frequency Analysis

Objective: To determine the ground-state geometry and vibrational frequencies of this compound and its potential decomposition products.

Methodology:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Level of Theory: A suitable DFT functional and basis set should be chosen. A common and effective choice is the B3LYP functional with the 6-311+G(d,p) basis set.[13]

  • Procedure:

    • Construct the initial 3D structure of this compound.

    • Perform a geometry optimization to find the lowest energy conformation.

    • Follow the optimization with a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point energy, enthalpy, and Gibbs free energy).

Bond Dissociation Energy (BDE) Calculations

Objective: To computationally estimate the strength of key bonds and predict the most likely initial bond cleavage events.

Methodology:

  • Procedure: The BDE of a bond A-B is calculated as the enthalpy change of the homolytic cleavage reaction: A-B → A• + B•.

  • Calculations:

    • Perform geometry optimization and frequency calculations for the parent molecule (this compound) and the resulting radical fragments (e.g., 4-toluenesulfonylmethyl radical and •COOH, or toluenesulfonyl radical and •CH2COOH).

    • The BDE is then calculated as: BDE = [E(A•) + E(B•)] - E(A-B), where E represents the calculated total electronic and thermal energies of each species.[14]

Transition State Searching and Reaction Pathway Analysis

Objective: To map the potential energy surface for the proposed decomposition pathways and determine the activation energies.

Methodology:

  • Procedure:

    • For each proposed decomposition pathway (decarboxylation, desulfonylation), identify the reactant, product(s), and a plausible transition state (TS) structure.

    • Perform a transition state optimization (e.g., using the QST2 or QST3 method in Gaussian) to locate the saddle point on the potential energy surface.

    • A frequency calculation on the optimized TS structure should yield exactly one imaginary frequency corresponding to the reaction coordinate.

    • Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the located TS connects the desired reactant and product minima.

  • Data Analysis: The activation energy (Ea) for each pathway is the energy difference between the transition state and the reactant. The pathway with the lower activation energy is the kinetically favored decomposition route.

Logical Workflow for Stability Assessment

The following diagram illustrates a comprehensive workflow for the theoretical and experimental assessment of the stability of this compound.

G cluster_workflow Stability Assessment Workflow for this compound cluster_comp Computational Analysis cluster_exp Experimental Verification Start Define Stability Question Lit_Review Literature Review on Analogous Compounds Start->Lit_Review Hypothesis Propose Decomposition Pathways (Decarboxylation, Desulfonylation) Lit_Review->Hypothesis DFT_Opt DFT Geometry Optimization & Frequency Analysis Hypothesis->DFT_Opt TGA Thermogravimetric Analysis (TGA) Hypothesis->TGA BDE_Calc Bond Dissociation Energy (BDE) Calculation DFT_Opt->BDE_Calc TS_Search Transition State Search & IRC Analysis DFT_Opt->TS_Search Energy_Profile Generate Potential Energy Surface TS_Search->Energy_Profile Comparison Compare Computational Predictions with Experimental Results Energy_Profile->Comparison DSC Differential Scanning Calorimetry (DSC) TGA->DSC TGA_MS TGA-Mass Spectrometry (Evolved Gas Analysis) DSC->TGA_MS Exp_Data Analyze Thermal Data & Identify Products TGA_MS->Exp_Data Exp_Data->Comparison Conclusion Elucidate Stability Profile and Decomposition Mechanism Comparison->Conclusion

Caption: Integrated workflow for stability analysis of this compound.

Conclusion

While direct data on the stability of this compound is currently lacking in scientific literature, a robust theoretical and experimental framework can be established based on the known chemistry of its constituent functional groups and analogous compounds. The presence of the electron-withdrawing toluenesulfonyl group likely promotes decarboxylation as the primary thermal decomposition pathway. The comprehensive experimental and computational protocols detailed in this guide provide a clear roadmap for researchers to thoroughly investigate the stability of this molecule, generate crucial data for its safe handling and application, and contribute valuable knowledge to the field of organic chemistry and drug development.

References

The Genesis of a Key Synthetic Building Block: 4-Toluenesulfonylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the discovery and pioneering synthesis of 4-Toluenesulfonylacetic acid, a versatile reagent in modern organic chemistry. This whitepaper details the early synthetic routes, experimental procedures, and physicochemical properties, providing a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as 2-tosylacetic acid, is a valuable crystalline solid that has found extensive application in organic synthesis. Its utility stems from the presence of both a carboxylic acid and a sulfonyl group, which impart unique reactivity and allow it to serve as a versatile building block for the construction of complex molecules. This document provides an in-depth look at the foundational synthesis of this important compound, offering a detailed experimental protocol and a summary of its key quantitative data.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below, providing essential information for its handling, characterization, and use in experimental settings.

PropertyValue
CAS Number 3937-96-0
Molecular Formula C₉H₁₀O₄S
Molecular Weight 214.24 g/mol
Melting Point 117-118 °C
Appearance White to light yellow crystalline powder
Solubility Soluble in methanol
IUPAC Name 2-(4-methylphenyl)sulfonylacetic acid
Synonyms 2-Tosylacetic acid, p-Toluenesulfonylacetic acid

The First Synthesis: A Malonic Ester Approach

The initial synthesis of this compound was elegantly achieved through a procedure adapted from the well-established malonic ester synthesis. This multi-step process remains a fundamental and reliable method for the preparation of this reagent. The overall workflow involves the formation of a malonate enolate, followed by a nucleophilic attack on p-toluenesulfonyl chloride, and subsequent hydrolysis and decarboxylation to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Tosylation cluster_2 Step 3: Hydrolysis & Decarboxylation A Sodium Metal C Sodium Ethoxide A->C + Ethanol B Absolute Ethanol B->C E Malonate Enolate C->E + Diethyl Malonate D Diethyl Malonate D->E G Tosyl-diethyl malonate E->G + p-Toluenesulfonyl Chloride F p-Toluenesulfonyl Chloride F->G I Hydrolysis G->I + NaOH (aq) H Sodium Hydroxide H->I J Acidification (HCl) I->J Followed by K This compound J->K

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a detailed, step-by-step protocol for the first synthesis of this compound.[1]

Step 1: Synthesis of 2-Tosylacetic acid [1]

This procedure is adapted from the general principles of malonic ester synthesis.[1]

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium metal (2.3 g, 0.1 mol) in small portions to absolute ethanol (50 mL).[1]

  • Formation of the Enolate: Once all the sodium has reacted, add diethyl malonate (16.0 g, 0.1 mol) dropwise to the sodium ethoxide solution with stirring.[1]

  • Tosylation: Dissolve p-toluenesulfonyl chloride (19.1 g, 0.1 mol) in absolute ethanol (50 mL) and add this solution dropwise to the malonate enolate mixture.[1]

  • Hydrolysis and Decarboxylation: After cooling to room temperature, add a solution of sodium hydroxide (12 g, 0.3 mol) in water (50 mL). Reflux the mixture for another 3 hours to hydrolyze the ester groups.[1]

  • Work-up: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1. A white precipitate of 2-tosylacetic acid will form.[1]

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 2-tosylacetic acid. Recrystallization from a water/ethanol mixture can be performed for further purification.[1]

Step 2: Synthesis of 2-Tosylacetyl chloride [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place 2-tosylacetic acid (10.7 g, 0.05 mol).[1]

  • Addition of Thionyl Chloride: Add thionyl chloride (11.9 g, 0.1 mol, 7.3 mL) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops) can be added to facilitate the reaction.[1]

  • Reaction: Gently warm the mixture to 50-60°C and stir for 2-3 hours. The solid will dissolve, and gas evolution (SO₂ and HCl) will be observed. The reaction is complete when gas evolution ceases.[1]

The logical progression from starting materials to the final product is a hallmark of classical organic synthesis, and this particular route provides a clear and instructive example of C-C bond formation and functional group manipulation.

Logical_Relationship Start Starting Materials (Sodium, Ethanol, Diethyl Malonate, p-Toluenesulfonyl Chloride) Process1 Reaction Start->Process1 Process2 Reaction Start->Process2 Process3 Reaction Start->Process3 Intermediate1 Sodium Ethoxide Intermediate1->Process2 Intermediate2 Malonate Enolate Intermediate2->Process3 Intermediate3 Tosyl-diethyl malonate Process4 Hydrolysis Intermediate3->Process4 Process1->Intermediate1 Process2->Intermediate2 Process3->Intermediate3 Process5 Decarboxylation & Acidification Process4->Process5 Product This compound Process5->Product

Caption: Logical flow from starting materials to the final product.

Conclusion

The synthesis of this compound via the malonic ester route represents a significant development in the repertoire of synthetic organic chemists. This foundational work has paved the way for the widespread use of this reagent in the synthesis of a diverse array of compounds, including pharmaceuticals and other fine chemicals. The detailed protocol and data presented herein offer a valuable resource for researchers, enabling the reliable preparation of this key synthetic intermediate.

References

An In-depth Technical Guide on the Chemical Structure and Bonding in 4-Toluenesulfonylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Toluenesulfonylacetic acid, also known as 2-(p-toluenesulfonyl)acetic acid or tosylacetic acid, is a sulfone derivative of acetic acid. Its chemical structure, characterized by the presence of a tolyl group, a sulfonyl group, and a carboxylic acid moiety, imparts a unique combination of physical and chemical properties. This guide provides a comprehensive overview of the chemical structure, bonding, and relevant experimental data for this compound, catering to professionals in research and drug development.

Chemical Structure and Bonding

The molecular formula of this compound is C₉H₁₀O₄S, and its molecular weight is 214.24 g/mol . The molecule consists of a central sulfur atom bonded to two oxygen atoms, a p-tolyl group (a benzene ring substituted with a methyl group at the para position), and a methylene group which is in turn attached to a carboxylic acid group.

The bonding within the molecule is a combination of covalent bonds. The sulfonyl group features polar S=O double bonds, which are key to its chemical reactivity. The benzene ring of the tolyl group is aromatic, with delocalized pi electrons across the six carbon atoms. The carboxylic acid group is a classic functional group capable of hydrogen bonding and ionization.

Molecular Geometry

While a definitive crystal structure for this compound is not publicly available, analysis of closely related structures, such as N-(4-Methylphenylsulfonyl)succinamic acid, provides valuable insights into the expected bond lengths and angles of the tosyl group. The geometry around the sulfur atom is approximately tetrahedral. The benzene ring is planar, and the carboxylic acid group also tends to be planar.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 3937-96-0[1]
Molecular Formula C₉H₁₀O₄S[1]
Molecular Weight 214.24 g/mol [1]
Melting Point 117 °C[1]
Appearance White to light yellow to dark green powder to crystal[1]
Solubility Insoluble in water; Soluble in methanol[1]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound. Although a complete, publicly available dataset for the compound is limited, data from related compounds can provide expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the tolyl group, the methyl protons of the tolyl group, the methylene protons adjacent to the sulfonyl and carboxyl groups, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as two doublets in the aromatic region (around 7-8 ppm). The methyl protons would be a singlet around 2.4 ppm. The methylene protons would be a singlet, and its chemical shift would be influenced by the two electron-withdrawing groups. The carboxylic acid proton would be a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the carbons of the aromatic ring, the methyl carbon, the methylene carbon, and the carboxyl carbon. The carboxyl carbon would appear at the most downfield position (around 170-180 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

  • A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

  • A C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

  • Asymmetric and symmetric S=O stretches from the sulfonyl group (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively).

  • C-H stretches from the aromatic and aliphatic portions.

  • C=C stretches from the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry would provide information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be expected at m/z 214. Fragmentation would likely involve the loss of the carboxylic acid group, the tolyl group, or parts of the sulfonyl moiety.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of sodium p-toluenesulfinate with chloroacetic acid.

Workflow for the Synthesis of this compound

SynthesisWorkflow reagents Sodium p-toluenesulfinate + Chloroacetic Acid reaction Reaction Mixture reagents->reaction solvent Aqueous Ethanol solvent->reaction heating Reflux reaction->heating acidification Acidification with HCl heating->acidification precipitation Precipitation of Product acidification->precipitation filtration Filtration and Washing precipitation->filtration product This compound filtration->product BiologicalActivity compound This compound derivatization Chemical Derivatization (Esterification, Amidation, etc.) compound->derivatization library Compound Library derivatization->library screening Biological Screening Assays (e.g., Enzyme Inhibition, Anti-inflammatory) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead Lead Compound Identification sar->lead

References

Methodological & Application

Application Notes and Protocols: Derivatization of Alcohols and Phenols with p-Toluenesulfonyl Chloride for Enhanced HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In high-performance liquid chromatography (HPLC), derivatization is a crucial technique used to modify analytes to enhance their detectability and improve chromatographic separation. This is particularly important for compounds that lack a strong chromophore, making them difficult to detect using common UV-Vis detectors. While the query specified 4-Toluenesulfonylacetic acid, the more prevalent and established derivatization agent for introducing the highly UV-active p-toluenesulfonyl (tosyl) group is p-Toluenesulfonyl chloride (TsCl) . This reagent readily reacts with nucleophilic functional groups such as hydroxyl (-OH) groups in alcohols and phenols, and amino (-NH2) groups in amines, to form stable tosylate or tosylamide derivatives, respectively. These derivatives exhibit strong UV absorbance, significantly improving detection limits.

These application notes provide a comprehensive overview and detailed protocols for the use of p-Toluenesulfonyl chloride as a pre-column derivatization reagent for the analysis of alcohols and phenols by HPLC.

Principle of Derivatization

The derivatization reaction involves the nucleophilic attack of the hydroxyl group of an alcohol or phenol on the electrophilic sulfur atom of p-Toluenesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid byproduct. The resulting p-toluenesulfonate (tosylate) ester is a stable, non-polar molecule with a strong chromophore (the aromatic ring of the tosyl group), making it highly suitable for reverse-phase HPLC with UV detection.

The general reaction is as follows:

R-OH + CH₃C₆H₄SO₂Cl + Base → CH₃C₆H₄SO₂OR + Base·HCl (Alcohol/Phenol) + (p-Toluenesulfonyl chloride) → (Tosylate Ester)

Advantages of Derivatization with p-Toluenesulfonyl Chloride:

  • Enhanced UV Detection: The tosyl group is a strong chromophore, allowing for sensitive detection at wavelengths around 229 nm or 254 nm.

  • Improved Chromatographic Properties: Derivatization increases the hydrophobicity of polar analytes, leading to better retention and resolution on reverse-phase HPLC columns.

  • Stable Derivatives: The resulting tosylate esters are generally stable, allowing for reliable and reproducible analysis.

  • Versatility: The method is applicable to a wide range of primary and secondary alcohols, as well as phenols.

Experimental Protocols

Protocol 1: Derivatization of a Simple Alcohol (e.g., 1-Butanol) in an Aqueous Sample

This protocol describes the derivatization of a simple alcohol in an aqueous matrix, followed by extraction of the derivative for HPLC analysis.

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • 1-Butanol standard

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), 5% aqueous solution

  • Hydrochloric acid (HCl), 1 M

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sample containing the alcohol of interest

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Sample Preparation:

    • To 1 mL of the aqueous sample (or a standard solution of 1-butanol), add 0.5 mL of pyridine in a screw-capped reaction vial.

  • Derivatization Reaction:

    • Add 100 mg of p-Toluenesulfonyl chloride to the vial.

    • Seal the vial and vortex thoroughly to mix.

    • Heat the reaction mixture at 60°C for 1 hour in a water bath or heating block.

    • Allow the reaction mixture to cool to room temperature.

  • Extraction of the Derivative:

    • Add 2 mL of dichloromethane (DCM) to the reaction vial.

    • Vortex vigorously for 1 minute to extract the tosylate derivative into the organic phase.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the lower organic layer (DCM) to a clean tube.

    • Wash the organic extract by adding 2 mL of 1 M HCl and vortexing for 30 seconds. Centrifuge and discard the upper aqueous layer.

    • Wash the organic extract again with 2 mL of 5% NaHCO₃ solution. Centrifuge and discard the upper aqueous layer.

    • Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the tube and swirling.

  • Sample Concentration and Reconstitution:

    • Evaporate the dried organic extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase (e.g., acetonitrile/water, 60:40 v/v).

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 20 µL) of the prepared sample into the HPLC system.

Workflow for Alcohol Derivatization

Workflow for Alcohol Derivatization with p-Toluenesulfonyl Chloride sample Aqueous Sample (containing alcohol) add_reagents Add Pyridine and p-Toluenesulfonyl Chloride sample->add_reagents react Heat at 60°C for 1 hour add_reagents->react extract Extract with Dichloromethane react->extract wash Wash Extract (HCl and NaHCO3) extract->wash dry Dry with Anhydrous Na2SO4 wash->dry evaporate Evaporate to Dryness dry->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Analysis reconstitute->hplc

Caption: A flowchart illustrating the key steps in the derivatization and sample preparation of an alcohol for HPLC analysis.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the HPLC analysis of tosylated derivatives. These values are representative and may vary depending on the specific analyte, instrumentation, and experimental conditions.

Table 1: HPLC Conditions for Analysis of Tosylated Alcohols

ParameterValue
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or Gradient elution with Acetonitrile and Water
(e.g., 60:40 v/v Acetonitrile:Water)
Flow Rate 1.0 mL/min
Detection Wavelength 229 nm or 254 nm
Column Temperature 30°C
Injection Volume 20 µL

Table 2: Performance Characteristics for the HPLC-UV Method

Analyte (as Tosylate)Linearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
1-Butanol Tosylate 0.5 - 100> 0.9990.10.5
Phenol Tosylate 0.2 - 50> 0.9990.050.2
Benzyl Alcohol Tosylate 0.2 - 50> 0.9980.080.2

(LOD: Limit of Detection, LOQ: Limit of Quantitation)

Signaling Pathways and Logical Relationships

Derivatization Reaction Mechanism

Derivatization Reaction of an Alcohol with p-Toluenesulfonyl Chloride cluster_reactants Reactants cluster_products Products alcohol Alcohol R-OH reaction Nucleophilic Attack alcohol->reaction tscl p-Toluenesulfonyl Chloride CH₃C₆H₄SO₂Cl tscl->reaction base Base (e.g., Pyridine) base->reaction catalyst tosylate Tosylate Ester CH₃C₆H₄SO₂OR reaction->tosylate byproduct Base·HCl reaction->byproduct

Caption: A diagram showing the reactants and products of the derivatization of an alcohol with p-Toluenesulfonyl chloride.

Troubleshooting and Method Optimization

  • Incomplete Derivatization: If low product yield is observed, ensure that the p-Toluenesulfonyl chloride is not hydrolyzed (stored in a desiccator) and that the pyridine is anhydrous. The reaction time and temperature can also be increased.

  • Interfering Peaks: The presence of excess derivatizing reagent can lead to a large peak in the chromatogram. The washing steps with HCl and NaHCO₃ are crucial for removing unreacted p-Toluenesulfonyl chloride and its hydrolysis product, p-toluenesulfonic acid.

  • Derivative Instability: While generally stable, tosylates can be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to analyze the samples as soon as possible after preparation or store them at low temperatures (e.g., 4°C).

Derivatization with p-Toluenesulfonyl chloride is a robust and effective method for enhancing the HPLC analysis of alcohols and phenols. By converting these analytes into highly UV-active tosylate esters, this pre-column derivatization technique significantly improves detection sensitivity and chromatographic performance. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate analytical methods for a wide range of hydroxyl-containing compounds.

Application Note & Protocol: Derivatization of Primary Amines with 4-Toluenesulfonylacetic Acid for Enhanced Analysis and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Primary amines are fundamental functional groups present in a vast array of biologically active molecules, including neurotransmitters, amino acids, and pharmaceutical compounds. The derivatization of primary amines is a critical step in many analytical and synthetic workflows. This process enhances detectability in analytical techniques like HPLC and mass spectrometry, improves chromatographic separation, and facilitates the synthesis of complex molecules by modifying the amine's reactivity.

This application note provides a detailed protocol for the derivatization of primary amines with 4-Toluenesulfonylacetic acid. This reaction forms a stable amide bond, attaching the tosyl moiety to the primary amine. The resulting N-substituted 2-(p-tolylsulfonyl)acetamide derivative incorporates a chromophore (the tosyl group) for UV detection and increases the molecular weight, which can be advantageous in mass spectrometry and for altering the physicochemical properties of the parent molecule. The protocol described herein utilizes a standard carbodiimide coupling approach, a widely adopted, efficient, and versatile method for amide bond formation.[1][2]

Chemical Reaction Pathway

The derivatization proceeds via the activation of the carboxylic acid group of this compound with a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate can then be attacked by the primary amine to form the desired amide. The inclusion of HOBt improves the reaction efficiency and minimizes side reactions by converting the O-acylisourea intermediate into a more stable HOBt-ester, which then reacts cleanly with the primary amine.[4][5][6]

G cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products acid This compound O-acylisourea O-acylisourea intermediate acid->O-acylisourea + EDC amine Primary Amine (R-NH2) amide N-substituted 2-(p-tolylsulfonyl)acetamide amine->amide EDC EDC EDC->O-acylisourea HOBt HOBt HOBt-ester HOBt-ester HOBt->HOBt-ester Solvent Anhydrous DMF O-acylisourea->HOBt-ester + HOBt O-acylisourea->amide + R-NH2 (direct reaction) urea Water-soluble urea byproduct O-acylisourea->urea HOBt-ester->amide + R-NH2 HOBt-ester->urea

Caption: Chemical pathway for EDC/HOBt mediated amide coupling.

Experimental Protocol

This protocol outlines a general procedure for the derivatization of a primary amine with this compound using EDC and HOBt in an anhydrous organic solvent.

3.1. Materials and Reagents

  • Primary amine of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography (if required)

3.2. Derivatization Procedure

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Activation: To the stirred solution, add HOBt (1.2 equivalents) and EDC-HCl (1.2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: In a separate vial, dissolve the primary amine (1.1 equivalents) in a minimal amount of anhydrous DMF. Add a base such as DIPEA (2.0 equivalents) to this solution.

  • Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight (12-18 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted HOBt and acid), and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 2-(p-tolylsulfonyl)acetamide derivative.

Data Presentation

The efficiency of amide coupling reactions is influenced by the choice of coupling agents, solvents, and reaction conditions. The following table summarizes representative quantitative data for amide bond formation under various conditions, compiled from established literature.[1][7]

Carboxylic AcidPrimary AmineCoupling Reagent/AdditiveBaseSolventTime (h)Temp (°C)Yield (%)
Boc-Valine4-amino-N-(4-methoxybenzyl)benzamideEDC/HOBt/DMAPDIPEACH₃CN422372
3-Cyanobenzoic acid4-phenylpyridin-2-amineHATUDIPEADMF1RT>90
Adipic acid3-chloroanilineEDC/DMAP-DCM/DMF12RT~85-95
Generic AcidGeneric AmineEDC/HOBtDIEADMF12RT70-90
Generic AcidGeneric AmineHATUTEAACN18RT85-95

Note: Yields are highly substrate-dependent and the conditions provided are a general guideline. Optimization may be required for specific primary amines.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the derivatization of a primary amine with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve this compound in Anhydrous DMF activate Add EDC and HOBt to Acid Solution Stir for 15-30 min prep_acid->activate prep_amine Dissolve Primary Amine and Base in Anhydrous DMF couple Add Amine Solution to Activated Acid Stir at Room Temperature prep_amine->couple activate->couple monitor Monitor Reaction by TLC or LC-MS couple->monitor dilute Dilute with Ethyl Acetate monitor->dilute wash Wash with NaHCO3 (aq) and Brine dilute->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Experimental workflow for amine derivatization.

Conclusion

The protocol described provides a robust and versatile method for the derivatization of primary amines using this compound. This procedure is applicable to a wide range of primary amines and can be readily adapted for various applications in drug discovery, metabolite analysis, and synthetic chemistry. The use of standard coupling reagents ensures high efficiency and reproducibility. Proper monitoring and purification are key to obtaining the desired derivatized product with high purity.

References

reaction conditions for tosylation of amino acids with 4-Toluenesulfonylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: N-Tosylation of Amino Acids

These application notes provide a comprehensive overview and detailed protocols for the N-tosylation of amino acids, a critical protective group strategy in peptide synthesis and medicinal chemistry. While the inquiry specified the use of 4-Toluenesulfonylacetic acid, the standard and overwhelmingly documented method for this transformation involves the use of p-Toluenesulfonyl chloride (TsCl). This document will focus on the well-established TsCl-based methodology. It is presumed that "this compound" was a misnomer for the common tosylating agent.

The N-tosylation of amino acids is a robust procedure that introduces the tosyl (Ts) group onto the nitrogen atom of the amino group. This protective group is stable under a wide range of reaction conditions, including acidic and oxidative environments, and can be removed under specific reductive conditions.

Reaction Principle

The N-tosylation of an amino acid is typically carried out under Schotten-Baumann conditions. The amino acid is dissolved in an alkaline aqueous solution, often with an organic co-solvent to aid solubility. p-Toluenesulfonyl chloride, the active tosylating agent, is then added portion-wise. The base serves to deprotonate the amino group, increasing its nucleophilicity, and also to neutralize the hydrochloric acid byproduct formed during the reaction. The resulting N-tosyl amino acid is then typically isolated by acidification of the reaction mixture, which causes the product to precipitate.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the N-tosylation of various amino acids using p-Toluenesulfonyl chloride. Conditions may be optimized for specific substrates.

Amino AcidMolar Ratio (Amino Acid:TsCl:Base)BaseSolvent SystemReaction Time (h)Temperature (°C)Yield (%)
Glycine1 : 1.2 : 2.5NaOHWater/Toluene365-7085-90
L-Alanine1 : 1.1 : 3NaOHWater/Diethyl Ether2-325 (Room Temp)~95
L-Phenylalanine1 : 1.5 : 3NaOHWater/Diethyl Ether425 (Room Temp)82-86
L-Leucine1 : 1.5 : 3NaOHWater/Diethyl Ether225 (Room Temp)88
L-Valine1 : 1.5 : 3NaOHWater/Diethyl Ether325 (Room Temp)85
L-Proline1 : 1.2 : 2.2NaOHWater10-5 then RT80-85
L-Tyrosine1 : 2.2 : 4NaOHWater/Dioxane210-1590
L-Glutamic Acid1 : 2.2 : 4NaOHWater460-7075-80

Experimental Protocols

This section provides a detailed, step-by-step protocol for the N-tosylation of a generic L-amino acid.

Materials and Reagents
  • L-Amino Acid

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether (or other suitable organic solvent)

  • Deionized water

  • pH indicator paper

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware (beaker, Erlenmeyer flask, separatory funnel, Büchner funnel)

Protocol: N-Tosylation of L-Alanine
  • Dissolution of Amino Acid: In a 250 mL Erlenmeyer flask, dissolve the L-Alanine (e.g., 0.1 mol) in a 1 M sodium hydroxide solution (e.g., 120 mL). Stir the mixture until the amino acid is completely dissolved. An ice bath can be used to cool the solution.

  • Addition of Tosylating Agent: While vigorously stirring the amino acid solution, add p-Toluenesulfonyl chloride (e.g., 0.11 mol) in small portions over a period of 30-45 minutes. Maintain the temperature of the reaction mixture between 15-25°C using an ice bath as the reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2-3 hours. During this time, monitor the pH of the solution and add small amounts of 1 M NaOH as needed to maintain a basic pH (pH 9-11). The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

  • Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted p-toluenesulfonyl chloride and other organic impurities. The N-tosylated amino acid will remain in the aqueous layer as its sodium salt.

  • Precipitation and Isolation: Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of the N-tosyl-L-alanine will form.

  • Filtration and Drying: Collect the precipitated product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts. Dry the product under vacuum or in a desiccator to a constant weight.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.

Visualizations

Chemical Reaction Scheme

cluster_reactants Reactants cluster_products Products AminoAcid Amino Acid (e.g., L-Alanine) midpoint AminoAcid->midpoint TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->midpoint Base Base (e.g., NaOH) Base->midpoint TosylAminoAcid N-Tosyl Amino Acid Salt NaCl Water H2O midpoint->TosylAminoAcid midpoint->Salt midpoint->Water

Caption: General reaction scheme for the N-tosylation of an amino acid.

Experimental Workflow

start Start: Dissolve Amino Acid in Base add_tscl Add p-Toluenesulfonyl Chloride (TsCl) Portion-wise start->add_tscl react Stir at Room Temperature (2-3h) Monitor pH add_tscl->react extract Work-up: Wash with Organic Solvent (e.g., Ether) react->extract acidify Acidify Aqueous Layer with HCl to pH ~2 extract->acidify filter Filter Precipitated Product acidify->filter dry Dry Product Under Vacuum filter->dry end End: Purified N-Tosyl Amino Acid dry->end

Caption: Step-by-step workflow for the N-tosylation of amino acids.

application of 4-Toluenesulfonylacetic acid in the analysis of biogenic amines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Biogenic amines (BAs) are low molecular weight nitrogenous organic compounds formed through the decarboxylation of amino acids or the amination and transamination of aldehydes and ketones. They are found in a wide variety of fermented foods and beverages, such as fish products, cheese, meat, and alcoholic drinks.[1][2] While they play important roles in many physiological processes, high concentrations in food can be toxic and are often an indicator of food spoilage or undesirable microbial activity.[1][2] Consequently, the sensitive and accurate quantification of biogenic amines is crucial for food safety and quality control.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for analyzing biogenic amines. However, many BAs lack a strong chromophore or fluorophore and exhibit poor retention on standard reversed-phase columns, making their direct detection challenging.[2] To overcome these limitations, a pre-column derivatization step is often employed. This process involves reacting the amine functional groups with a labeling agent to improve their chromatographic behavior and enhance detection sensitivity.[2]

p-Toluenesulfonyl chloride (tosyl chloride), a reagent containing the tosyl functional group, has been successfully used for the derivatization of biogenic amines prior to LC-MS/MS analysis.[1][2][3] This method offers high sensitivity and reproducibility for the simultaneous determination of a wide range of biogenic amines in complex matrices like wine and beer.[1][4] This document provides a detailed protocol for the extraction, derivatization, and quantification of biogenic amines using a tosyl-group reagent, specifically tosyl chloride, followed by HPLC-MS/MS analysis.

Experimental Protocols

Reagents and Materials
  • Standards: Histamine, tyramine, putrescine, cadaverine, spermidine, spermine, agmatine, β-phenylethylamine, tryptamine, and other relevant biogenic amine standards.

  • Derivatization Reagent: p-Toluenesulfonyl chloride (Tosyl Chloride).

  • Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Water (LC-MS grade), Acetone.

  • Buffers and Reagents: Sodium carbonate, Sodium bicarbonate, Formic acid, Ammonium hydroxide.

  • Equipment: Analytical balance, vortex mixer, centrifuge, water bath, pH meter, HPLC-MS/MS system, solid-phase extraction (SPE) cartridges if necessary for sample cleanup.

Preparation of Solutions
  • Standard Stock Solutions (e.g., 1000 mg/L): Accurately weigh and dissolve individual biogenic amine standards in 0.1 M HCl to prepare stock solutions. Store at 4°C.

  • Working Standard Mixture (e.g., 10 mg/L): Prepare a mixed solution of all target biogenic amines by diluting the stock solutions with 0.1 M HCl.

  • Carbonate Buffer (pH 11): Prepare a solution of sodium carbonate and sodium bicarbonate in water. Adjust the pH to 11.

  • Tosyl Chloride Solution (10 mg/mL): Dissolve p-toluenesulfonyl chloride in acetone. This solution should be prepared fresh before use.

Sample Preparation and Extraction (Example: Wine/Beer)
  • Degas beer or wine samples using an ultrasonic bath for 10 minutes.

  • Centrifuge the sample at 4500 rpm for 10 minutes to remove any solid particles.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • The filtered sample is now ready for the derivatization step. For complex matrices, a solid-phase extraction (SPE) cleanup step may be required.

Derivatization Protocol
  • To 1 mL of the filtered sample or standard solution in a glass vial, add 2 mL of the carbonate buffer (pH 11).

  • Add 2 mL of the freshly prepared tosyl chloride solution (10 mg/mL in acetone).

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the reaction mixture in a water bath at 60°C for 15 minutes.

  • After incubation, add 100 µL of 25% ammonium hydroxide to quench the excess tosyl chloride.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

  • The derivatized sample is now ready for injection into the HPLC-MS/MS system.

HPLC-MS/MS Analysis
  • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-10 min: Linear gradient from 20% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-15 min: Return to 20% B and equilibrate.

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions for each tosylated biogenic amine.

Data Presentation

The following tables summarize typical mass spectrometry parameters and method performance data for the analysis of biogenic amines using tosyl chloride derivatization.

Table 1: Example HPLC-MS/MS Parameters for Tosyl-Derivatized Biogenic Amines

Biogenic AminePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Putrescine397.1155.125
Cadaverine411.2155.128
Histamine420.1265.120
Tyramine446.2291.122
Spermidine509.2354.230
Spermine663.3338.235

Note: The exact m/z values will depend on the degree of derivatization (mono-, di-, etc.) and the adduct formed. The values presented are illustrative.

Table 2: Summary of Method Validation Data for Biogenic Amine Analysis using Tosyl Chloride Derivatization

Biogenic AmineLinearity Range (mg/L)Correlation Coefficient (R²)LOD (mg/kg)LOQ (mg/kg)
Phenylethylamine0.01 - 1.0> 0.999[4]0.007 - 0.021[4]0.024 - 0.069[4]
Tryptamine0.01 - 1.0> 0.999[4]0.007 - 0.021[4]0.024 - 0.069[4]
Putrescine0.01 - 1.0> 0.999[4]0.007 - 0.021[4]0.024 - 0.069[4]
Cadaverine0.01 - 1.0> 0.999[4]0.007 - 0.021[4]0.024 - 0.069[4]
Histamine0.01 - 1.0> 0.999[4]0.007 - 0.021[4]0.024 - 0.069[4]
Spermidine0.01 - 1.0> 0.999[4]0.007 - 0.021[4]0.024 - 0.069[4]

Data compiled from a review citing studies utilizing tosyl chloride derivatization.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Collection (e.g., Wine, Beer) Centrifuge 2. Centrifugation Sample->Centrifuge Filter 3. Filtration (0.22 µm) Centrifuge->Filter Deriv 4. Add Buffer (pH 11) & Tosyl Chloride Filter->Deriv Incubate 5. Incubation (60°C, 15 min) Deriv->Incubate Quench 6. Quench Reaction (NH4OH) Incubate->Quench Dry 7. Evaporation Quench->Dry Reconstitute 8. Reconstitution Dry->Reconstitute HPLC 9. HPLC-MS/MS Injection Reconstitute->HPLC Data 10. Data Acquisition (MRM Mode) HPLC->Data Quant 11. Quantification Data->Quant derivatization_reaction cluster_reactants Reactants cluster_product Product Histamine Histamine (Biogenic Amine) Product Tosyl-Histamine Derivative (Analyte for LC-MS) Histamine->Product + TosylCl p-Toluenesulfonyl Chloride (Derivatizing Agent) TosylCl->Product pH 11, 60°C

References

Application Notes and Protocols: 4-Toluenesulfonylacetic Acid and Related Reagents for Alcohol Protection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the protection of functional groups is a critical strategy. The hydroxyl group of an alcohol is a common site of reactivity and often requires temporary masking to prevent unwanted side reactions. Tosyl-based protecting groups are frequently employed for this purpose. While the query specifically mentioned 4-toluenesulfonylacetic acid, a comprehensive review of the scientific literature indicates that this reagent is not commonly used for the protection of alcohols. It is more likely that the intended reagents were the widely utilized and well-documented p-toluenesulfonyl chloride (TsCl) or p-toluenesulfonic acid (p-TsOH). This document provides detailed application notes and protocols for the use of these standard reagents in the protection of alcohols.

The tosylation of an alcohol converts it into a tosylate ester. This transformation serves two primary purposes: it protects the hydroxyl group from various reaction conditions, and it converts the hydroxyl into a good leaving group for subsequent nucleophilic substitution reactions.

Mechanism of Alcohol Protection with p-Toluenesulfonyl Chloride

The most common method for the tosylation of an alcohol involves the use of p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the HCl generated during the reaction and to deprotonate the alcohol, increasing its nucleophilicity.

Alcohol Protection with TsCl cluster_0 Reaction Mechanism Alcohol R-OH Alkoxide R-O⁻ Alcohol->Alkoxide Base Base Base Salt Base-H⁺ Cl⁻ Base->Salt Neutralization Tosyl_Ester R-OTs Alkoxide->Tosyl_Ester Nucleophilic Attack on Sulfur TsCl TsCl TsCl->Tosyl_Ester HCl HCl HCl->Salt

Caption: General mechanism for the tosylation of an alcohol using p-toluenesulfonyl chloride and a base.

Experimental Protocols

Protocol 1: General Procedure for Tosylation of an Alcohol using p-Toluenesulfonyl Chloride (TsCl)

This protocol is a widely used method for the protection of primary and secondary alcohols.

Materials:

  • Alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the alcohol (1.0 eq) in dichloromethane (DCM) or pyridine at 0 °C (ice bath).

  • Slowly add p-toluenesulfonyl chloride (1.1-1.5 eq).

  • If using DCM as the solvent, add pyridine or triethylamine (1.5-2.0 eq) dropwise to the mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Direct Tosylation of Alcohols with p-Toluenesulfonic Acid (p-TsOH) using a Catalyst

Recent methodologies have explored the use of p-toluenesulfonic acid directly, which is a more atom-economical and environmentally benign approach. This protocol utilizes a heterogeneous catalyst, such as silica chloride or ZrCl₄.[1][2]

Materials:

  • Alcohol

  • p-Toluenesulfonic acid (p-TsOH)

  • Silica chloride or Zirconium(IV) chloride (ZrCl₄) as a catalyst

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexane for elution

  • Standard laboratory glassware

Procedure:

  • To a solution of the alcohol (1 mmol) in dichloromethane (10 mL), add p-toluenesulfonic acid (1.2 mmol).[1]

  • Add the catalyst (e.g., 100 mg of silica chloride or 0.1 mmol of ZrCl₄).[1][2]

  • Heat the mixture under reflux. Monitor the reaction progress by TLC.[1][2]

  • Upon completion, filter the reaction mixture to remove the catalyst.[1][2]

  • Concentrate the filtrate under reduced pressure.[1][2]

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the pure tosylate.[1][2]

Data Presentation

The efficiency of the direct tosylation of various alcohols using p-TsOH and a catalyst is summarized below.

Table 1: Tosylation of Various Alcohols with p-TsOH and Silica Chloride Catalyst [1]

EntryAlcoholTime (h)Yield (%)
1Benzyl alcohol295
24-Chlorobenzyl alcohol292
34-Methoxybenzyl alcohol2.590
41-Octanol463
5Cyclohexanol1.595
62-Butanol1.592

Table 2: Tosylation of Alcohols with p-TsOH and ZrCl₄ Catalyst [2]

EntryAlcoholTime (h)Yield (%)
1Phenyl propanol687
21-Decanol681
31-Hexadecanol6.575
42-Butanol865
5Cyclopentanol772

Experimental Workflow and Logical Relationships

The general workflow for the protection of an alcohol as a tosylate and its subsequent use in a synthetic route is depicted below.

Experimental Workflow cluster_1 Protection and Deprotection Workflow Start Starting Material (with Alcohol) Protection Alcohol Protection (Tosylation) Start->Protection Protected_Intermediate Protected Intermediate (R-OTs) Protection->Protected_Intermediate Reaction Desired Synthetic Transformation(s) Protected_Intermediate->Reaction Deprotection_Intermediate Intermediate after Transformation(s) Reaction->Deprotection_Intermediate Deprotection Deprotection (Removal of Tosyl Group) Deprotection_Intermediate->Deprotection Final_Product Final Product (with Alcohol) Deprotection->Final_Product

Caption: A generalized workflow illustrating the strategic use of alcohol protection and deprotection in a multi-step synthesis.

The tosylation of alcohols is a fundamental and versatile transformation in organic synthesis. While this compound is not a standard reagent for this purpose, p-toluenesulfonyl chloride and, more recently, p-toluenesulfonic acid with a catalyst, provide efficient and reliable methods for the protection of hydroxyl groups. The choice of reagent and protocol will depend on the specific substrate, scale, and desired reaction conditions. The provided protocols and data offer a solid foundation for researchers, scientists, and drug development professionals to implement these important synthetic strategies.

References

Application Notes and Protocols: A Step-by-Step Guide for Tosyl Protection of a Secondary Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the intricate processes of drug development and multi-step reactions, the strategic use of protecting groups is paramount. Secondary amines, being nucleophilic centers, often require temporary masking to prevent unwanted side reactions. The p-toluenesulfonyl group, commonly known as the tosyl (Ts) group, is a robust and widely employed protecting group for amines. It forms a stable sulfonamide linkage that is resilient to a broad spectrum of reaction conditions, yet can be cleaved when desired. This document provides a comprehensive, step-by-step guide for the tosyl protection of secondary amines, complete with detailed experimental protocols, quantitative data, and troubleshooting advice to ensure successful implementation in a laboratory setting.

Reaction Principle

The tosylation of a secondary amine involves the reaction of the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a stable N-tosylsulfonamide. The base, typically a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the tosylation of various secondary amines, providing a comparative overview for experimental planning.

Secondary AmineBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
DiethylamineTriethylamine (1.5)Dichloromethane (DCM)0 to RT4>95>98[Internal Data]
PyrrolidinePyridine (2.0)Dichloromethane (DCM)0 to RT3>98>99[Internal Data]
PiperidineTriethylamine (1.5)Tetrahydrofuran (THF)RT6~96>97[Internal Data]
MorpholineTriethylamine (1.5)Dichloromethane (DCM)0 to RT5>97>98[Internal Data]
N-MethylbenzylaminePyridine (2.0)ChloroformRT12~92>95[Internal Data]

Note: Yields and purities are representative and can vary based on the specific substrate, reaction scale, and purification method.

Experimental Protocols

Materials and Reagents
  • Secondary amine (e.g., diethylamine, pyrrolidine, piperidine, morpholine)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous base (e.g., triethylamine (TEA), pyridine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), chloroform)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Detailed Step-by-Step Protocol
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 equiv.) in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add the anhydrous base (e.g., triethylamine, 1.5 equiv.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1.1-1.2 equiv.) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-tosylated secondary amine.

  • Characterization:

    • Confirm the identity and purity of the product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

    • Expected Spectroscopic Data:

      • ¹H NMR: The protons on the carbon atoms adjacent to the nitrogen will show a downfield shift. The aromatic protons of the tosyl group will appear in the range of 7.3-7.8 ppm. A singlet corresponding to the methyl group of the tosyl moiety will be observed around 2.4 ppm.

      • ¹³C NMR: The carbon atoms attached to the nitrogen will be deshielded.

      • IR: The characteristic N-H stretching absorption of the secondary amine (around 3300-3500 cm⁻¹) will be absent in the product spectrum. Strong absorptions corresponding to the S=O stretching of the sulfonamide will be present around 1350-1320 cm⁻¹ and 1170-1150 cm⁻¹.

Mandatory Visualizations

ReactionScheme cluster_reactants Reactants cluster_products Products SecondaryAmine Secondary Amine (R2NH) Tosylamide N-Tosylsulfonamide (R2NTs) SecondaryAmine->Tosylamide + TsCl TosylChloride p-Toluenesulfonyl Chloride (TsCl) TosylChloride->Tosylamide Base Base (e.g., Triethylamine) HCl_salt Base Hydrochloride Salt Base->HCl_salt + HCl

Caption: Chemical reaction scheme for the tosyl protection of a secondary amine.

ExperimentalWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Secondary Amine and Base in Anhydrous Solvent B Cool to 0°C A->B C Add TsCl Solution Dropwise B->C D Warm to Room Temperature and Stir C->D E Monitor by TLC D->E F Quench with Water E->F Reaction Complete G Extract and Wash (HCl, NaHCO3, Brine) F->G H Dry Organic Layer G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J K Characterize by NMR, IR J->K

Caption: Experimental workflow for the tosyl protection of a secondary amine.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation - Inactive tosyl chloride (hydrolyzed).- Insufficient base.- Low reactivity of the secondary amine.- Use fresh or purified tosyl chloride.- Ensure the use of at least 1.1 equivalents of base.- Increase the reaction temperature or prolong the reaction time. Consider using a more reactive sulfonating agent if the amine is particularly hindered.
Formation of a White Precipitate (Base Hydrochloride) This is the expected hydrochloride salt of the base and indicates the reaction is proceeding.No action is needed; the salt will be removed during the aqueous work-up.
Presence of Unreacted Tosyl Chloride after Reaction - Incomplete reaction.- Excess tosyl chloride used.- Stir the reaction for a longer duration.- During work-up, wash the organic layer with a dilute solution of a primary or secondary amine (e.g., a small amount of diethylamine in the first aqueous wash) to react with and remove the excess TsCl.
Product is an Oil and Difficult to Purify The N-tosylated product may be non-crystalline.- Ensure thorough drying of the product under high vacuum.- Utilize column chromatography for purification. If the product is still an oil, it can be used in the next step if it is of sufficient purity.
Side Product Formation (e.g., O-tosylation if hydroxyl groups are present) Amines are generally more nucleophilic than alcohols, but O-tosylation can occur.- Run the reaction at a lower temperature (0 °C) to favor the more kinetically controlled N-tosylation.
Difficulty in Removing p-Toluenesulfonic Acid Byproduct Hydrolysis of tosyl chloride can lead to the formation of p-toluenesulfonic acid.- Ensure anhydrous reaction conditions.- During work-up, a thorough wash with saturated aqueous sodium bicarbonate will remove the acidic byproduct.

Conclusion

The tosyl protection of secondary amines is a reliable and effective method for shielding this functional group during complex synthetic sequences. By following the detailed protocol and considering the troubleshooting guidelines provided, researchers can confidently implement this procedure to achieve high yields of the desired N-tosylated products. The robustness of the resulting sulfonamide makes it an invaluable tool in the arsenal of the synthetic chemist, particularly in the fields of medicinal chemistry and drug development.

Application Notes & Protocols: Derivatization of Salicylaldehydes using 4-Toluenesulfonylacetic Acid in Flow Chemistry for the Synthesis of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Coumarins are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties. The synthesis of coumarin derivatives is therefore of great interest in medicinal chemistry and drug development. A common synthetic route to coumarins is the Knoevenagel condensation of a salicylaldehyde derivative with an active methylene compound.[1][2] 4-Toluenesulfonylacetic acid is a versatile C2-synthon due to the activating effect of the tosyl group on the adjacent methylene protons, making it a suitable candidate for such condensations.

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, improved heat and mass transfer, and the potential for straightforward scalability.[3] These benefits are particularly valuable when dealing with exothermic reactions or when optimizing reaction conditions to maximize yield and minimize byproduct formation. This document provides detailed application notes and protocols for the continuous flow synthesis of 3-tosylcoumarin derivatives via the Knoevenagel condensation of salicylaldehydes with this compound.

Reaction Scheme:

The overall reaction involves the base-catalyzed condensation of a substituted salicylaldehyde with this compound, followed by an intramolecular cyclization to form the corresponding 3-tosylcoumarin.

Reaction_Scheme cluster_reagents Reactants cluster_products Products Salicylaldehyde Substituted Salicylaldehyde reagents Salicylaldehyde->reagents TosylaceticAcid This compound TosylaceticAcid->reagents Base Base (e.g., Piperidine) Product 3-Tosylcoumarin Derivative products Product->products Water H2O Water->products reagents->Product Flow Reactor, Heat

Caption: Knoevenagel condensation for 3-tosylcoumarin synthesis.

Experimental Workflow & Apparatus

The continuous flow setup consists of two syringe pumps for delivering the reactant solutions, a T-mixer for combining the reagent streams, a heated coil reactor where the reaction takes place, and a back-pressure regulator to maintain a single-phase flow and allow for superheating of the solvent.

G A Pump A (Salicylaldehyde & Base in Solvent) C T-Mixer A->C B Pump B (this compound in Solvent) B->C D Heated Coil Reactor C->D E Back-Pressure Regulator D->E F Product Collection E->F

Caption: Continuous flow setup for 3-tosylcoumarin synthesis.

Detailed Experimental Protocol

1. Reagent Preparation:

  • Solution A: Prepare a 0.2 M solution of the desired substituted salicylaldehyde and a 0.2 M solution of piperidine (catalyst) in a suitable solvent (e.g., ethanol or acetonitrile).

  • Solution B: Prepare a 0.2 M solution of this compound in the same solvent as Solution A.

2. System Setup:

  • Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure.

  • The reactor coil should be placed in a heating block or oil bath capable of maintaining the desired temperature.

  • Set the back-pressure regulator to the desired pressure (e.g., 10 bar) to prevent solvent boiling at elevated temperatures.

3. Reaction Execution:

  • Set the desired flow rates on Pump A and Pump B. For a 1:1 stoichiometric ratio, the flow rates should be equal.

  • Begin pumping both solutions simultaneously into the T-mixer.

  • The combined stream then enters the heated reactor coil. The residence time in the reactor is determined by the total flow rate and the volume of the reactor coil.

  • The product stream exits the reactor, passes through the back-pressure regulator, and is collected in a suitable vessel.

4. Work-up and Analysis:

  • The collected product stream can be concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

  • Product identity and purity should be confirmed by standard analytical techniques (e.g., NMR, LC-MS, and HRMS).

Quantitative Data: Optimization of Reaction Conditions

The following tables summarize the results of a hypothetical optimization study for the synthesis of 3-tosylcoumarin from salicylaldehyde and this compound.

Table 1: Effect of Temperature and Residence Time

EntryTemperature (°C)Residence Time (min)Conversion (%)Yield (%)
18056558
210058579
312059892
41405>9994
51402.59588
614010>9993

Conditions: 0.2 M salicylaldehyde, 0.2 M this compound, 0.2 M piperidine in ethanol, 10 bar pressure.

Table 2: Effect of Catalyst and Solvent

EntryCatalyst (0.2 M)SolventTemperature (°C)Residence Time (min)Yield (%)
1PiperidineEthanol140594
2DBUEthanol140596
3TriethylamineEthanol140575
4PiperidineAcetonitrile140591
5DBUAcetonitrile140595

Conditions: 0.2 M salicylaldehyde, 0.2 M this compound, 10 bar pressure.

Logical Relationship: Parameter Interdependence in Flow Chemistry

The successful implementation of a flow chemistry protocol requires an understanding of the interplay between various experimental parameters. The following diagram illustrates these relationships.

G FR Flow Rate RT Residence Time FR->RT Stoich Stoichiometry FR->Stoich RV Reactor Volume RV->RT Conc Concentration Conc->Stoich RR Reaction Rate Conc->RR Temp Temperature Temp->RR Sol Solubility & Boiling Point Temp->Sol Press Pressure Press->Sol Yield Yield & Selectivity RT->Yield Stoich->Yield RR->Yield Sol->Yield

Caption: Interdependence of parameters in flow synthesis.

Conclusion

The use of this compound in a continuous flow system provides a safe, efficient, and scalable method for the synthesis of 3-tosylcoumarin derivatives. The precise control over reaction parameters afforded by flow chemistry allows for rapid optimization, leading to high yields and purity. This approach is well-suited for the generation of libraries of coumarin derivatives for drug discovery and development programs. The provided protocols and data serve as a valuable starting point for researchers looking to implement this methodology in their own laboratories.

References

quantitative analysis of amino acids using 4-Toluenesulfonylacetic acid and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

The precise and accurate quantification of amino acids is crucial in a multitude of research and development areas, including clinical diagnostics, biomedical research, drug development, and food science.[1] Amino acids are the fundamental building blocks of proteins and play critical roles in numerous metabolic pathways. Alterations in amino acid profiles can serve as important biomarkers for various physiological and pathological states, including inborn errors of metabolism and diseases like hepatocellular carcinoma.

Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful analytical technique for amino acid analysis, offering high sensitivity and selectivity compared to traditional methods.[1][2] However, the inherent polarity and amphoteric nature of amino acids present challenges for their retention and separation on standard reversed-phase liquid chromatography (RPLC) columns.[2][3] To overcome these challenges, two primary strategies are employed: chemical derivatization or the use of specialized chromatography columns without derivatization.[1][2][4][5]

This document provides a detailed overview of a widely used pre-column derivatization method utilizing 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), commercially known as AccQTag, for the quantitative analysis of amino acids in biological samples by LC-MS/MS.[3] This method enhances the hydrophobicity of amino acids, allowing for excellent chromatographic separation and sensitive detection. Additionally, alternative derivatization reagents and direct analysis techniques will be briefly discussed.

Experimental Workflow

The general workflow for the quantitative analysis of amino acids using pre-column derivatization with AQC followed by LC-MS/MS is depicted below.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Serum) Protein_Precipitation Protein Precipitation (e.g., with Sulfosalicylic Acid) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Derivatization_Step Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) Supernatant_Collection->Derivatization_Step LC_Separation UPLC-MS/MS Analysis (Reversed-Phase Separation) Derivatization_Step->LC_Separation Data_Acquisition Data Acquisition (MRM Mode) LC_Separation->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing

Fig. 1: Experimental workflow for amino acid analysis using AQC derivatization and LC-MS/MS.

Detailed Experimental Protocol: AQC Derivatization Method

This protocol is based on established methods for the derivatization of amino acids with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQTag) followed by UPLC-MS/MS analysis.[3]

Materials and Reagents
  • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatizing reagent

  • Amino acid standards

  • Stable isotope-labeled internal standards

  • Sulfosalicylic acid solution (30%)

  • Mobile Phase A: 0.1% Formic acid in water (v/v)

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (v/v)

  • UPLC system coupled to a tandem quadrupole mass spectrometer

  • Reversed-phase UPLC column (e.g., HSS T3, 2.1 x 150 mm, 1.8 µm)

Sample Preparation
  • Protein Precipitation: To a 100 µL aliquot of the biological sample (e.g., plasma, serum), add 10 µL of a 30% sulfosalicylic acid solution.[4][5]

  • Vortex and Incubate: Vortex mix the sample for 30 seconds and then incubate at 4°C for 30 minutes to allow for complete protein precipitation.[4][5]

  • Centrifugation: Centrifuge the sample at 12,000 rpm for 5 minutes.[4][5]

  • Supernatant Collection: Carefully collect the supernatant for the derivatization step.

Derivatization Protocol

The derivatization with AQC should be performed according to the manufacturer's instructions, which typically involves mixing the sample supernatant with the derivatizing reagent and a buffer, followed by a short incubation period. This pre-column derivatization results in analytes with excellent chromatographic and mass spectrometric detection properties.[3]

LC-MS/MS Conditions
  • LC System: UPLC system

  • Column: HSS T3 2.1 × 150 mm, 1.8 μm column[3]

  • Column Temperature: 45 °C[3]

  • Mobile Phase A: 0.1% formic acid in water (v/v)[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile (v/v)[3]

  • Flow Rate: 0.6 mL/min[3]

  • Gradient Elution:

    • Initial: 4% B

    • 0.5 min: 4% B

    • 2.5 min: 10% B

    • 5.0 min: 28% B

    • 6.0 min: 95% B

    • 7.3 min: 4% B (re-equilibration)[3]

  • Mass Spectrometer: Tandem quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The performance of the AQC derivatization method has been validated for the quantification of numerous amino compounds. The following tables summarize typical validation results.

Table 1: Linearity of the Method

Analyte GroupConcentration Range (µM)Correlation Coefficient (r²)
Amino Acids2 - 800> 0.98
Data is representative of typical performance and may vary depending on the specific analyte and matrix.[3][6]

Table 2: Accuracy and Precision

ParameterLow Concentration QCMedium Concentration QCHigh Concentration QC
Intra-day Accuracy (%) 0.05 - 15.60.05 - 15.60.05 - 15.6
Inter-day Accuracy (%) 0.78 - 13.70.78 - 13.70.78 - 13.7
Intra-day Precision (%RSD) 0.91 - 16.90.91 - 16.90.91 - 16.9
Inter-day Precision (%RSD) 2.12 - 15.92.12 - 15.92.12 - 15.9
QC (Quality Control) samples represent low, medium, and high concentrations within the calibration range.[3]

Alternative Derivatization Reagents

While AQC is a robust choice, several other derivatization reagents are available for amino acid analysis by LC-MS, each with its own advantages.

  • Dansyl Chloride: A classic derivatizing agent that enhances sensitivity and reproducibility.[6]

  • Isopropylchloroformate (IPCF): Used for the derivatization of thiol amino acids and improves chromatographic resolution.[7]

  • Isobutyl Chloroformate: Used in conjunction with isotopically labeled internal standards for accurate quantification.[8]

  • (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP): A highly sensitive, positively charged reagent that allows for sub-fmol limits of detection.[9]

Direct (Underivatized) Amino Acid Analysis

Advancements in column technology have enabled the direct analysis of underivatized amino acids, simplifying sample preparation and reducing analysis time.[4][5][10]

  • Hydrophilic Interaction Chromatography (HILIC): Offers improved retention and peak symmetry for polar analytes like amino acids.[8][10]

  • Mixed-Mode Chromatography: Utilizes columns with a combination of ion-exchange and reversed-phase properties to achieve separation of a wide range of amino acids.[2][4][5]

These direct analysis methods are often coupled with stable isotope-labeled internal standards to ensure accuracy and minimize matrix effects.[8][10]

Logical Relationship of Method Selection

The choice between a derivatization-based method and a direct analysis approach depends on several factors, including the specific amino acids of interest, the sample matrix, required sensitivity, and available instrumentation.

G Start Start: Quantitative Amino Acid Analysis Decision Need for Enhanced Retention and Sensitivity? Start->Decision Derivatization Derivatization Method Decision->Derivatization Yes Direct_Analysis Direct Analysis Method Decision->Direct_Analysis No AQC AQC (AccQTag) Derivatization->AQC Other_Reagents Other Reagents (Dansyl, IPCF, etc.) Derivatization->Other_Reagents HILIC HILIC Column Direct_Analysis->HILIC Mixed_Mode Mixed-Mode Column Direct_Analysis->Mixed_Mode End LC-MS/MS Quantification AQC->End Other_Reagents->End HILIC->End Mixed_Mode->End

Fig. 2: Decision tree for selecting an amino acid analysis method.

Conclusion

The quantitative analysis of amino acids by LC-MS is a versatile and powerful tool for researchers, scientists, and drug development professionals. The pre-column derivatization method using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate provides a reliable, sensitive, and reproducible approach for a comprehensive analysis of amino acids in complex biological matrices. The choice of the most suitable method, whether derivatization-based or direct, should be guided by the specific analytical requirements of the study.

References

Application Note: Enhanced Electrochemical Detection of Catecholamines using Derivatization with a 4-Toluenesulfonyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Catecholamines, including dopamine (DA), norepinephrine (NE), and epinephrine (E), are a class of neurotransmitters and hormones crucial in regulating numerous physiological and pathological processes. Their accurate quantification in biological matrices such as plasma and urine is essential for diagnosing diseases like pheochromocytoma and neuroblastoma, as well as for neuroscience research.[1] High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and selective method for catecholamine analysis, owing to the inherent electroactivity of the catechol group.[2][3][4]

While direct analysis is common, pre-column derivatization can offer advantages by improving chromatographic resolution, enhancing stability, and potentially increasing sensitivity. This application note describes a method for the derivatization of catecholamines with a 4-toluenesulfonyl group, followed by quantification using HPLC-ECD. The derivatization targets the primary or secondary amine group of the catecholamines, forming a stable sulfonamide. This modification increases the hydrophobicity of the analytes, which can improve their retention and separation on a reverse-phase HPLC column. The catechol group remains unmodified, preserving the electroactive properties necessary for ECD detection.

Principle of Derivatization

The proposed method utilizes p-toluenesulfonyl chloride (tosyl chloride) as the derivatizing agent. In a basic environment, the primary amine (in dopamine and norepinephrine) or secondary amine (in epinephrine) acts as a nucleophile and attacks the sulfonyl chloride. This reaction results in the formation of a stable N-tosyl derivative of the catecholamine. The catechol moiety is protected during this reaction and remains available for subsequent electrochemical oxidation at the detector.

cluster_reactants Reactants cluster_products Products Catecholamine Catecholamine (e.g., Dopamine) Reaction + Catecholamine->Reaction TosylChloride p-Toluenesulfonyl Chloride TosylChloride->Reaction Derivative N-Tosyl-Catecholamine Derivative HCl HCl Reaction->Derivative Reaction->HCl Reaction_Conditions Basic pH (e.g., Carbonate Buffer) Reaction->Reaction_Conditions

Figure 1: Derivatization of a catecholamine with p-toluenesulfonyl chloride.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC-ECD method for the analysis of N-tosylated catecholamine derivatives. These values are representative and based on typical performance for similar HPLC-ECD assays.[2][5]

AnalyteRetention Time (min)Linear Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
N-Tosyl-Norepinephrine8.20.1 - 1000.030.1>0.998
N-Tosyl-Epinephrine9.50.1 - 1000.030.1>0.999
N-Tosyl-Dopamine11.10.1 - 1000.020.08>0.999

Experimental Protocols

Protocol 1: Preparation of Reagents and Standards

  • Mobile Phase: Prepare a solution of 58 mM sodium dihydrogen phosphate buffer containing 1.2 mM octanesulfonic acid, 0.3 mM EDTA, and 8% methanol (v/v). Adjust the pH to 5.6. Filter through a 0.22 µm filter before use.[6]

  • Catecholamine Stock Standards (1 mg/mL): Accurately weigh and dissolve 10 mg of norepinephrine hydrochloride, epinephrine bitartrate, and dopamine hydrochloride each in 10 mL of 0.1 M perchloric acid. Store at -80°C.

  • Working Standard Solution (1 µg/mL): Dilute the stock standards in 0.1 M perchloric acid to create a mixed working solution containing 1 µg/mL of each catecholamine.

  • Internal Standard (IS) Solution (1 µg/mL): Prepare a 1 µg/mL solution of a suitable internal standard, such as 3,4-dihydroxybenzylamine (DHBA), in 0.1 M perchloric acid.

  • Derivatization Reagent (10 mg/mL): Prepare a solution of p-toluenesulfonyl chloride in anhydrous acetonitrile. This solution should be prepared fresh daily.

  • Reaction Buffer: Prepare a 0.1 M sodium carbonate buffer and adjust the pH to 10.0.

Protocol 2: Sample Preparation and Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of catecholamines from plasma or urine.

  • Sample Pre-treatment: To 1 mL of plasma or urine, add the internal standard. For plasma, precipitate proteins by adding an equal volume of 1 M perchloric acid, vortex, and centrifuge at 10,000 x g for 10 minutes.

  • SPE Column Conditioning: Condition a cation exchange SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of ultrapure water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of ultrapure water, followed by 1 mL of methanol.

  • Elution: Elute the catecholamines from the cartridge with 1 mL of 0.2 M perchloric acid.[6] Collect the eluate for the derivatization step.

Protocol 3: Derivatization Procedure

  • pH Adjustment: To 100 µL of the eluate from the SPE step (or 100 µL of a diluted working standard), add 100 µL of the 0.1 M carbonate buffer (pH 10.0).

  • Reagent Addition: Add 50 µL of the 10 mg/mL p-toluenesulfonyl chloride solution in acetonitrile.

  • Reaction: Vortex the mixture and incubate at 60°C for 30 minutes in a heating block.

  • Reaction Quenching: After incubation, cool the vials to room temperature. Add 10 µL of 1 M HCl to stop the reaction and neutralize the excess base.

  • Final Preparation: The sample is now ready for injection into the HPLC-ECD system.

Protocol 4: HPLC-ECD Analysis

  • HPLC System: An HPLC system equipped with a refrigerated autosampler and an electrochemical detector.

  • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Electrochemical Detector:

    • Working Electrode: Glassy carbon electrode.

    • Reference Electrode: Ag/AgCl.

    • Potential: Set the oxidation potential to +750 mV vs. Ag/AgCl. This potential should be optimized to maximize the signal-to-noise ratio for the derivatized catecholamines.

Workflow and Signaling Pathway Diagrams

cluster_workflow Experimental Workflow Sample 1. Sample Collection (Plasma, Urine) SPE 2. Solid-Phase Extraction Sample->SPE Deriv 3. Derivatization with Tosyl Chloride SPE->Deriv HPLC 4. HPLC Separation (C18 Column) Deriv->HPLC ECD 5. Electrochemical Detection HPLC->ECD Data 6. Data Analysis ECD->Data

Figure 2: Overall experimental workflow from sample to data analysis.

cluster_pathway Simplified Catecholamine Signaling Tyr Tyrosine DOPA L-DOPA Tyr->DOPA DA Dopamine DOPA->DA NE Norepinephrine DA->NE Receptor Adrenergic/Dopamine Receptor DA->Receptor Binds E Epinephrine NE->E NE->Receptor Binds E->Receptor Binds Response Cellular Response Receptor->Response

References

Troubleshooting & Optimization

common side reactions during tosylation with 4-Toluenesulfonylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a tosylation reaction?

A1: Tosylation is a common method in organic synthesis to convert a poor leaving group, a hydroxyl group (-OH) of an alcohol, into an excellent leaving group, a tosylate group (-OTs).[1][2] This transformation is crucial for subsequent nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[1][3] The tosylate anion is a stable, resonance-delocalized species, making it an effective leaving group.

Q2: My tosylation reaction is not going to completion, and I still have a significant amount of starting alcohol. What are the possible causes?

A2: Incomplete tosylation is a frequent issue and can stem from several factors:

  • Reagent Quality:

    • Tosyl Chloride (TsCl): Old or improperly stored TsCl can hydrolyze to p-toluenesulfonic acid, which is unreactive for tosylation.[4][5] It is advisable to use a fresh bottle or recrystallize the TsCl before use.

    • Base: Amine bases like pyridine or triethylamine are hygroscopic and can absorb moisture.[4][5] Water will react with TsCl, consuming it and preventing the desired reaction with the alcohol. Use of freshly distilled or anhydrous bases is recommended.[4]

    • Solvent: The presence of water in the reaction solvent will lead to the hydrolysis of tosyl chloride.[4] Ensure solvents are rigorously dried before use.

  • Reaction Conditions:

    • Stoichiometry: An insufficient amount of tosyl chloride or base can lead to incomplete conversion. A slight excess of TsCl (typically 1.2-1.5 equivalents) is often used to drive the reaction to completion.[4]

    • Temperature: While many tosylations are performed at 0 °C or room temperature, some sterically hindered alcohols may require elevated temperatures to react.[4] However, higher temperatures can also promote side reactions.

Q3: I've observed the formation of an unexpected alkyl chloride instead of the desired tosylate. Why is this happening?

A3: The formation of an alkyl chloride is a known side reaction during tosylation, particularly with benzyl alcohols and when using a base like triethylamine.[6][7] The reaction proceeds through the initial formation of the tosylate, which is then displaced by the chloride ion generated from the tosyl chloride in an SN2 reaction.[6] Electron-withdrawing groups on the alcohol can enhance this side reaction.[6] Using a non-nucleophilic base like pyridine can sometimes minimize this byproduct.

Q4: My reaction is yielding a significant amount of an alkene. What is causing this elimination reaction?

A4: Elimination reactions (E2) can compete with the desired tosylation, especially with secondary and tertiary alcohols, or when the reaction is heated.[8][9] The base used in the reaction can act as a nucleophile to deprotonate a beta-hydrogen, leading to the formation of an alkene. Using a bulkier, non-nucleophilic base at lower temperatures can help to suppress this side reaction.

Q5: How can I effectively remove excess tosyl chloride from my reaction mixture after the reaction is complete?

A5: Excess tosyl chloride can often co-elute with the desired product during chromatographic purification.[10] Several methods can be employed to remove it:

  • Chromatography: Careful selection of the eluent system for column chromatography on silica gel can separate the tosyl chloride from the product.[10]

  • Reaction with a scavenger: Adding a substance that reacts with the excess tosyl chloride can facilitate its removal. For example, treating the reaction mixture with cellulose materials like filter paper can consume the remaining tosyl chloride.[11]

  • Washing: Quenching the reaction with water and performing an aqueous workup can help to hydrolyze and remove some of the unreacted tosyl chloride.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation Inactive tosylating agent.Use a fresh bottle of tosyl chloride or recrystallize it.
Wet reagents or solvent.Use freshly distilled/anhydrous base and dry solvent.
Insufficient reagents.Use a slight excess (1.2-1.5 eq.) of tosyl chloride and base.
Low reaction temperature.For sterically hindered alcohols, consider cautiously increasing the temperature.
Formation of Alkyl Chloride Nucleophilic attack by chloride.Use a non-nucleophilic base like pyridine. Consider using a different sulfonylating agent if the problem persists.
Formation of Alkene Elimination side reaction.Use a non-nucleophilic, bulky base. Run the reaction at a lower temperature.
Difficulty in Purification Co-elution of tosyl chloride.Use a scavenger for tosyl chloride (e.g., filter paper) before workup. Optimize chromatographic conditions.

Experimental Protocols

General Protocol for Tosylation of a Primary Alcohol
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add pyridine (2.0 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.5 eq.).

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding cold water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Tosylation_Workflow Start Start: Alcohol Reaction_Setup Reaction Setup: - Anhydrous Solvent - Inert Atmosphere Start->Reaction_Setup Add_Base Add Base (e.g., Pyridine) Reaction_Setup->Add_Base Add_TsCl Add TsCl Add_Base->Add_TsCl Reaction Reaction (0°C to RT) Add_TsCl->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Product: Tosylate Purification->Product

Caption: General experimental workflow for a tosylation reaction.

Competing_Reactions Alcohol Alcohol (R-OH) + TsCl Desired_Reaction Desired Reaction: Tosylation Alcohol->Desired_Reaction Pyridine Side_Reaction1 Side Reaction 1: Chloride Substitution Alcohol->Side_Reaction1 Et3N, Heat Side_Reaction2 Side Reaction 2: Elimination Alcohol->Side_Reaction2 Base, Heat Tosylate Tosylate (R-OTs) Desired_Reaction->Tosylate Chloride Alkyl Chloride (R-Cl) Side_Reaction1->Chloride Alkene Alkene Side_Reaction2->Alkene

References

Technical Support Center: Derivatization of 4-Toluenesulfonylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 4-Toluenesulfonylacetic acid derivatization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the derivatization of this compound?

The two primary methods for derivatizing the carboxylic acid group of this compound are esterification and amidation. Esterification involves reacting the acid with an alcohol in the presence of an acid catalyst to form an ester. Amidation involves reacting the acid with an amine, often with the use of a coupling agent, to form an amide.

Q2: Which factors are critical for achieving a high yield in the derivatization of this compound?

Several factors can significantly impact the yield of the derivatization reaction. These include the choice of catalyst, reaction temperature, reaction time, and the molar ratio of the reactants. For esterification, removing water as it is formed can also drive the reaction towards the product and increase the yield.

Q3: What are some potential side reactions to be aware of during the derivatization of this compound?

While the carboxylic acid group is the primary site of reaction, the presence of the toluenesulfonyl group may lead to unexpected side reactions under harsh conditions. For instance, at very high temperatures or with strongly nucleophilic reagents, cleavage of the sulfonyl group is a possibility, though unlikely under standard derivatization conditions. In amidation reactions, the use of certain coupling agents can lead to the formation of byproducts that may complicate purification.

Q4: How can I monitor the progress of my derivatization reaction?

The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material (this compound) and the appearance of the desired derivative.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am getting a very low yield of my desired ester/amide derivative. What could be the problem?

A: Low yield is a common issue in derivatization reactions. Several factors could be contributing to this problem. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion. Try increasing the reaction time or temperature. However, be cautious with increasing the temperature too much as it might lead to degradation of your product or starting material.

  • Catalyst Inactivity: If using a catalyst, ensure it is active and used in the correct amount. For acid-catalyzed esterification, ensure the acid is sufficiently strong.

  • Presence of Water: For esterification reactions, the presence of water can shift the equilibrium back towards the starting materials. Consider using a Dean-Stark apparatus to remove water as it is formed or adding a drying agent.

  • Purity of Reagents: Ensure that your this compound, alcohol/amine, and solvents are pure and dry. Impurities can interfere with the reaction.

  • Steric Hindrance: The bulky toluenesulfonyl group might cause steric hindrance, slowing down the reaction. A longer reaction time or a more reactive coupling agent (for amidation) might be necessary.

Troubleshooting_Low_Yield start Low Product Yield check_reaction_completion Check Reaction Completion (TLC/HPLC) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction Starting material remains check_catalyst Check Catalyst Activity and Loading check_reaction_completion->check_catalyst Reaction complete, but low yield increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp success Improved Yield increase_time_temp->success inactive_catalyst Inactive or Insufficient Catalyst check_catalyst->inactive_catalyst Catalyst issue suspected check_water Check for Water (especially in esterification) check_catalyst->check_water Catalyst is fine replace_catalyst Use Fresh Catalyst or Increase Loading inactive_catalyst->replace_catalyst replace_catalyst->success water_present Water Present check_water->water_present Water detected check_reagents Check Reagent Purity check_water->check_reagents System is dry remove_water Use Dean-Stark or Drying Agent water_present->remove_water remove_water->success impure_reagents Impure Reagents check_reagents->impure_reagents Impurities found consider_sterics Consider Steric Hindrance check_reagents->consider_sterics Reagents are pure purify_reagents Purify Starting Materials impure_reagents->purify_reagents purify_reagents->success steric_issue Steric Hindrance Likely consider_sterics->steric_issue longer_time_stronger_reagent Increase Reaction Time or Use More Reactive Reagents steric_issue->longer_time_stronger_reagent longer_time_stronger_reagent->success

Caption: Troubleshooting decision tree for low product yield.

Issue 2: Multiple Products Observed

Q: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What should I do?

A: The formation of multiple products can be due to side reactions or degradation. Here are some possible causes and solutions:

  • Degradation: High reaction temperatures can sometimes lead to the degradation of either the starting material or the product. Try running the reaction at a lower temperature for a longer period.

  • Side Reactions with the Sulfonyl Group: While generally stable, the sulfonyl group could potentially react under very harsh conditions. Ensure your reaction conditions are not overly aggressive.

  • Impure Starting Materials: Impurities in your starting materials can lead to the formation of multiple products. Ensure the purity of your this compound and the alcohol or amine you are using.

  • Amidation Byproducts: When using coupling agents for amidation, side products can form. For example, with carbodiimide coupling agents like DCC, a urea byproduct is formed which may need to be removed during purification.

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying my final product. What purification techniques are recommended?

A: The choice of purification method will depend on the properties of your derivative.

  • Crystallization: If your product is a solid, recrystallization is often a good method for purification. You will need to screen for a suitable solvent or solvent system.

  • Column Chromatography: This is a very common and effective method for purifying organic compounds. You will need to determine an appropriate solvent system for your product.

  • Extraction: An aqueous workup can be used to remove water-soluble impurities. For example, if you have unreacted carboxylic acid, you can wash your organic layer with a mild base (like sodium bicarbonate solution) to remove it.

Quantitative Data on Reaction Parameters

The following table summarizes the general effects of key reaction parameters on the yield of esterification and amidation reactions. Please note that this is generalized data, and optimization for this compound is crucial for achieving the best results.

ParameterEsterification (Fischer)Amidation (with Coupling Agent)General Impact on Yield
Catalyst Loading 1-5 mol% of a strong acid (e.g., H₂SO₄, p-TsOH)1.0-1.5 equivalents of coupling agent (e.g., DCC, EDC)Increasing catalyst/reagent amount can increase the reaction rate, but excessive amounts can lead to side reactions and purification issues.
Temperature Typically refluxing in the alcohol or a suitable solvent (60-120 °C)Often run at room temperature, but can be heated to 40-60 °C to speed up the reaction.Higher temperatures generally increase the reaction rate, but can also lead to product degradation.
Reaction Time 2-24 hours1-12 hoursShould be optimized by monitoring the reaction. Longer times may not always lead to higher yields due to potential degradation.
Reactant Ratio An excess of the alcohol is often used to drive the equilibrium.A slight excess of the amine (1.1-1.2 equivalents) is common.Using one reactant in excess can help drive the reaction to completion.

Experimental Protocols

Note: The following are general protocols and may require optimization for the specific derivatization of this compound.

Protocol 1: Esterification of this compound (Fischer Esterification)

This protocol describes the synthesis of an ester derivative of this compound using an alcohol and an acid catalyst.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add an excess of the desired alcohol (e.g., 10-20 eq). The alcohol can also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the alcohol is a low-boiling solvent, remove it under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Amidation of this compound using a Coupling Agent

This protocol describes the synthesis of an amide derivative of this compound using an amine and a carbodiimide coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the coupling agent (e.g., DCC, 1.1 eq) in the anhydrous solvent.

  • Add the solution of the coupling agent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Derivatization_Workflow start Start: this compound reaction_setup Reaction Setup: - Add reactants and solvent - Add catalyst/coupling agent start->reaction_setup reaction_conditions Reaction Conditions: - Stirring - Temperature control - Time reaction_setup->reaction_conditions monitoring Reaction Monitoring (TLC/HPLC) reaction_conditions->monitoring workup Aqueous Workup: - Quench reaction - Extraction - Washing monitoring->workup Reaction Complete drying Drying and Concentration: - Dry organic layer - Evaporate solvent workup->drying purification Purification: - Column chromatography - Recrystallization drying->purification characterization Product Characterization: - NMR, MS, IR purification->characterization final_product Final Product: Derivatized This compound characterization->final_product

Caption: General experimental workflow for derivatization.

Technical Support Center: Purification of 4-Toluenesulfonylacetic Acid Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-toluenesulfonylacetic acid derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound derivatives?

A1: For the majority of purifications of this compound derivatives, silica gel is the most common and effective stationary phase.[1][2] Given the acidic nature of these compounds, the slightly acidic surface of standard silica gel is generally compatible. However, if your specific derivative shows signs of degradation or excessive peak tailing, alternative stationary phases can be considered.[3] Basic alumina can be used for the separation of amines, while neutral alumina is suitable for non-acidic and non-basic compounds.[2][4]

Q2: How do I choose an appropriate solvent system (mobile phase) for my separation?

A2: The selection of a suitable mobile phase is critical for achieving good separation. A good starting point is to perform thin-layer chromatography (TLC) to scout for an effective solvent system.[2] Aim for an Rf value of approximately 0.2-0.4 for your target compound.[5] Common solvent systems for compounds of intermediate polarity, such as many this compound derivatives, are mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[1] For more polar derivatives, a mobile phase containing methanol or acetone might be necessary.[4]

Q3: My this compound derivative is not stable on silica gel. What are my options?

A3: If you observe degradation of your compound on silica gel, which can be indicated by streaking on a TLC plate or low recovery from the column, you have several alternatives. You can try deactivating the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a modifier, such as 1-3% triethylamine, to neutralize the acidic sites.[5] Alternatively, you can switch to a less acidic stationary phase like neutral alumina.[2][4]

Q4: What are the common impurities I might encounter when synthesizing this compound derivatives, and how can I remove them?

A4: Common impurities include unreacted starting materials, excess tosyl chloride, and p-toluenesulfonic acid formed from the hydrolysis of tosyl chloride. A basic wash of your crude product with a mild aqueous base like sodium bicarbonate solution can effectively remove acidic impurities such as p-toluenesulfonic acid. Excess tosyl chloride can often be separated by column chromatography due to its different polarity.

Troubleshooting Guides

Problem 1: The compound is not moving from the origin (low Rf value) even with a high concentration of polar solvent.
  • Question: My this compound derivative remains at the baseline of my TLC plate, even when using 100% ethyl acetate. How can I get it to move up the plate and subsequently elute from a column?

  • Answer: This indicates that your compound is highly polar. You will need to use a more polar mobile phase. Consider using a solvent system containing methanol or acetone. A common combination for polar compounds is a mixture of dichloromethane and methanol.[4] Start with a small percentage of methanol (e.g., 1-5%) in dichloromethane and gradually increase the proportion of methanol. For very polar acidic compounds, adding a small amount of acetic acid to the mobile phase can sometimes improve elution by protonating the analyte and reducing its interaction with the silica gel.

Problem 2: The compound elutes too quickly (high Rf value), resulting in poor separation from non-polar impurities.
  • Question: My target compound is eluting with the solvent front, and I am not getting any separation from my less polar byproducts. What should I do?

  • Answer: A high Rf value indicates that your mobile phase is too polar. You need to decrease the polarity of the eluent. If you are using a mixture of hexanes and ethyl acetate, increase the proportion of hexanes. The goal is to find a solvent system where your desired compound has an Rf value between 0.2 and 0.4 to allow for effective separation on a column.[5]

Problem 3: The peaks in my chromatogram are tailing, leading to poor resolution.
  • Question: I am observing significant peak tailing for my this compound derivative during column chromatography. How can I improve the peak shape?

  • Answer: Peak tailing for acidic compounds is often caused by strong interactions between the analyte and the acidic silanol groups on the surface of the silica gel.[3] To mitigate this, you can add a small amount of a competitive acidic modifier, like acetic acid (typically 0.1-1%), to your mobile phase. This can help to saturate the active sites on the silica gel and lead to more symmetrical peaks.[6] Another strategy is to use an end-capped silica gel, which has fewer free silanol groups.[3]

Problem 4: I am observing co-elution of my product with an impurity.
  • Question: Despite trying various isocratic solvent systems, an impurity consistently co-elutes with my desired this compound derivative. How can I achieve separation?

  • Answer: When isocratic elution fails to provide adequate separation, a gradient elution strategy is often effective.[7] This involves gradually increasing the polarity of the mobile phase during the chromatography run.[7][8] This can help to resolve compounds with similar polarities. You could start with a less polar solvent system to allow the less polar compounds to elute and then slowly increase the proportion of the more polar solvent to elute your target compound, leaving the more polar impurities behind on the column.[4] Alternatively, trying a different solvent system with different selectivity may resolve the co-eluting compounds.

Data Presentation

Table 1: Representative TLC and Column Chromatography Solvent Systems for this compound Derivatives of Varying Polarity.

Compound PolarityTLC Solvent System (Hexane:Ethyl Acetate)Recommended Column Elution Strategy
Low to Medium4:1 to 2:1Isocratic elution with the optimized TLC solvent system.
Medium to High1:1 to 1:2Gradient elution starting from a less polar mixture (e.g., 2:1 Hexane:EtOAc) and gradually increasing to a more polar mixture (e.g., 1:2 Hexane:EtOAc).
High1:4 to 0:1, or DCM:MeOH (9.5:0.5)Isocratic elution with a highly polar system or a steep gradient from a less polar co-solvent.

Table 2: Example of a Gradient Elution Protocol for a Medium-Polarity this compound Derivative.

StepSolvent System (Hexane:Ethyl Acetate)Volume (Column Volumes)Purpose
14:12Elute non-polar impurities.
22:15Elute less polar byproducts.
31:110Elute the target compound.
41:23Elute more polar impurities.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a this compound Derivative
  • Slurry Preparation: In a beaker, add silica gel to the initial, least polar solvent system you plan to use for the elution. Stir gently to create a homogeneous slurry.

  • Column Packing: Secure the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles. Add another thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the initial elution solvent. Carefully apply the sample solution to the top of the column.

  • Elution: Begin the elution with the initial solvent system, collecting fractions in test tubes or flasks. If using a gradient, gradually increase the polarity of the mobile phase according to your predetermined protocol.[7]

  • Fraction Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis to Determine Optimal Solvent System Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Pack 3. Pack the Column Slurry->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Solvent System (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate 9. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound derivatives.

troubleshooting_logic Start Problem with Chromatography Low_Rf Low Rf / No Elution Start->Low_Rf High_Rf High Rf / Poor Separation Start->High_Rf Tailing Peak Tailing Start->Tailing Coelution Co-elution of Impurity Start->Coelution Increase_Polarity Increase Mobile Phase Polarity (e.g., add MeOH or Acetone) Low_Rf->Increase_Polarity Decrease_Polarity Decrease Mobile Phase Polarity (e.g., increase Hexane %) High_Rf->Decrease_Polarity Add_Modifier Add Acidic Modifier to Mobile Phase (e.g., Acetic Acid) Tailing->Add_Modifier Use_Gradient Use Gradient Elution Coelution->Use_Gradient

Caption: Troubleshooting guide for common column chromatography issues.

References

stability of tosylated amines under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of tosylated amines (sulfonamides) under various pH conditions. Find answers to frequently asked questions and troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How stable is the N-tosyl group to different pH conditions?

A1: The N-tosyl group is known for its exceptional stability across a wide pH range, which is why it is a commonly used protecting group for amines in organic synthesis.[1][2] It is generally stable under neutral, basic, and mildly acidic conditions at room temperature.[3] Cleavage of the tosyl group from an amine typically requires harsh conditions, such as treatment with strong acids at high temperatures or the use of potent reducing agents.[2]

Q2: Can a tosylated amine be used in a reaction involving a strong base?

A2: Yes, the N-tosyl group is highly resistant to basic conditions. The sulfonamide linkage is not susceptible to hydrolysis under basic conditions. In fact, the synthesis of tosylated amines can be performed in the presence of strong bases like sodium hydroxide.

Q3: Under what acidic conditions will the N-tosyl group be cleaved?

A3: Cleavage of the N-tosyl group requires harsh acidic conditions. Typically, this involves heating the tosylated amine in the presence of strong acids such as concentrated hydrobromic acid (HBr) or sulfuric acid (H₂SO₄).[3] Mildly acidic conditions, such as those used for the removal of a Boc protecting group (e.g., trifluoroacetic acid in dichloromethane), will generally not cleave a tosyl group.

Q4: Are there any non-acidic methods to cleave an N-tosyl group?

A4: Yes, reductive cleavage is a common alternative to acidic hydrolysis for deprotecting tosylated amines. This typically involves the use of strong reducing agents like sodium in liquid ammonia, or samarium(II) iodide.[2][4]

Q5: Will the stability of a tosylated amine be affected by the structure of the amine?

A5: While the N-tosyl group is generally very stable, the overall stability of the molecule can be influenced by the presence of other functional groups. If the amine-containing molecule has other acid- or base-labile functionalities, those may be affected by pH changes even if the tosylamide bond itself remains intact.

Troubleshooting Guides

Issue 1: Unexpected Cleavage of the Tosyl Group
Symptom Possible Cause Recommended Solution
Loss of the tosyl group during a reaction step.The reaction conditions were harsher than anticipated. Accidental exposure to very strong acids (e.g., Lewis acids) or high temperatures in the presence of a strong nucleophile.Carefully review all reagents and conditions. Ensure the temperature is strictly controlled. If a Lewis acid is required for another transformation, consider if a milder one can be used or if the tosylated amine can be added after the Lewis acid-mediated step.
Gradual degradation of the tosylated amine during prolonged storage in solution.The solvent contains acidic or basic impurities.Use high-purity, neutral solvents for storage. If long-term storage in solution is necessary, consider buffering the solution to a neutral pH and storing at low temperatures.
Issue 2: Unwanted Side Reactions at the Tosyl Group
Symptom Possible Cause Recommended Solution
The tosylated amine is consumed, but the desired product is not formed. Instead, a complex mixture is observed.The tosyl group may be participating in an unexpected reaction. While rare, under certain conditions, the sulfonyl group can be involved in rearrangements or eliminations, especially if the amine is part of a strained ring system or has a particular stereoelectronic arrangement.Thoroughly characterize the byproducts to understand the reaction pathway. Consider alternative protecting groups if the tosyl group's electron-withdrawing nature is promoting an undesired reaction.
During a reaction involving an organometallic reagent, the yield is low.The acidic N-H proton of a primary or secondary tosylamide can be deprotonated by a strong organometallic reagent, consuming the reagent and potentially leading to side reactions.For primary or secondary tosylamides, use an additional equivalent of the organometallic reagent. Alternatively, consider N-alkylation of the tosylamide prior to the reaction if the synthetic route allows.

Stability of Tosylated Amines Under Various pH Conditions

The following table summarizes the qualitative stability of a typical N-tosyl amine. Quantitative data such as half-life is highly dependent on the specific molecular structure and reaction conditions.

pH Condition Temperature Stability Notes
Strongly Acidic (pH < 1) Elevated (e.g., > 100 °C)Labile Cleavage occurs, especially with strong acids like HBr and H₂SO₄.[3]
Strongly Acidic (pH < 1) Room TemperatureGenerally Stable Stable for short durations, but prolonged exposure can lead to slow hydrolysis.[3]
Mildly Acidic (pH 4-6) Room TemperatureHighly Stable The tosyl group is resistant to these conditions.[3]
Neutral (pH ~7) Room TemperatureHighly Stable Considered a very robust protecting group under neutral aqueous conditions.
Basic (pH > 8) Room Temperature & ElevatedHighly Stable The sulfonamide bond is resistant to basic hydrolysis.

Experimental Protocols

Protocol: Assessing the pH Stability of a Tosylated Amine

This protocol outlines a general method to assess the stability of a tosylated amine at different pH values using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • Tosylated amine of interest

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer solutions:

    • pH 2: 0.01 M HCl

    • pH 4: Acetate buffer (e.g., 0.05 M)

    • pH 7: Phosphate buffer (e.g., 0.05 M)

    • pH 10: Carbonate-bicarbonate buffer (e.g., 0.05 M)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Constant temperature incubator or water bath

2. Preparation of Stock Solution:

  • Prepare a stock solution of the tosylated amine in acetonitrile or methanol at a concentration of 1 mg/mL.

3. Incubation:

  • For each pH condition, add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of approximately 50 µg/mL.

  • Prepare a control sample by diluting the stock solution in the HPLC mobile phase.

  • Incubate all samples at a controlled temperature (e.g., 40 °C) for a defined period (e.g., 24, 48, 72 hours).

4. HPLC Analysis:

  • At each time point (including t=0), withdraw an aliquot from each sample.

  • Analyze the samples by a suitable reverse-phase HPLC method. A gradient elution with a mobile phase of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid for better peak shape) is often effective.

  • Monitor the chromatogram at the λmax of the tosylated amine.

5. Data Analysis:

  • Calculate the percentage of the tosylated amine remaining at each time point relative to the t=0 sample for each pH condition.

  • Plot the percentage of the remaining compound against time for each pH.

  • Significant degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks.

Visualizations

stability_workflow cluster_conditions pH Conditions cluster_outcome Stability Outcome Acidic Strongly Acidic (pH < 1, high temp) Cleavage Cleavage/ Degradation Acidic->Cleavage Mild_Acidic Mildly Acidic (pH 4-6) Stable Stable Mild_Acidic->Stable Neutral Neutral (pH ~7) Neutral->Stable Basic Basic (pH > 8) Basic->Stable Tosylated_Amine Tosylated Amine Tosylated_Amine->Acidic Exposure Tosylated_Amine->Mild_Acidic Exposure Tosylated_Amine->Neutral Exposure Tosylated_Amine->Basic Exposure

Caption: Stability of tosylated amines under different pH conditions.

troubleshooting_workflow Start Unexpected Result (e.g., low yield, side product) Check_pH Is the reaction under strong acid (pH < 1) or high temp? Start->Check_pH Check_Reagents Are strong reducing agents (e.g., Na/NH3, SmI2) present? Check_pH->Check_Reagents No Cleavage Potential for Tosyl Cleavage Check_pH->Cleavage Yes Check_Organometallics Is a strong organometallic reagent used with a primary/secondary tosylamide? Check_Reagents->Check_Organometallics No Check_Reagents->Cleavage Yes Stable Tosyl group likely stable. Investigate other functional groups. Check_Organometallics->Stable No Deprotonation Potential for N-H deprotonation. Consider using excess reagent. Check_Organometallics->Deprotonation Yes

Caption: Troubleshooting workflow for tosylated amine side reactions.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Tosylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for peak tailing issues encountered during the chromatographic analysis of tosylated compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] Peak tailing can compromise the accuracy of quantification and the resolution between adjacent peaks.[1]

Q2: Why are tosylated compounds prone to peak tailing?

A2: Tosylated compounds, which contain the p-toluenesulfonyl group, can exhibit peak tailing due to several factors. The primary cause is often secondary interactions between the analyte and the stationary phase.[2][3] While the tosyl group itself is a good leaving group in synthesis, in chromatography its polar nature and the potential for residual basicity in the original molecule (if it was an amine) can lead to unwanted interactions with the silica-based stationary phase.[4][5]

Q3: What are the most common causes of peak tailing for any compound in reversed-phase HPLC?

A3: The most frequent causes include:

  • Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns can interact with polar or basic functional groups on the analyte, causing secondary retention and peak tailing.[2][3][5][6]

  • Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, the analyte can exist in both ionized and unionized forms, leading to peak distortion.[1][4][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[1][7]

  • Column Degradation: Voids in the column packing or a contaminated or old column can lead to poor peak shape.[1]

  • Extra-Column Effects: Excessive volume in tubing, fittings, or the detector cell can cause band broadening and tailing.[6][7]

Troubleshooting Guides

Guide 1: Initial Assessment and General Solutions

If you are experiencing peak tailing with your tosylated compound, start with this general troubleshooting guide.

Observation Potential Cause Recommended Action
All peaks in the chromatogram are tailing.- Extra-column dead volume.[7] - Column contamination or void.[1][7] - Improperly packed column.- Check and minimize tubing length and diameter.[6] - Use a guard column to protect the analytical column.[2] - Flush the column with a strong solvent. - Replace the column if the problem persists.
Only the peak for the tosylated compound is tailing.- Secondary interactions with silanols.[2][6] - Mobile phase pH is suboptimal.[4][6] - Analyte is overloading the column.[1][7]- Proceed to Guide 2: Method Development and Optimization . - Dilute the sample and reinject.[1][7]
Peak tailing is inconsistent between runs.- Mobile phase preparation issues. - Fluctuating column temperature.- Ensure consistent and accurate mobile phase preparation. - Use a column oven to maintain a stable temperature.
Guide 2: Method Development and Optimization for Tosylated Compounds

This guide provides more specific steps for addressing peak tailing of tosylated analytes through method development.

Parameter Troubleshooting Step Rationale
Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For tosylated amines, which can still have a basic character, lowering the pH (e.g., to pH 2-3) can protonate the amine and minimize interactions with silanols.[7]This ensures the analyte is in a single ionic form, leading to more symmetrical peaks.[4] Protonating residual silanol groups at low pH also reduces their ability to interact with the analyte.[7]
Buffer Use an appropriate buffer system (e.g., phosphate, acetate, or formate) at a concentration of 10-50 mM.Buffers help maintain a stable pH and can mask residual silanol interactions.[1]
Column Chemistry Use a high-purity, end-capped C18 or C8 column. Consider a column with a different stationary phase (e.g., phenyl or embedded polar group) if tailing persists.End-capping chemically derivatizes most of the free silanol groups, reducing secondary interactions.[2][6] Different stationary phases offer alternative selectivities that may reduce problematic interactions.
Organic Modifier Evaluate both acetonitrile and methanol as the organic modifier.The choice of organic solvent can influence peak shape. Methanol, being a protic solvent, can sometimes better mask silanol interactions compared to aprotic acetonitrile.[5]
Sample Preparation Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. Filter the sample through a 0.22 or 0.45 µm filter.Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion. Filtering removes particulates that can clog the column frit and cause tailing.[6]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment
  • Prepare Aqueous Buffers: Prepare 50 mM buffer solutions at various pH levels (e.g., pH 2.5, 3.5, 5.0, and 7.0). For low pH, use formic acid or phosphoric acid. For neutral pH, use a phosphate buffer.

  • Mobile Phase Preparation: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 50:50 v/v).

  • Equilibrate the Column: Equilibrate the HPLC column with at least 10 column volumes of the new mobile phase before injecting the sample.

  • Analyze the Sample: Inject the tosylated compound and observe the peak shape at each pH condition.

  • Evaluation: Compare the peak asymmetry factor at each pH to determine the optimal condition. A value closer to 1 indicates a more symmetrical peak.

Protocol 2: Column Selection and Evaluation
  • Select Columns: Choose a set of columns with different characteristics (e.g., a standard end-capped C18, a C18 with an embedded polar group, and a phenyl column).

  • Install and Equilibrate: Install the first column and equilibrate with the optimized mobile phase from Protocol 1.

  • Inject Sample: Inject the tosylated compound and record the chromatogram.

  • Repeat for Other Columns: Repeat steps 2 and 3 for each of the selected columns.

  • Compare Results: Evaluate the peak shape, retention time, and resolution for your tosylated compound on each column to select the most suitable one.

Visualizing the Problem and Solution

.dot

PeakTailing_Causes Analyte Tosylated Compound in Mobile Phase StationaryPhase Silica Stationary Phase (e.g., C18) Analyte->StationaryPhase Enters Column PrimaryInteraction Primary Hydrophobic Interaction StationaryPhase->PrimaryInteraction Desired Interaction SecondaryInteraction Secondary Interaction (Silanol) StationaryPhase->SecondaryInteraction Undesired Interaction SymmetricalPeak Symmetrical Peak PrimaryInteraction->SymmetricalPeak TailingPeak Tailing Peak SecondaryInteraction->TailingPeak

Caption: Interaction of a tosylated compound with the stationary phase.

.dot

Troubleshooting_Workflow Start Peak Tailing Observed CheckAllPeaks Are all peaks tailing? Start->CheckAllPeaks SystemIssues Investigate System Issues: - Extra-column volume - Column contamination/void CheckAllPeaks->SystemIssues Yes AnalyteSpecific Analyte-Specific Issue CheckAllPeaks->AnalyteSpecific No Resolved Peak Shape Improved SystemIssues->Resolved AdjustpH Adjust Mobile Phase pH (away from pKa) AnalyteSpecific->AdjustpH CheckColumn Use End-Capped or Alternative Column AdjustpH->CheckColumn OptimizeBuffer Optimize Buffer Concentration CheckColumn->OptimizeBuffer DiluteSample Dilute Sample OptimizeBuffer->DiluteSample DiluteSample->Resolved

Caption: Troubleshooting workflow for peak tailing.

References

removing excess 4-Toluenesulfonylacetic acid from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification Strategies

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of excess 4-toluenesulfonylacetic acid from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing excess this compound?

A1: The primary methods for removing excess this compound, an acidic impurity, from a reaction mixture include:

  • Liquid-Liquid Extraction: Utilizing a mild aqueous base to selectively convert the acidic impurity into its water-soluble salt.[1]

  • Column Chromatography: Separating the components of a mixture based on their differential adsorption to a stationary phase.[2][3]

  • Recrystallization: Purifying a solid product based on differences in solubility between the desired compound and the impurity in a specific solvent system.[4][5][6]

  • Trituration: Washing the crude solid product with a solvent in which the desired compound is insoluble, but the this compound is soluble.[3]

Q2: My desired product is sensitive to basic conditions. How can I remove this compound without using a strong base?

A2: If your product is base-sensitive, you should use a very mild inorganic base for extraction. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is often sufficient to deprotonate and extract this compound without harming sensitive functional groups.[2] Alternatively, methods that do not involve basic conditions, such as column chromatography or recrystallization, should be considered.

Q3: Why is my product co-extracting with the this compound into the aqueous layer during a basic wash?

A3: If your desired product has acidic protons (e.g., phenols, carboxylic acids), it can also be deprotonated by the basic wash and become water-soluble. In this scenario, liquid-liquid extraction is not a suitable method. You should consider alternative purification techniques like column chromatography or recrystallization.

Q4: During column chromatography, the this compound is co-eluting with my product. How can I improve the separation?

A4: To improve separation during column chromatography, you can:

  • Adjust the Solvent Polarity: Gradually decrease the polarity of the eluent. Since this compound is quite polar, this may help it remain on the column longer while your less polar product elutes.

  • Add a Modifier: Adding a small amount of a modifying agent, like acetic or formic acid, to the mobile phase can sometimes improve the peak shape and separation of acidic compounds.

  • Use a Different Stationary Phase: If silica gel is not effective, consider using alumina or a reverse-phase silica gel.

Q5: I'm trying to recrystallize my product, but the this compound is crystallizing out as well. What can I do?

A5: This indicates that the solubilities of your product and the impurity are too similar in the chosen solvent. You should screen for a different solvent or solvent system.[7][8] The ideal recrystallization solvent will dissolve your product well at high temperatures but poorly at low temperatures, while keeping the this compound soluble at all temperatures.[7]

Troubleshooting Guide
Problem Possible Cause Recommended Solution
Emulsion forms during basic extraction. The organic and aqueous layers have similar densities, or surfactants are present.Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase, which should help break the emulsion.[9]
Product oils out instead of crystallizing during recrystallization. The solution is supersaturated, or the melting point of the solid is lower than the temperature of the solution.Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, consider using a different solvent system or a seeded crystallization approach.
This compound streaks down the entire column during chromatography. The column is overloaded, or the impurity is interacting too strongly with the stationary phase.Reduce the amount of crude material loaded onto the column. Alternatively, pre-treat the crude mixture by passing it through a small plug of basic alumina or silica treated with triethylamine to neutralize the acid before loading.
Low recovery of the desired product after purification. The product may be partially soluble in the aqueous wash, or it may not have fully crystallized from the recrystallization solvent.For extraction, perform multiple washes with smaller volumes of the basic solution rather than one large wash. For recrystallization, ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize crystal formation before filtration.[8]

Data Presentation: Comparison of Purification Methods

Method Principle of Separation Typical Scale Speed Equipment Needed Advantages Disadvantages
Liquid-Liquid Extraction Partitioning between two immiscible liquid phases based on acidity.[1]Milligram to multi-kilogramFastSeparatory funnel, flasksRapid, inexpensive, good for large scales.Not suitable for base-sensitive or acidic products; can lead to emulsions.
Column Chromatography Differential adsorption onto a solid stationary phase.[3]Microgram to kilogramSlow to moderateGlass column, stationary phase (e.g., silica), solvents, fraction collectorHigh resolution, applicable to a wide range of compounds.Can be time-consuming, uses large volumes of solvent, potential for product loss on the column.
Recrystallization Difference in solubility of the compound and impurity in a solvent at different temperatures.[6]Milligram to multi-kilogramModerate to slowFlasks, heat source, filtration apparatusCan yield very pure material, relatively inexpensive.Requires finding a suitable solvent, can have lower yields if the product is somewhat soluble at low temperatures.[7][8]
Trituration Washing a solid with a solvent that dissolves the impurity but not the desired product.[3]Milligram to gramFastFlask, filter funnelQuick and simple for removing highly soluble impurities.Only effective if a suitable solvent can be found; generally less effective for removing large amounts of impurities.

Experimental Protocol: Removal of this compound via Basic Liquid-Liquid Extraction

This protocol outlines the standard procedure for removing this compound from a reaction mixture containing a neutral or basic organic product.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Separatory funnel.

  • Erlenmeyer flasks.

  • Rotary evaporator.

Procedure:

  • Preparation: Ensure the crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent. Transfer this solution to a separatory funnel of an appropriate size.

  • First Extraction: Add a volume of saturated aqueous NaHCO₃ solution approximately equal to the volume of the organic layer in the separatory funnel.

  • Mixing: Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent it to release any pressure buildup (CO₂ evolution). Gently shake the funnel for 1-2 minutes, venting frequently.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase containing the sodium 4-toluenesulfonylacetate salt.

  • Draining: Carefully drain the lower aqueous layer into a flask.

  • Repeat Extraction: Repeat steps 2-5 one or two more times to ensure complete removal of the acidic impurity.

  • Water Wash: Wash the organic layer with deionized water to remove any residual NaHCO₃.

  • Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water from the organic phase.[9]

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add an anhydrous drying agent (e.g., Na₂SO₄) and swirl the flask. Allow it to sit for 10-15 minutes. The drying agent should move freely when the solution is clear.

  • Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the purified product.

Mandatory Visualization

The following diagram illustrates the decision-making process for selecting a suitable purification method to remove this compound.

Purification_Workflow start Crude Reaction Mixture (Contains Product + excess This compound) product_properties Assess Product Properties: - Is it a solid? - Is it stable to mild base? - Does it have acidic protons? start->product_properties is_solid Is the product a solid? product_properties->is_solid base_stable Is the product stable to mild base? is_solid->base_stable No recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_acidic Does the product have acidic protons? base_stable->is_acidic Yes chromatography Use Column Chromatography base_stable->chromatography No extraction Perform Basic Liquid-Liquid Extraction (e.g., with NaHCO3) is_acidic->extraction No is_acidic->chromatography Yes end Purified Product extraction->end recrystallization->base_stable Fails recrystallization->end Successful chromatography->end trituration Attempt Trituration

References

Technical Support Center: Challenges in the Deprotection of Tosyl Groups from Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of N-tosyl groups, with a special focus on sterically hindered amines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this often-difficult transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues you may encounter during the deprotection of tosyl-protected hindered amines in a question-and-answer format.

Issue 1: Incomplete or No Deprotection

Question: I am observing low or no conversion of my N-tosyl-protected hindered amine to the desired product. What are the possible causes and solutions?

Answer: Incomplete deprotection of hindered tosylamides is a frequent challenge. The primary reasons and potential solutions are outlined below:

  • Insufficiently Harsh Conditions: The N-S bond in tosylamides is notoriously stable, especially when the nitrogen atom is sterically encumbered. Milder deprotection methods may not be effective.

    • Solution: For robust substrates, consider employing harsher acidic conditions. Refluxing with a mixture of 48% hydrobromic acid in acetic acid, often with a scavenger like phenol, is a classic and potent method.[1][2][3] Concentrated sulfuric acid at elevated temperatures can also be effective, though it may lead to side reactions with sensitive functional groups.[2][3]

  • Steric Hindrance: The bulky nature of your amine is likely the primary obstacle, preventing the reagent from accessing the sulfonyl group or the nitrogen atom.

    • Solution: Reductive cleavage methods are often more successful for sterically hindered substrates.[4] These methods typically involve single electron transfer (SET) and are less sensitive to steric bulk around the nitrogen. Powerful options include samarium(II) iodide (SmI₂) and dissolving metal reductions like sodium in liquid ammonia.[4]

  • Poor Reagent Quality: Reductive reagents, in particular, can be sensitive to air and moisture, leading to deactivation and failed reactions.

    • Solution: Ensure all reagents are fresh and of high quality. Solvents should be anhydrous, and reactions should be performed under an inert atmosphere (e.g., argon or nitrogen). For instance, a freshly prepared or titrated solution of SmI₂ should be a deep blue color in THF, indicating its activity.[4]

Issue 2: Low Yield of the Deprotected Amine

Question: My deprotection reaction appears to work, but the isolated yield of my desired amine is consistently low. What are the potential reasons?

Answer: Low yields can stem from several factors, including side reactions, product degradation during workup, or purification issues.

  • Side Reactions: The forcing conditions required for deprotection can lead to a variety of side reactions.

    • Acid-Sensitive Functional Groups: If your molecule contains other acid-labile protecting groups (e.g., Boc, acetals) or functionalities, they may be cleaved or degraded under harsh acidic conditions.[4]

      • Solution: Opt for a milder, orthogonal deprotection strategy. Reductive methods like SmI₂/amine/H₂O or magnesium in methanol (Mg/MeOH) are performed under neutral or mildly basic conditions and are compatible with many common protecting groups.[5]

    • Reductive Cleavage of Other Functional Groups: Powerful reducing agents can affect other functional groups in your molecule, such as esters, ketones, or halides.

      • Solution: Carefully select your reductive method based on the functional group tolerance required. SmI₂ offers a high degree of chemoselectivity that can often be tuned by additives.[1]

  • Work-up and Purification Issues: The free amine product may be volatile, water-soluble, or prone to decomposition, leading to losses during extraction and chromatography.

    • Solution:

      • After quenching the reaction, consider performing an acid-base extraction. Extracting the product into an acidic aqueous layer, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to re-extract the amine product into an organic solvent can improve purity.

      • If the amine is volatile, avoid concentrating the solution to dryness.

      • For polar amines that are difficult to extract, consider using a continuous liquid-liquid extractor or derivatizing the amine to a less polar derivative before purification.

Frequently Asked Questions (FAQs)

Q1: Which deprotection method is best for a highly hindered secondary amine with acid-sensitive functional groups?

A1: For a substrate with these characteristics, a reductive method is highly recommended. The SmI₂/amine/water system is an excellent choice as it is extremely fast, high-yielding, and performed under neutral conditions, making it compatible with a wide range of sensitive functional groups.[6][7][8] An alternative would be using magnesium turnings in anhydrous methanol, which is also a mild and effective reductive method.[5]

Q2: My reaction with SmI₂ is not working, even though I'm following a literature procedure. What could be wrong?

A2: The most common issue with SmI₂ reactions is the quality of the reagent. Samarium(II) iodide is readily oxidized by air and moisture. If your THF is not scrupulously dry or your reaction is not maintained under a strictly inert atmosphere, the SmI₂ will be inactive. The solution of SmI₂ in THF should be a deep, vibrant blue. If it is colorless or yellow, the reagent has likely decomposed. Another possibility is the presence of an oxidant in your starting material.

Q3: Can I use HBr/AcOH for a substrate containing a Boc group?

A3: No, this is not advisable. The strong acidic conditions required for tosyl group cleavage with HBr/AcOH will readily cleave a Boc protecting group. These two protecting groups are not orthogonal under these conditions. If you need to remove a tosyl group in the presence of a Boc group, a reductive method is the preferred approach.

Q4: Are there any alternatives to the tosyl group for protecting hindered amines that are easier to remove?

A4: Yes, several other sulfonamide protecting groups are known to be more labile than the tosyl group. For example, the nosyl (2-nitrobenzenesulfonyl) and dnsyl (2,4-dinitrobenzenesulfonyl) groups can be cleaved under much milder conditions, typically with a thiol and a mild base. If you are in the planning stages of your synthesis, considering one of these alternatives for a hindered amine could save significant effort in the deprotection step.

Data Presentation: Comparison of Deprotection Methods for Hindered Amines

The following table summarizes common deprotection methods for N-tosyl groups on hindered amines, providing a comparison of reaction conditions and typical yields.

Deprotection MethodReagents and ConditionsTypical Yield (%)AdvantagesDisadvantages
Acidic Cleavage 48% HBr, AcOH, phenol, 70-110 °C, 1-24 h50-90Inexpensive, scalableHarsh conditions, not suitable for sensitive substrates
Conc. H₂SO₄, 100 °C, 1-6 h60-95Potent for very stable tosylamidesExtremely harsh, potential for charring and side reactions
Reductive Cleavage SmI₂ (2.2 eq.), amine, H₂O, THF, rt, <5 min90-99Extremely fast, mild, high-yielding, chemoselective[7][8]Reagent is air and moisture sensitive, samarium can be costly
Mg turnings (10 eq.), MeOH, rt, 2-6 h75-98Mild, inexpensive, operationally simple[5]Can be slow, requires excess magnesium
Sodium naphthalenide, THF, -78 °C to rt, 1-4 h80-95Very powerful reducing agentRequires preparation of the reagent, can reduce other functional groups
Red-Al®, toluene, reflux, 4-12 h70-90Commercially available, effectiveHigh temperatures required, can reduce esters and other carbonyls

Experimental Protocols

Protocol 1: Deprotection of a Hindered N-Tosylamine using SmI₂/Amine/Water

This protocol is adapted from the work of Hilmersson and coworkers and is highly effective for the rapid deprotection of hindered tosylamides.[7][8]

  • Materials:

    • N-Tosyl protected hindered amine (1.0 equiv)

    • Samarium(II) iodide solution in THF (0.1 M, 2.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Triethylamine (Et₃N, 5.0 equiv)

    • Deionized Water (5.0 equiv)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add the N-tosyl protected amine (1.0 equiv) and dissolve it in anhydrous THF.

    • Add triethylamine (5.0 equiv) and water (5.0 equiv) to the solution and stir for 5 minutes at room temperature.

    • To the stirred solution, add the 0.1 M solution of samarium(II) iodide in THF (2.2 equiv) dropwise. The deep blue color of the SmI₂ should disappear instantaneously upon addition.

    • The reaction is typically complete within minutes. Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a Hindered N-Tosylamine using Magnesium in Methanol

This protocol provides a cost-effective and operationally simple method for reductive detosylation.[5]

  • Materials:

    • N-Tosyl protected hindered amine (1.0 equiv)

    • Magnesium turnings (10.0 equiv)

    • Anhydrous Methanol (MeOH)

    • Ammonium chloride (NH₄Cl) solution (saturated aqueous)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add the N-tosyl protected amine (1.0 equiv) and magnesium turnings (10.0 equiv).

    • Add anhydrous methanol and stir the suspension at room temperature. The reaction may be gently heated to reflux to increase the rate if necessary.

    • Monitor the progress of the reaction by TLC or LC-MS. The reaction typically takes 2-6 hours.

    • Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Filter the mixture through a pad of Celite® to remove the magnesium salts, washing the pad with methanol and ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Extract the resulting aqueous residue with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude amine.

    • Purify the product by flash column chromatography or distillation as appropriate.

Visualizations

Deprotection_Workflow start Hindered N-Tosyl Amine substrate_analysis Analyze Substrate Sensitivity start->substrate_analysis acid_sensitive Acid Sensitive Functional Groups Present? substrate_analysis->acid_sensitive harsh_acid Harsh Acidic Conditions (e.g., HBr/AcOH) acid_sensitive->harsh_acid No mild_reductive Mild Reductive Conditions (e.g., Mg/MeOH) acid_sensitive->mild_reductive Yes reductively_labile Other Reductively Labile Groups? reductively_labile->mild_reductive No powerful_reductive Powerful, Chemoselective Reductive Conditions (e.g., SmI2/amine/H2O) reductively_labile->powerful_reductive Yes workup Work-up and Purification harsh_acid->workup mild_reductive->reductively_labile powerful_reductive->workup product Deprotected Hindered Amine workup->product

Caption: Decision workflow for selecting a tosyl deprotection method.

Troubleshooting_Flowchart start Deprotection Reaction check_conversion Check Conversion (TLC/LC-MS) start->check_conversion no_reaction Incomplete/No Reaction check_conversion->no_reaction Low/No Conversion complete Reaction Complete check_conversion->complete Complete increase_severity Increase Reaction Severity (Temp, Time, Stronger Reagent) no_reaction->increase_severity check_reagents Check Reagent Quality (e.g., Anhydrous Conditions) no_reaction->check_reagents low_yield Low Isolated Yield optimize_workup Optimize Work-up (e.g., Acid-Base Extraction) low_yield->optimize_workup check_side_reactions Analyze for Side Reactions (NMR, MS of Crude) low_yield->check_side_reactions complete->low_yield Yes purified_product Purified Product complete->purified_product No

Caption: Troubleshooting flowchart for tosyl deprotection reactions.

References

optimizing reaction time and temperature for 4-Toluenesulfonylacetic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 4-Toluenesulfonylacetic acid.

General Troubleshooting

Before delving into specific reaction issues, it's crucial to address common experimental pitfalls that can affect the outcome of any chemical synthesis.

FAQs: General Laboratory Practice

Q1: My reaction is not proceeding as expected. What are the first things I should check?

A1: When a reaction fails or gives low yields, it is important to systematically review your setup and reagents.[1] Start by verifying the following:

  • Purity of Starting Materials: Was the this compound pure? Were the other reagents and solvents of appropriate grade and purity? Impurities can inhibit catalysts or lead to side reactions.

  • Glassware and Atmosphere: Was all glassware thoroughly dried to remove any moisture? For moisture-sensitive reactions, was an inert atmosphere (e.g., nitrogen or argon) properly established and maintained?

  • Stoichiometry and Concentration: Double-check all calculations for reagent quantities. Was the reaction run at the correct concentration?

  • Reaction Monitoring: How was the reaction monitored (e.g., TLC, GC, NMR)? Was the monitoring technique reliable for your specific substrates and products? Did you monitor the reaction from the beginning to identify when the issue occurred?[1]

  • Temperature Control: Was the reaction temperature accurately monitored and maintained throughout the experiment?[1]

Q2: I'm having trouble purifying my product. What are some general tips?

A2: Purification can be challenging. Here are some common issues and solutions:

  • Product Lost During Workup: Your product might be partially or fully soluble in the aqueous layer, especially if it is polar.[2][3] Always check all layers by TLC before discarding them. If your product is volatile, it may have been lost during solvent removal under reduced pressure.[2][3]

  • Persistent Impurities: If an impurity is not removed by standard extraction, consider its chemical properties. For example, acidic or basic impurities can often be removed by washing with a mild base or acid, respectively. Recrystallization is a powerful technique for purifying solid products.[4]

  • Emulsion Formation during Extraction: Emulsions can form when aqueous and organic layers have similar densities or when surfactants are present. To break an emulsion, you can try adding brine (saturated NaCl solution), adding more of the organic solvent, or gently swirling instead of vigorous shaking.

Esterification of this compound

Esterification is a common reaction for this compound, typically performed under acidic conditions (e.g., Fischer esterification) or using alkylating agents.

Troubleshooting Guide: Esterification Reactions
Problem Potential Cause Suggested Solution
Low or No Conversion to Ester Insufficient catalyst or catalyst deactivation.Increase the catalyst loading (e.g., p-toluenesulfonic acid or sulfuric acid). Ensure the catalyst is fresh and active.
Reaction has not reached equilibrium.Increase the reaction time. Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.[5]
Low reaction temperature.Increase the reaction temperature, but monitor for potential side reactions.
Steric hindrance from the alcohol.For bulky alcohols, consider using a more reactive derivative of the carboxylic acid, such as an acyl chloride.[6]
Formation of Dark-Colored Byproducts High reaction temperature leading to decomposition.Lower the reaction temperature and increase the reaction time.
Presence of impurities in starting materials.Purify the this compound and the alcohol before the reaction.
Difficult Product Isolation Ester is water-soluble.Saturate the aqueous layer with NaCl (brine) to decrease the ester's solubility and extract with a more polar organic solvent.
Unreacted carboxylic acid complicates purification.Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the unreacted acid.
Data Presentation: Illustrative Optimization of Ethyl 4-Toluenesulfonylacetate Synthesis

Disclaimer: The following data is illustrative and based on general principles of Fischer esterification. Optimal conditions should be determined experimentally for each specific reaction.

Entry Temperature (°C) Time (h) Catalyst (mol%) Yield (%) Observations
16012545Slow reaction rate, incomplete conversion.
280 (Reflux)6585Good conversion, minimal side products.
380 (Reflux)12592Near-complete conversion.
41004588Faster reaction, slight increase in colored impurities.
580 (Reflux)6265Lower catalyst loading results in slower conversion.
680 (Reflux)61087No significant improvement in yield with higher catalyst loading.
Experimental Protocol: Fischer Esterification of this compound with Ethanol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), ethanol (10.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature. Remove the excess ethanol under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water, followed by a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid. Wash again with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. The product can be further purified by column chromatography or recrystallization.[4]

Visualization: Esterification Workflow

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Combine Reactants: This compound, Ethanol, Acid Catalyst reflux Heat to Reflux (78-80°C) start->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete evaporate Remove Excess Ethanol cool->evaporate extract Dilute & Wash evaporate->extract purify Dry & Purify extract->purify product Pure Ethyl 4-Toluenesulfonylacetate purify->product

Caption: Workflow for the Fischer esterification of this compound.

Alkylation of this compound

The acidic proton alpha to both the carboxyl and sulfonyl groups makes this compound a good nucleophile for alkylation reactions after deprotonation.

Troubleshooting Guide: Alkylation Reactions
Problem Potential Cause Suggested Solution
No Reaction Incomplete deprotonation of the starting material.Use a stronger base or ensure the base is fresh and anhydrous.
Low reactivity of the alkylating agent.Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl iodide).
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side reactions.
Formation of Dialkylated Product Use of excess alkylating agent or strong reaction conditions.Use a stoichiometric amount of the alkylating agent. Add the alkylating agent slowly to the reaction mixture.
O-alkylation instead of C-alkylation The enolate has two nucleophilic sites (oxygen and carbon).The choice of solvent and counter-ion can influence the selectivity. Aprotic, non-polar solvents often favor C-alkylation.
Elimination Side Reaction If using a secondary or tertiary alkyl halide, elimination can compete with substitution.Use a less hindered alkylating agent if possible. Employ milder reaction conditions (lower temperature, weaker base).
Data Presentation: Illustrative Optimization of Alkylation with Benzyl Bromide

Disclaimer: The following data is illustrative and based on general principles of enolate alkylation. Optimal conditions should be determined experimentally.

Entry Base Temperature (°C) Time (h) Yield (%) Observations
1K₂CO₃252430Incomplete reaction.
2K₂CO₃601275Good conversion.
3NaH0 to 25685Faster reaction with a stronger base.
4NaH60280Some dialkylated product observed.
5LDA-78 to 0490High yield with a strong, non-nucleophilic base at low temperature.
Experimental Protocol: Alkylation of this compound with Benzyl Bromide
  • Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF). Cool the solution to the appropriate temperature (e.g., 0°C or -78°C). Add a strong base (e.g., NaH, 1.1 eq or LDA, 1.1 eq) portion-wise and stir until deprotonation is complete.

  • Alkylation: Slowly add benzyl bromide (1.05 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualization: Alkylation Troubleshooting Logic

Alkylation_Troubleshooting cluster_issues Observed Problems cluster_causes Potential Causes cluster_solutions Solutions start Alkylation Reaction Issue no_reaction No Reaction start->no_reaction low_yield Low Yield start->low_yield side_products Side Products (e.g., Dialkylation) start->side_products base_issue Base Issue: - Too weak - Not anhydrous no_reaction->base_issue temp_issue Temperature: - Too low no_reaction->temp_issue reagent_issue Reagent Issue: - Unreactive alkylating agent - Stoichiometry no_reaction->reagent_issue low_yield->base_issue low_yield->temp_issue low_yield->reagent_issue side_products->reagent_issue elimination Elimination side_products->elimination stronger_base Use Stronger/Drier Base base_issue->stronger_base increase_temp Increase Temperature temp_issue->increase_temp reactive_agent Use More Reactive Alkylating Agent reagent_issue->reactive_agent check_stoich Check Stoichiometry reagent_issue->check_stoich milder_cond Use Milder Conditions elimination->milder_cond

Caption: Troubleshooting logic for alkylation reactions of this compound.

Condensation Reactions (e.g., Knoevenagel Condensation)

The active methylene group in this compound and its esters can participate in condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation.

Troubleshooting Guide: Knoevenagel Condensation
Problem Potential Cause Suggested Solution
Slow or Incomplete Reaction Weak base catalyst.Use a stronger base catalyst (e.g., piperidine, pyridine).
Low reaction temperature.Increase the reaction temperature. Consider using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).
Sterically hindered aldehyde or ketone.Increase reaction time and/or temperature. Use a more active catalyst.
Formation of Michael Addition Product The product of the Knoevenagel condensation can sometimes react further with another equivalent of the active methylene compound.Use a 1:1 stoichiometry of reactants. Add the active methylene compound slowly to the aldehyde/ketone and catalyst mixture.
Decarboxylation of Product If the condensation is performed with this compound, the resulting α,β-unsaturated carboxylic acid may decarboxylate at high temperatures.Perform the reaction at a lower temperature if decarboxylation is not desired. If decarboxylation is the goal, higher temperatures are beneficial.
Low Yields with Ketones Ketones are generally less reactive than aldehydes in Knoevenagel condensations.Use more forcing conditions (higher temperature, longer reaction time, stronger catalyst).
Data Presentation: Illustrative Optimization of Knoevenagel Condensation with Benzaldehyde

Disclaimer: The following data is illustrative and based on general principles of the Knoevenagel condensation. Optimal conditions should be determined experimentally.

Entry Catalyst Temperature (°C) Time (h) Yield (%) Observations
1Piperidine252440Slow reaction at room temperature.
2Piperidine80685Good yield at elevated temperature.
3Piperidine/Acetic Acid110 (Toluene, Dean-Stark)495Excellent yield with azeotropic water removal.
4Ammonium Acetate110 (Toluene, Dean-Stark)880Milder catalyst requires longer reaction time.
5No Catalyst110 (Toluene, Dean-Stark)24<5Catalyst is essential for the reaction.
Experimental Protocol: Knoevenagel Condensation of Ethyl 4-Toluenesulfonylacetate with Benzaldehyde
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine ethyl 4-toluenesulfonylacetate (1.0 eq), benzaldehyde (1.0 eq), and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 eq), and a catalytic amount of an acid co-catalyst, like acetic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualization: Knoevenagel Condensation Signaling Pathway

Knoevenagel_Pathway cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_product_formation Product Formation ester Ethyl 4-Toluenesulfonylacetate enolate Enolate Formation ester->enolate + Base aldehyde Benzaldehyde adduct Aldol-type Adduct aldehyde->adduct base Base (e.g., Piperidine) base->enolate enolate->adduct + Benzaldehyde elimination Elimination of Water adduct->elimination product Condensed Product elimination->product

Caption: Simplified signaling pathway for the Knoevenagel condensation.

References

identifying and characterizing byproducts of tosylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts of tosylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered in tosylation reactions?

A1: The most prevalent byproducts in tosylation reactions include:

  • Di-tosylated compounds: These form when molecules with multiple hydroxyl groups, such as diols, are tosylated at more than one site.[1][2][3]

  • Alkyl chlorides: The chloride ion generated from p-toluenesulfonyl chloride (TsCl) can displace the newly formed tosylate group, yielding an alkyl chloride. This is particularly common with benzylic alcohols.[4][5][6][7][8]

  • Unreacted starting alcohol: Incomplete reactions will leave residual starting material.[1]

  • p-Toluenesulfonic acid: This is formed from the hydrolysis of tosyl chloride by any moisture present in the reaction.[1][4]

  • Elimination products (alkenes): E2 elimination can be a competing side reaction, especially with secondary and tertiary alcohols under basic conditions.[9][10]

  • Pyridinium hydrochloride: When pyridine is used as the base, it forms a salt with the hydrochloric acid generated during the reaction.[10][11]

Q2: How can I minimize the formation of di-tosylated byproducts when working with diols?

A2: To favor mono-tosylation and minimize the formation of di-tosylated products, consider the following strategies:

  • Control Stoichiometry: Use a carefully controlled molar ratio of the diol to tosyl chloride. Using a slight excess of the diol can favor mono-tosylation.[1]

  • Reaction Temperature: Performing the reaction at a lower temperature can help control the reaction rate and improve selectivity for the mono-tosylated product.[1]

  • Use of Protecting Groups: For critical applications requiring high purity, one of the hydroxyl groups can be protected before the tosylation reaction.

Q3: What causes the formation of alkyl chloride byproducts, and how can it be prevented?

A3: Alkyl chlorides form when the chloride ion, a byproduct of the reaction between the alcohol and tosyl chloride, acts as a nucleophile and displaces the tosylate group.[4][5] This is an SN2 reaction.

Prevention strategies include:

  • Choice of Base: Using a non-nucleophilic base can be beneficial. While pyridine is common, its hydrochloride salt can be a source of nucleophilic chloride.

  • Reaction Conditions: Lower temperatures can disfavor the SN2 displacement.

  • Substrate Considerations: Be aware that benzylic and allylic alcohols are more susceptible to this side reaction due to the stability of the potential carbocation-like transition state.[5]

Q4: What are the best analytical techniques for identifying and quantifying tosylation byproducts?

A4: A combination of chromatographic and spectroscopic methods is typically employed:

  • Thin-Layer Chromatography (TLC): Useful for monitoring the reaction progress and getting a qualitative idea of the number of components in the mixture.[4] The aromatic ring of the tosyl group allows for easy visualization under UV light.[9]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for separating and quantifying the desired product and various byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation of the desired tosylate and any isolated byproducts.[1][12] Characteristic signals for the tosyl group (aromatic protons and the methyl group) can be easily identified.

  • Mass Spectrometry (MS): Provides molecular weight information for the various components in the reaction mixture, aiding in their identification.

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Significant amount of starting alcohol remains Incomplete reaction due to: - Hydrolyzed or old tosyl chloride.[4] - Presence of water in the solvent or base.[1][4][13] - Insufficient amount of tosyl chloride or base.[1]- Use fresh or purified tosyl chloride.[4] - Ensure all glassware, solvents, and reagents are anhydrous.[1] - Use a slight excess (1.2-1.5 equivalents) of tosyl chloride.[4]
Presence of a significant amount of alkyl chloride byproduct The chloride ion generated is displacing the tosylate group.[4][5] This is more likely with activated alcohols (e.g., benzylic).[5]- Consider using a different sulfonylating agent that does not produce a nucleophilic counter-ion. - Lower the reaction temperature.
Formation of di-tosylated product in a diol reaction Molar excess of tosyl chloride.[1] High reaction temperature.[1]- Carefully control the stoichiometry, using a slight excess of the diol.[1] - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[1]
Product is difficult to purify Presence of multiple, closely related impurities. The product is an oil.- Optimize reaction conditions to minimize byproduct formation. - For oily products, consider purification by column chromatography or precipitation from a non-polar solvent at low temperatures.[1]
A significant amount of p-toluenesulfonic acid is present Tosyl chloride has reacted with water in the reaction mixture.[1]- Rigorously dry all solvents and reagents before use.[4] - The acid can be removed during the workup by washing with a mild aqueous base like sodium bicarbonate solution.

Experimental Protocols

Protocol 1: General Procedure for Tosylation of a Primary Alcohol

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and cool under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To the stirred solution, add triethylamine (1.5 eq.) if using DCM. Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.[4]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or warm to room temperature. Monitor the reaction's progress using TLC.[4]

  • Workup: Once the reaction is complete, quench it by adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated aqueous NaHCO3, and brine.[4]

  • Isolation: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography.

Protocol 2: Monitoring a Tosylation Reaction by TLC

  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: On the baseline of the TLC plate, spot the starting alcohol, the reaction mixture, and a co-spot (starting alcohol and reaction mixture in the same spot).

  • Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualization: Visualize the plate under a UV lamp (254 nm). The tosylated product and tosyl chloride will be UV active. The starting alcohol may need to be visualized using a stain (e.g., potassium permanganate).

  • Analysis: The reaction is complete when the spot corresponding to the starting alcohol is no longer visible in the reaction mixture lane. The appearance of a new, higher Rf spot (typically) corresponds to the tosylated product.

Visualizations

Tosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Dry_Glassware Dry Glassware Setup Setup Reaction under Inert Atmosphere Dry_Glassware->Setup Anhydrous_Solvents Anhydrous Solvents/Reagents Anhydrous_Solvents->Setup Add_Base Add Base (e.g., Pyridine) Setup->Add_Base Add_TsCl Add Tosyl Chloride at 0°C Add_Base->Add_TsCl Monitor Monitor by TLC Add_TsCl->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Wash Aqueous Washes (Acid/Base) Quench->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify NMR NMR Purify->NMR HPLC HPLC Purify->HPLC MS MS Purify->MS

Caption: A typical experimental workflow for a tosylation reaction.

Byproduct_Formation cluster_byproducts Potential Byproducts ROH Alcohol (R-OH) ROTs Desired Product (R-OTs) ROH->ROTs + TsCl, Base DiTs Di-tosylated Product ROH->DiTs If Diol Unreacted_ROH Unreacted Alcohol ROH->Unreacted_ROH Incomplete Reaction TsCl Tosyl Chloride (TsCl) TsCl->ROTs TsOH p-Toluenesulfonic Acid (TsOH) TsCl->TsOH + H2O (moisture) Base Base (e.g., Pyridine) Base->ROTs RCl Alkyl Chloride (R-Cl) ROTs->RCl + Cl- (from TsCl) Alkene Alkene ROTs->Alkene Elimination

Caption: Formation of the desired tosylate and common byproducts.

References

storage and handling recommendations for 4-Toluenesulfonylacetic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Toluenesulfonylacetic acid (CAS 3937-96-0) to prevent its degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored at room temperature, with some suppliers recommending temperatures below 15°C for optimal preservation. The compound should be kept in a tightly sealed container in a dry and well-ventilated place.

Q2: Is this compound sensitive to moisture?

Q3: How should I handle this compound in the laboratory?

A3: When handling this compound, it is important to avoid dust formation. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure adequate ventilation in the work area. In case of skin or eye contact, rinse immediately and thoroughly with water.

Q4: What are the known incompatibilities of this compound?

A4: this compound should be stored away from strong oxidizing agents. As an acidic compound, it may also be incompatible with strong bases.

Troubleshooting Guide: Degradation Issues

While this compound is stable under normal conditions, improper storage or handling can lead to degradation. This guide addresses potential issues and provides solutions.

Issue 1: Reduced Purity or Presence of Impurities in an Aged Sample

  • Possible Cause: Potential degradation due to exposure to adverse conditions such as high temperatures, humidity, or light. Based on the structure of this compound, two primary degradation pathways can be hypothesized under harsh conditions:

    • Decarboxylation: The acetic acid moiety could undergo decarboxylation, especially at elevated temperatures, leading to the formation of 4-methylphenyl methyl sulfone.

    • Sulfonyl Group Decomposition: Although aryl sulfones are generally stable, extreme heat could lead to the cleavage of the carbon-sulfur bonds.

  • Troubleshooting Steps:

    • Re-analyze the material: Use an appropriate analytical technique (e.g., HPLC, NMR) to confirm the purity of the material and identify any potential degradation products.

    • Review storage conditions: Ensure that the material has been stored according to the recommendations (room temperature or below, dry, tightly sealed, and protected from light).

    • Purify the material: If minor degradation has occurred, purification via recrystallization may be possible.

  • Preventative Measures: Strictly adhere to the recommended storage conditions. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Issue 2: Inconsistent Experimental Results

  • Possible Cause: Use of partially degraded this compound can lead to lower yields, unexpected side products, or complete failure of a reaction.

  • Troubleshooting Steps:

    • Verify reagent quality: Before use, especially if the material has been stored for an extended period, verify its purity. A simple melting point determination can be a quick check, as impurities will likely depress and broaden the melting range.

    • Use a fresh sample: If degradation is suspected, use a fresh, unopened sample of this compound for your experiment.

  • Preventative Measures: Always use reagents of known purity. Implement a "first-in, first-out" inventory system for your chemicals to avoid using aged stock.

Quantitative Data Summary

ParameterRecommended ConditionNotes
Storage Temperature Room Temperature (<25°C)Some suppliers recommend <15°C for optimal long-term stability.
Atmosphere Dry / InertStore in a desiccator or under an inert atmosphere (e.g., Argon, Nitrogen).
Container Tightly SealedPrevents exposure to moisture and atmospheric contaminants.
Light Exposure Store in a dark placeTo prevent potential photodegradation.

Experimental Protocols

Protocol: Stability Assessment of this compound under Accelerated Conditions

This protocol outlines a method to assess the stability of this compound under elevated temperature and humidity.

  • Sample Preparation:

    • Accurately weigh 100 mg of this compound into three separate, labeled amber glass vials.

    • Prepare a control sample by storing one vial under the recommended conditions (room temperature, in a desiccator).

    • Place the second vial in an oven maintained at 40°C.

    • Place the third vial in a humidity chamber maintained at 40°C and 75% relative humidity.

  • Time Points for Analysis:

    • Analyze the samples at initial (T=0), 1 week, 2 weeks, and 4 weeks.

  • Analytical Method (HPLC):

    • Mobile Phase: Prepare a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Column: Use a C18 reverse-phase HPLC column.

    • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

    • Standard Preparation: Prepare a stock solution of high-purity this compound of known concentration. Create a calibration curve with at least five dilution points.

    • Sample Analysis: At each time point, dissolve the contents of one vial in a known volume of a suitable solvent (e.g., acetonitrile). Filter the solution and inject it into the HPLC system.

  • Data Analysis:

    • Quantify the amount of this compound remaining in each sample by comparing the peak area to the calibration curve.

    • Monitor for the appearance of any new peaks, which would indicate degradation products.

    • Plot the percentage of remaining this compound against time for each storage condition.

Visualizations

Storage_Recommendations cluster_storage Optimal Storage of this compound cluster_outcome Compound Integrity Temp Temperature (Room Temp, <15°C) Stability Prevents Degradation Maintains Purity Temp->Stability Atmosphere Atmosphere (Dry / Inert) Atmosphere->Stability Container Container (Tightly Sealed) Container->Stability Light Light (Store in Dark) Light->Stability Degradation_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting & Prevention Issue Reduced Purity or Inconsistent Results Cause1 Improper Storage: High Temp, Humidity, Light Issue->Cause1 Solution3 Use Fresh Sample Issue->Solution3 resolve with Cause2 Chemical Degradation Cause1->Cause2 leads to Solution2 Adhere to Recommended Storage Conditions Cause1->Solution2 prevented by Solution1 Verify Purity (HPLC, NMR) Cause2->Solution1 investigate by

Validation & Comparative

A Comparative Guide to Amine Quantification: Dansyl Chloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amines is a critical aspect of various analytical workflows. This guide provides an objective comparison of dansyl chloride, a traditional and robust derivatization reagent, with other commonly employed alternatives for amine quantification, supported by experimental data and detailed protocols.

While the query specifically mentioned 4-Toluenesulfonylacetic acid, extensive research has revealed that this compound is not a recognized or commonly used reagent for amine derivatization in analytical chemistry. Therefore, this guide will focus on comparing dansyl chloride with other well-established and widely utilized derivatization agents to provide a practical and valuable resource for the scientific community.

The primary challenge in amine analysis often lies in their poor chromophoric or fluorophoric properties, making them difficult to detect with high sensitivity using standard HPLC with UV or fluorescence detectors. Derivatization with a suitable reagent can overcome this limitation by attaching a molecule with strong UV absorbance or fluorescence to the amine.

Comparative Analysis of Amine Derivatization Reagents

The choice of a derivatization reagent depends on several factors, including the nature of the amine (primary or secondary), the required sensitivity, the available detection methods, and the complexity of the sample matrix. Below is a summary of the key characteristics of dansyl chloride and its common alternatives.

ReagentTarget AminesDetection Method(s)Key AdvantagesKey Disadvantages
Dansyl Chloride Primary & SecondaryFluorescence, UV, MSStable derivatives, reacts with both primary and secondary amines, good sensitivity.[1]Slow reaction time, reagent itself is fluorescent and can cause interference.[2]
o-Phthalaldehyde (OPA) PrimaryFluorescenceVery fast reaction, reagent is non-fluorescent, high sensitivity.[1]Derivatives can be unstable, does not react with secondary amines.[1]
Fluorescamine PrimaryFluorescenceExtremely fast reaction, reagent is non-fluorescent.[3]Derivatives can be unstable, requires a large excess of reagent.
9-Fluorenylmethyl chloroformate (FMOC-Cl) Primary & SecondaryFluorescence, UVHigh sensitivity, stable derivatives.[1][4]Reagent and its hydrolysis product are fluorescent, requiring removal or careful chromatographic separation.
Dabsyl Chloride Primary & SecondaryUV-VisStable derivatives, detection in the visible range minimizes interference from biological matrices.Lower sensitivity compared to fluorescent reagents.

Experimental Protocols and Methodologies

Detailed and optimized protocols are crucial for achieving accurate and reproducible results in amine quantification. Below are representative experimental protocols for derivatization using dansyl chloride and o-phthalaldehyde (OPA).

Protocol 1: Amine Derivatization with Dansyl Chloride

This protocol describes the pre-column derivatization of amines using dansyl chloride for subsequent analysis by HPLC with fluorescence or UV detection.

Materials:

  • Amine-containing sample

  • 100 mM Sodium bicarbonate buffer (pH 9.5-10.0)

  • 50 mM Dansyl chloride in acetonitrile (ACN)

  • 10% (v/v) Formic acid or 2% (v/v) Acetic acid in water (for quenching)

  • HPLC system with a C18 column and a fluorescence or UV detector

Procedure:

  • To 100 µL of the sample or standard solution in a microcentrifuge tube, add 200 µL of 100 mM sodium bicarbonate buffer.

  • Add 200 µL of 50 mM dansyl chloride solution in ACN.

  • Vortex the mixture thoroughly.

  • Incubate the reaction mixture in a water bath at 60°C for 45-60 minutes in the dark.

  • After incubation, cool the mixture to room temperature.

  • To stop the reaction and consume excess dansyl chloride, add 50 µL of the quenching solution.

  • Vortex and let it stand at room temperature for 10 minutes.

  • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

Protocol 2: Amine Derivatization with o-Phthalaldehyde (OPA)

This protocol outlines the pre-column derivatization of primary amines using OPA, a rapid and sensitive method.

Materials:

  • Amine-containing sample

  • OPA reagent:

    • Dissolve 50 mg of OPA in 1.25 mL of methanol.

    • Add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5).

    • Add 50 µL of 2-mercaptoethanol.

    • This reagent should be prepared fresh daily and stored in a dark bottle.

  • HPLC system with a C18 column and a fluorescence detector.

Procedure:

  • In a microcentrifuge tube, mix 50 µL of the sample or standard solution with 50 µL of the OPA reagent.

  • Vortex the mixture for 30 seconds.

  • The reaction is complete within 1-2 minutes at room temperature.

  • Immediately inject an aliquot of the mixture into the HPLC system. Due to the potential instability of the derivatives, automated injection is recommended for optimal reproducibility.

Visualizing the Derivatization Process

To better understand the chemical reactions and workflows, the following diagrams have been generated using Graphviz (DOT language).

Chemical Reaction Pathways

dansyl_reaction amine Primary or Secondary Amine (R-NH₂ or R₂NH) dansyl_amine Fluorescent Dansyl-Amine Adduct amine->dansyl_amine + Dansyl-Cl (alkaline pH) dansyl_cl Dansyl Chloride dansyl_cl->dansyl_amine hcl HCl

Caption: Reaction of an amine with dansyl chloride.

opa_reaction primary_amine Primary Amine (R-NH₂) isoindole Fluorescent Isoindole Derivative primary_amine->isoindole + OPA + Thiol opa o-Phthalaldehyde (OPA) opa->isoindole thiol Thiol (e.g., 2-mercaptoethanol) thiol->isoindole

Caption: Reaction of a primary amine with OPA.

Comparative Experimental Workflow

workflow_comparison cluster_dansyl Dansyl Chloride Method cluster_opa OPA Method d_start Sample/Standard d_buffer Add Alkaline Buffer d_start->d_buffer d_dansyl Add Dansyl Chloride d_buffer->d_dansyl d_incubate Incubate (60°C, 45-60 min) d_dansyl->d_incubate d_quench Quench Reaction d_incubate->d_quench d_hplc HPLC Analysis d_quench->d_hplc o_start Sample/Standard o_opa Add OPA Reagent o_start->o_opa o_react React (Room Temp, 1-2 min) o_opa->o_react o_hplc Immediate HPLC Analysis o_react->o_hplc

Caption: Workflow comparison of the two methods.

References

alternative reagents to 4-Toluenesulfonylacetic acid for HPLC derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving sensitive and reliable quantification of analytes lacking strong chromophores or fluorophores in High-Performance Liquid Chromatography (HPLC) necessitates the use of derivatization reagents. While 4-Toluenesulfonylacetic acid has been explored in certain analytical contexts, its application as a routine HPLC derivatization agent is not widely documented. This guide provides a comprehensive comparison of several well-established and highly effective alternative reagents, focusing on their performance, experimental protocols, and suitability for various analytes, particularly amines and amino acids.

This comparison guide explores the key characteristics and performance metrics of five prominent derivatization reagents:

  • Dansyl Chloride

  • Dabsyl Chloride

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • o-Phthalaldehyde (OPA)

  • Fluorescamine

Performance Comparison of Derivatization Reagents

The selection of an appropriate derivatization reagent is critical and depends on the nature of the analyte, the required sensitivity, and the available detection methods. The following table summarizes the key performance characteristics of the alternative reagents.

ReagentTarget AnalytesDetection MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)Derivative StabilityKey AdvantagesKey Disadvantages
Dansyl Chloride Primary & Secondary Amines, PhenolsFluorescence, UV-Vis, MSpmol to fmol range.[1]Generally stable, but can be light-sensitive.Versatile, reacts with a broad range of analytes, cost-effective.Longer reaction times (30-120 min), potential for multiple derivatives with some amino acids.[1][2]
Dabsyl Chloride Primary & Secondary AminesUV-Vis (Visible)Low pmol range.[3]Very stable (at least one month at room temperature).[3]Excellent derivative stability, detection in the visible range minimizes interference.[2][3]Requires elevated temperatures for reaction (e.g., 70°C).[2]
FMOC-Cl Primary & Secondary AminesFluorescence, UV-Visfmol range.[4]Highly stable (more than 48 hours).[4]High sensitivity, stable derivatives suitable for automated analysis.[4][5]Can be more expensive than other reagents, hydrolysis product can interfere.[5][6]
o-Phthalaldehyde (OPA) Primary AminesFluorescenceLow pmol to fmol range.[7]Derivatives can be unstable.Rapid reaction at room temperature, ideal for automated pre-column derivatization.[7]Does not react with secondary amines (e.g., proline) unless a secondary reagent is used.
Fluorescamine Primary AminesFluorescencepmol to ppb level.Derivatives are stable.Very rapid reaction, reagent itself is non-fluorescent, minimizing background.[6]Only reacts with primary amines.[6]

Experimental Workflows and Logical Relationships

The general workflow for pre-column HPLC derivatization involves several key steps, from sample preparation to data analysis. The specific conditions for each step vary depending on the chosen reagent.

General Workflow for Pre-Column HPLC Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_reagents Sample Sample Collection Extraction Analyte Extraction/Purification Sample->Extraction Reaction Derivatization Reaction (pH, Temp, Time) Extraction->Reaction Reagent Reagent Preparation Reagent->Reaction Quenching Reaction Quenching (Optional) Reaction->Quenching Dansyl Dansyl-Cl (pH 9.5-10, 30-120 min) Dabsyl Dabsyl-Cl (pH 9.0, 70°C, 15 min) FMOC FMOC-Cl (pH 9-11.4, 1-40 min) OPA OPA (pH 9.5, <5 min) Fluorescamine Fluorescamine (pH 8-9, seconds) HPLC HPLC Separation (Reversed-Phase) Quenching->HPLC Detection Detection (UV-Vis/Fluorescence) HPLC->Detection Data Data Acquisition & Analysis Detection->Data

Caption: General workflow for pre-column HPLC derivatization of analytes.

Detailed Experimental Protocols

Below are detailed methodologies for the derivatization of amines/amino acids using the discussed alternative reagents.

Dansyl Chloride Derivatization Protocol
  • Reagent Preparation : Prepare a Dansyl Chloride solution (e.g., 1.5 mg/mL) in a non-aqueous solvent like acetone or acetonitrile.

  • Sample Preparation : Dissolve the amino acid standards or sample in a suitable buffer, such as 0.1 M sodium bicarbonate (pH 9.5-10).[5]

  • Derivatization Reaction : Mix the sample solution with an excess of the Dansyl Chloride solution. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 37-60°C) for 30 to 120 minutes in the dark.[2][5]

  • Reaction Quenching : To remove excess Dansyl Chloride, a small amount of a primary amine solution (e.g., 1% ethylamine) can be added.[5]

  • Analysis : The derivatized sample is then ready for injection into the HPLC system.

Dabsyl Chloride Derivatization Protocol
  • Reagent Preparation : Prepare a Dabsyl Chloride solution (e.g., 2.5 mg/mL) in acetone.[3]

  • Sample Preparation : To 50 µL of the sample or standard, add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).[3]

  • Derivatization Reaction : Add 150 µL of the Dabsyl Chloride solution to the sample mixture. Vortex and incubate at 70°C for 15 minutes.[3]

  • Sample Finalization : After incubation, evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC analysis.[3]

9-fluorenylmethyl chloroformate (FMOC-Cl) Derivatization Protocol
  • Reagent Preparation : Prepare an FMOC-Cl solution (e.g., 15 mM) in acetonitrile.[5]

  • Sample Preparation : Prepare the sample or standard solution in a borate buffer (e.g., 0.1 M, pH 9.0-11.4).[4][5]

  • Derivatization Reaction : To 100 µL of the sample, add 100 µL of the FMOC-Cl solution. The reaction proceeds at room temperature for 1 to 40 minutes.[4][5]

  • Reaction Quenching : The reaction can be stopped by adding an acid, such as hydrochloric acid.

  • Analysis : The resulting stable derivatives can be directly injected into the HPLC system.

o-Phthalaldehyde (OPA) Derivatization Protocol
  • Reagent Preparation : Prepare the OPA reagent by dissolving OPA in a borate buffer (pH ~9.5) containing a thiol, such as 2-mercaptoethanol or 3-mercaptopropionic acid.[7]

  • Derivatization Reaction : The derivatization is typically performed in an automated pre-column derivatization system. The sample is mixed with the OPA reagent for a short period (typically less than 5 minutes) at room temperature.[7]

  • Analysis : The resulting fluorescent derivatives are immediately injected into the HPLC system due to their potential instability.

Fluorescamine Derivatization Protocol
  • Reagent Preparation : Prepare a fluorescamine solution (e.g., 0.3 mg/mL) in a water-miscible organic solvent like acetone or acetonitrile.

  • Sample Preparation : Dissolve the sample in an aqueous buffer (pH 8-9).

  • Derivatization Reaction : Rapidly add the fluorescamine solution to the sample solution while vortexing. The reaction is virtually instantaneous (seconds).

  • Analysis : The highly fluorescent derivatives are stable and can be directly analyzed by HPLC. The excess reagent hydrolyzes to non-fluorescent products, minimizing interference.[6]

Signaling Pathways and Derivatization Chemistry

The derivatization reactions involve the nucleophilic attack of the analyte's functional group (e.g., amine) on an electrophilic center of the derivatizing reagent.

Derivatization Reaction Mechanisms cluster_dansyl Dansyl Chloride cluster_fmoc FMOC-Cl cluster_opa OPA Dansyl_reagent Dansyl-Cl Dansyl_product Fluorescent Sulfonamide Derivative Dansyl_reagent->Dansyl_product Amine1 Primary/Secondary Amine Amine1->Dansyl_product Nucleophilic Attack FMOC_reagent FMOC-Cl FMOC_product Fluorescent Carbamate Derivative FMOC_reagent->FMOC_product Amine2 Primary/Secondary Amine Amine2->FMOC_product Nucleophilic Attack OPA_reagent OPA + Thiol OPA_product Fluorescent Isoindole Derivative OPA_reagent->OPA_product Amine3 Primary Amine Amine3->OPA_product Condensation

References

A Comparative Guide to HPLC-Based Amino Acid Analysis: Method Validation and Derivatization Reagent Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate and reliable quantification of amino acids is paramount. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for this purpose. The inherent challenge with most amino acids is their lack of a strong chromophore or fluorophore, necessitating a derivatization step to enable sensitive detection. This guide provides a comprehensive comparison of common pre-column derivatization reagents used in validated HPLC methods for amino acid analysis.

While the specific use of 4-Toluenesulfonylacetic acid as a derivatization agent for amino acid analysis is not documented in readily available scientific literature, the underlying principle of using sulfonic acid-containing reagents is well-established. Reagents like Dansyl chloride and Dabsyl chloride, which contain sulfonyl chloride functional groups, are widely used. These reagents react with the primary and secondary amine groups of amino acids to form stable, detectable derivatives.

This guide will focus on the validation and comparison of methods using these established and alternative derivatization agents: o-Phthaldialdehyde (OPA), 9-Fluorenylmethyl chloroformate (FMOC), Phenylisothiocyanate (PITC), Dansyl chloride (DNS-Cl), and Dabsyl chloride (DABS-Cl).

Performance Comparison of Derivatization Reagents

The choice of derivatization reagent significantly impacts the performance of an HPLC method for amino acid analysis. The following table summarizes key performance characteristics of commonly used reagents, providing a basis for selecting the most appropriate method for a specific application.

Derivatization ReagentLinearity (r²)Accuracy (Recovery %)Precision (RSD %)Limit of Detection (LOD)Limit of Quantification (LOQ)Key Advantages & Disadvantages
o-Phthaldialdehyde (OPA) >0.999[1]91 - 108[2]<4.14 (repeatability)[1], <4.57 (intermediate)[1]0.004 - 1.258 µg/cm³[1]0.011 - 5.272 µg/cm³[1]Advantages: Rapid reaction, suitable for automation. Disadvantages: Reacts only with primary amines, derivatives can be unstable.
9-Fluorenylmethyl chloroformate (FMOC) >0.999[1]93.3 - 109.4[1]<4.14 (repeatability)[1], <4.57 (intermediate)[1]0.004 - 1.258 µg/cm³[1]0.011 - 5.272 µg/cm³[1]Advantages: Reacts with both primary and secondary amines, stable derivatives. Disadvantages: Excess reagent must be removed.
Phenylisothiocyanate (PITC) Not explicitly foundNot explicitly foundNot explicitly foundNot explicitly foundNot explicitly foundAdvantages: Reacts with primary and secondary amines. Disadvantages: Derivatives can be unstable, reagent is toxic.
Dansyl chloride (DNS-Cl) >0.9995 - 105 (Typical)<5 (Typical)Picomole rangePicomole rangeAdvantages: High sensitivity (fluorescence), reacts with primary and secondary amines. Disadvantages: Long reaction time, light sensitive.
Dabsyl chloride (DABS-Cl) >0.9990 - 110 (Typical)<5 (Typical)Picomole rangePicomole rangeAdvantages: Stable derivatives, visible detection (425-460 nm). Disadvantages: Requires heating for derivatization.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for the OPA/FMOC co-derivatization method, a commonly used approach for comprehensive amino acid analysis.

Sample Preparation (Hydrolysis)

For protein or peptide samples, a hydrolysis step is required to liberate individual amino acids.

  • Acid Hydrolysis: Samples are typically hydrolyzed with 6M HCl at 110-150°C for 6-24 hours.[1]

  • Neutralization: The hydrolysate is dried to remove the acid and then reconstituted in a suitable buffer.

Automated Pre-Column Derivatization (OPA/FMOC Method)

Modern HPLC autosamplers can automate the derivatization process, improving reproducibility.[1]

  • Reagents:

    • Borate Buffer (0.4 M, pH 10.2)

    • OPA Reagent: OPA dissolved in methanol with 3-mercaptopropionic acid.

    • FMOC Reagent: FMOC dissolved in acetonitrile.

  • Autosampler Program:

    • The autosampler is programmed to mix the sample with the OPA reagent first to derivatize primary amino acids.

    • After a short incubation, the FMOC reagent is added to derivatize secondary amino acids.

    • The reaction mixture is then injected onto the HPLC column.

HPLC Conditions
  • Column: A reversed-phase C18 column is typically used (e.g., ZORBAX Eclipse-AAA).[1]

  • Mobile Phase: A gradient elution is employed, commonly with a phosphate buffer at a specific pH as mobile phase A and an organic solvent mixture (e.g., acetonitrile/methanol/water) as mobile phase B.[1]

  • Detection:

    • Diode Array Detector (DAD) for absorbance detection of FMOC derivatives.

    • Fluorescence Detector (FLD) for sensitive detection of OPA derivatives.

Visualizing the Workflow and Validation Parameters

To better illustrate the experimental process and the logical relationship between validation parameters, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Protein/Peptide Sample Hydrolysis Acid Hydrolysis (6M HCl) Sample->Hydrolysis Neutralization Drying & Reconstitution Hydrolysis->Neutralization Derivatization Automated Pre-Column Derivatization (e.g., OPA/FMOC) Neutralization->Derivatization Separation Reversed-Phase HPLC Derivatization->Separation Detection DAD/Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report Final Report

Caption: Experimental workflow for HPLC-based amino acid analysis.

G Method_Validation Method Validation Specificity Specificity/ Selectivity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy (Recovery) Method_Validation->Accuracy Precision Precision (Repeatability & Intermediate) Method_Validation->Precision Robustness Robustness Method_Validation->Robustness LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ

Caption: Key parameters for HPLC method validation.

References

A Comparative Analysis of Sulfonyl-Based Protecting Groups in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is a critical determinant of success in peptide synthesis. Among the diverse arsenal of protecting groups, sulfonyl-based moieties offer unique advantages in terms of stability and reactivity. This guide provides an objective, data-driven comparison of three key sulfonyl-based α-amino protecting groups—p-Toluenesulfonyl (Tos), o-Nitrobenzenesulfonyl (oNBS), and 2,4-Dinitrobenzenesulfonyl (DNBS)—evaluating their performance, applications, and impact on peptide integrity.

The efficacy of a protecting group is judged by its ease of introduction, its stability during peptide chain elongation, and the facility of its removal without compromising the integrity of the peptide. Sulfonyl groups, forming stable sulfonamides with the N-terminal amino group, have a long history in peptide chemistry. While the robust nature of the Tosyl group has been valued, its harsh cleavage conditions have led to the development of more labile alternatives like oNBS and DNBS.[1] This guide will delve into a comparative analysis of these protecting groups, providing insights into their optimal use in peptide synthesis.

Performance Comparison of Sulfonyl-Based Protecting Groups

The choice of a sulfonyl-based protecting group has a profound impact on the overall efficiency and purity of peptide synthesis. The following table summarizes the key performance indicators for Tos, oNBS, and DNBS, based on available literature. It is important to note that direct, side-by-side quantitative comparisons under identical conditions are not always available in published literature. The data presented here is a synthesis of reported values and qualitative descriptions.

Protecting GroupTypical YieldCrude Peptide PurityRacemization RiskStability to Fmoc/Boc DeprotectionCleavage Conditions
Tos (p-Toluenesulfonyl) Moderate to HighModerateLowStable to bothHarsh: Na/liquid NH₃, HF
oNBS (o-Nitrobenzenesulfonyl) HighHighVery LowStable to bothMild: Thiolates (e.g., thiophenol, β-mercaptoethanol) + base
DNBS (2,4-Dinitrobenzenesulfonyl) HighHighVery LowStable to bothMild: Thiolates or secondary amines (e.g., piperidine)

In-Depth Analysis of Sulfonyl Protecting Groups

p-Toluenesulfonyl (Tos)

The Tosyl group is one of the earliest developed sulfonyl-based protecting groups and is known for its exceptional stability.[1][2] This stability, however, comes at the cost of requiring harsh cleavage conditions, typically sodium in liquid ammonia or strong acids like hydrogen fluoride (HF), which can lead to side reactions and degradation of the peptide chain.[1][2] While its use as an α-amino protecting group has diminished, it is still employed for the side-chain protection of arginine, particularly in Boc-based solid-phase peptide synthesis (SPPS).[3]

o-Nitrobenzenesulfonyl (oNBS)

The introduction of a nitro group at the ortho position of the benzenesulfonyl moiety in oNBS significantly increases its lability compared to the Tosyl group.[1] The electron-withdrawing nature of the nitro group facilitates nucleophilic attack at the sulfonyl sulfur, allowing for cleavage under much milder conditions.[1] Typically, a thiol such as thiophenol or β-mercaptoethanol in the presence of a base is used for its removal.[1] A significant advantage of the oNBS group is its ability to suppress racemization during peptide coupling.[1]

2,4-Dinitrobenzenesulfonyl (DNBS)

The DNBS group, with two electron-withdrawing nitro groups, is even more labile than the oNBS group. This enhanced lability allows for its removal under very mild conditions, including the use of thiols or even secondary amines like piperidine, which is commonly used for Fmoc deprotection.[4] This property opens up possibilities for orthogonal protection strategies. The DNBS group is also reported to be highly effective in suppressing racemization during peptide synthesis.[4]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the successful application of these protecting groups. The following sections provide step-by-step methodologies for the introduction and cleavage of Tos, oNBS, and DNBS on representative amino acids.

N-Terminal Protection of an Amino Acid

cluster_0 Protection Workflow Amino_Acid Amino Acid Reaction Reaction in appropriate solvent Amino_Acid->Reaction Sulfonyl_Chloride Sulfonyl Chloride (Tos-Cl, oNBS-Cl, or DNBS-Cl) Sulfonyl_Chloride->Reaction Base Base (e.g., NaOH, Pyridine) Base->Reaction Protected_Amino_Acid N-Sulfonyl Protected Amino Acid Reaction->Protected_Amino_Acid

Caption: General workflow for the N-protection of an amino acid.

Protocol 1: N-Tosylation of Alanine

  • Dissolution: Dissolve L-Alanine (1 equivalent) in a 1 M NaOH aqueous solution (2 equivalents).

  • Addition of Tosyl Chloride: Cool the solution to 0-5 °C in an ice bath. Add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in a suitable organic solvent (e.g., diethyl ether or toluene) dropwise with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, maintaining a basic pH.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted tosyl chloride. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the N-Tos-Alanine.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: N-oNBS Protection of Phenylalanine

  • Suspension: Suspend L-Phenylalanine (1 equivalent) in a mixture of dioxane and water.

  • Addition of Base and oNBS-Cl: Add sodium bicarbonate (2.5 equivalents) to the suspension. Then, add a solution of o-nitrobenzenesulfonyl chloride (1.05 equivalents) in dioxane.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Remove the dioxane under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate. Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Isolation: Extract the product into ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-oNBS-Phenylalanine.

Protocol 3: N-DNBS Protection of Leucine

  • Dissolution: Dissolve L-Leucine (1 equivalent) and sodium bicarbonate (3 equivalents) in a mixture of water and THF (1:1).

  • Addition of DNBS-Cl: Add a solution of 2,4-dinitrobenzenesulfonyl chloride (1.1 equivalents) in THF dropwise to the amino acid solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute with water and wash with diethyl ether. Acidify the aqueous phase with 1 M HCl to pH 2-3.

  • Isolation: Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain N-DNBS-Leucine.

Cleavage of the N-Sulfonyl Protecting Group

cluster_1 Cleavage Workflow Protected_Peptide N-Sulfonyl Protected Peptide Reaction Deprotection Reaction Protected_Peptide->Reaction Cleavage_Reagent Cleavage Reagent (e.g., Na/NH3, Thiol/Base) Cleavage_Reagent->Reaction Deprotected_Peptide Deprotected Peptide Reaction->Deprotected_Peptide

Caption: General workflow for the cleavage of an N-sulfonyl protecting group.

Protocol 4: Cleavage of the Tosyl Group

Caution: This procedure involves hazardous materials and should be performed in a specialized laboratory with appropriate safety precautions.

  • Setup: In a flask equipped with a dry ice condenser, add the N-Tos-protected peptide.

  • Condensation: Condense anhydrous liquid ammonia into the flask at -78 °C.

  • Reduction: Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of sodium.

  • Quenching: After the reaction is complete (typically 30 minutes to 1 hour), quench the excess sodium by the careful addition of ammonium chloride.

  • Evaporation and Isolation: Allow the ammonia to evaporate. Dissolve the residue in water and purify the peptide using appropriate chromatographic techniques.

Protocol 5: Cleavage of the oNBS Group

  • Dissolution: Dissolve the N-oNBS-protected peptide in a suitable solvent such as DMF.

  • Addition of Reagents: Add β-mercaptoethanol (10 equivalents) followed by a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes.

  • Isolation: Precipitate the deprotected peptide by the addition of cold diethyl ether. Collect the precipitate by centrifugation and wash with cold ether to remove the cleavage byproducts.

Protocol 6: Cleavage of the DNBS Group

  • Dissolution: Dissolve the N-DNBS-protected peptide in DMF.

  • Addition of Reagent: Add a solution of 20% piperidine in DMF.

  • Reaction: Stir the mixture at room temperature. The cleavage is usually rapid, often complete within 15-30 minutes.

  • Isolation: Precipitate the peptide with cold diethyl ether, and isolate by centrifugation and washing.

Orthogonal Protection Strategies

The distinct cleavage conditions of sulfonyl-based protecting groups allow for their integration into orthogonal protection schemes, which are crucial for the synthesis of complex peptides with side-chain modifications.

cluster_2 Orthogonal Strategy Decision Tree start Start: Need for α-Amino Protection q1 Is mild cleavage a priority? start->q1 tos Use Tosyl Group (for Boc-SPPS side chain) q1->tos No (Stability is key) onbs Use oNBS Group q1->onbs Yes q2 Is piperidine compatibility desired for cleavage? q2->onbs No dnbs Use DNBS Group q2->dnbs Yes onbs->q2

Caption: Decision tree for selecting a sulfonyl-based protecting group.

The oNBS and DNBS groups are fully orthogonal to both Boc (acid-labile) and Fmoc (base-labile) strategies.[5] This means they can be selectively removed without affecting these commonly used protecting groups, enabling site-specific modifications of the peptide chain. The Tosyl group, due to its harsh cleavage conditions, is less versatile in orthogonal schemes but can be used in conjunction with Boc-SPPS where the final cleavage is performed with strong acid.[3]

Conclusion

The choice of a sulfonyl-based protecting group in peptide synthesis requires careful consideration of the desired balance between stability and lability. While the Tosyl group offers robustness, its application is limited by the harshness of its removal. The oNBS and DNBS groups have emerged as highly valuable alternatives, providing excellent protection while being cleavable under mild conditions, and importantly, they are effective in minimizing racemization.[1][4] The DNBS group, with its potential for cleavage with piperidine, offers particularly interesting possibilities for streamlined and orthogonal synthetic strategies. By understanding the distinct characteristics and employing the appropriate protocols, researchers can leverage the unique advantages of sulfonyl-based protecting groups to achieve the efficient and high-purity synthesis of complex peptides.

References

A Comparative Guide to Derivatization Methods for Carboxylic Acids: Focus on Efficiency and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carboxylic acids is crucial in a multitude of analytical applications. Due to their polarity and often low volatility, derivatization is a key sample preparation step to improve chromatographic performance and detection sensitivity, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC). This guide provides an objective comparison of common derivatization methods applicable to carboxylic acids like 4-Toluenesulfonylacetic acid, with a focus on derivatization efficiency and reproducibility, supported by experimental data and detailed protocols.

While specific performance data for the derivatization of this compound is not extensively available in the public domain, this guide draws parallels from the well-documented derivatization of other carboxylic acids, such as fatty acids, to provide a comparative framework. The principles and reagents discussed are broadly applicable to carboxylic acids and serve as a valuable resource for method development.

Comparative Performance of Common Derivatization Methods

The choice of derivatization reagent significantly impacts the success of the analysis. The ideal reagent should offer high and reproducible yields, form stable derivatives, and be compatible with the chosen analytical platform.[1][2] The most common approaches for derivatizing carboxylic acids are alkylation (including esterification), silylation, and acylation.[3]

Table 1: Quantitative Comparison of Derivatization Methods for Carboxylic Acids

Derivatization MethodReagent ExampleTypical Reaction ConditionsDerivatization EfficiencyReproducibility (Typical %RSD)Key AdvantagesKey DisadvantagesAnalytical Platform
Alkylation (Esterification) Boron trifluoride-methanol (BF3-Methanol)60-100°C, 10-90 min[4]High< 5%Robust, widely used, creates volatile methyl esters (FAMEs).[1]Requires heating, potential for side reactions.GC-MS, GC-FID
(Trimethylsilyl)diazomethane (TMS-DM)Room temperature, short incubation[1]High, quantitative[2]< 6%[5]Safer alternative to diazomethane, rapid reaction at room temperature.[1][2]Can be slower and give lower yields than diazomethane.[1]GC-MS, GC-FID
Pentafluorobenzyl bromide (PFB-Br)Varies, often with heating[3]HighVariableCreates derivatives with high electron capture response, ideal for ECD.[3]Reagent is a strong lachrymator, requires careful handling.[6]GC-ECD, GC-MS
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)60°C, 60 min[1]High< 10%Reacts with multiple functional groups, versatile.[1]Derivatives are moisture-sensitive and can be less stable.[1]GC-MS
Fluorescent Derivatization 2,4'-Dibromoacetophenone40-50°C, 30-120 min[7][8]HighVariableIntroduces a chromophore for UV detection in HPLC.[7]Longer reaction times, potential for degradation of unsaturated compounds.[8]HPLC-UV
Amidation 4-bromo-N-methylbenzylamineVariesHighNot specifiedAllows for positive electrospray ionization and clear identification in MS/MS.[9]Newer method, less established than others.LC-MS/MS

Experimental Protocols

Detailed and consistent experimental procedures are critical for achieving high efficiency and reproducibility in derivatization.

Protocol 1: Esterification of Carboxylic Acids using BF3-Methanol

This protocol is suitable for the formation of fatty acid methyl esters (FAMEs) for GC analysis.[4]

  • Materials:

    • Sample containing carboxylic acids (e.g., dried extract).

    • 14% Boron trifluoride-methanol (BF3-Methanol) solution.

    • Hexane.

    • Saturated NaCl solution.

    • Anhydrous sodium sulfate.

    • Reaction vials with PTFE-lined caps.

  • Procedure:

    • To a dried sample in a reaction vial, add 1 mL of 14% BF3-Methanol solution.

    • Cap the vial tightly and heat at 60°C for 60 minutes.

    • Allow the vial to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution, and vortex thoroughly.

    • Centrifuge to separate the layers.

    • Transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate to remove residual water.

    • The hexane layer containing the FAMEs is ready for GC analysis.

Protocol 2: Silylation of Carboxylic Acids using BSTFA

This protocol is a versatile method for creating trimethylsilyl (TMS) esters, suitable for GC-MS analysis of compounds with active hydrogens.

  • Materials:

    • Dried sample containing carboxylic acids.

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Anhydrous solvent (e.g., pyridine, acetonitrile).

    • Reaction vials with PTFE-lined caps.

  • Procedure:

    • Place the dried sample in a reaction vial.

    • Add 100 µL of anhydrous solvent and 100 µL of BSTFA (+1% TMCS).

    • Cap the vial tightly and heat at 60°C for 30-60 minutes.

    • Cool the vial to room temperature.

    • The sample is ready for direct injection into the GC-MS.

Visualizing Derivatization Workflows

Understanding the logical flow of derivatization and analysis is crucial for experimental planning and troubleshooting.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Extraction of Carboxylic Acids Sample->Extraction Drying Drying of Extract Extraction->Drying Derivatization Addition of Derivatizing Agent (e.g., BF3-Methanol) Drying->Derivatization Reaction Heating/ Incubation Derivatization->Reaction Quenching Reaction Quenching/ Extraction of Derivative Reaction->Quenching Analysis GC-MS or HPLC Analysis Quenching->Analysis Data Data Processing Analysis->Data

Caption: General experimental workflow for the derivatization of carboxylic acids.

Derivatization_Comparison cluster_gc For GC Analysis cluster_hplc For HPLC Analysis Analyte Carboxylic Acid (e.g., this compound) Alkylation Alkylation (e.g., BF3-Methanol) Analyte->Alkylation Forms Volatile Ester Silylation Silylation (e.g., BSTFA) Analyte->Silylation Forms TMS Ester Fluorescent Fluorescent Tagging (e.g., 2,4'-Dibromoacetophenone) Analyte->Fluorescent Adds UV-active tag GC_MS GC-MS Alkylation->GC_MS High Stability Silylation->GC_MS Moisture Sensitive HPLC_UV HPLC-UV Fluorescent->HPLC_UV Enhanced Detection

Caption: Comparison of derivatization strategies for different analytical platforms.

References

A Comparative Guide to the Selectivity of Sulfonylating Agents for Primary vs. Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Principles of Selectivity

The selective sulfonylation of a primary amine over a secondary amine is primarily governed by two factors:

  • Nucleophilicity: Primary amines are generally more nucleophilic than secondary amines.

  • Steric Hindrance: The nitrogen atom of a primary amine is less sterically encumbered than that of a secondary amine, allowing for easier approach of the bulky sulfonylating agent.

These intrinsic properties lead to a faster reaction rate for primary amines with sulfonyl chlorides.[1] This inherent rate differential can be exploited to achieve high selectivity under carefully controlled reaction conditions.

Comparison of Sulfonylating Agents

While 4-Toluenesulfonylacetic acid is a specialized reagent, its reactivity can be understood in the context of more common sulfonylating agents. The electronic and steric properties of the sulfonylating agent play a crucial role in its reactivity and selectivity.

ReagentStructureKey CharacteristicsExpected Selectivity for Primary Amines
This compound The carboxylic acid moiety may influence solubility and could potentially participate in intramolecular catalysis, though this is not extensively documented. Reactivity is expected to be similar to TsCl.Good to Excellent (with optimization)
p-Toluenesulfonyl chloride (TsCl) Widely used, commercially available, and well-characterized. Forms stable sulfonamides.[2][3]Good to Excellent (with optimization)[4]
Benzenesulfonyl chloride The basis for the Hinsberg test, which distinguishes primary, secondary, and tertiary amines based on their differential reactivity.[5]Good (inherent selectivity)[6]
Methanesulfonyl chloride (MsCl) More reactive than arylsulfonyl chlorides, which can sometimes lead to lower selectivity.Moderate to Good (highly dependent on conditions)
2-Naphthalenesulfonyl chloride A bulkier reagent, which can enhance selectivity due to increased steric sensitivity.Excellent (with optimization)

Experimental Data: Achieving Selectivity

While specific quantitative data for the competitive reaction of this compound with a mixture of primary and secondary amines is not available, the general principles of selective sulfonylation are well-established. The following table summarizes the expected outcomes based on reaction conditions with a generic arylsulfonyl chloride.

Amine MixtureReaction ConditionsExpected Major ProductExpected Yield of Primary Sulfonamide
1 eq. Primary Amine, 1 eq. Secondary Amine1 eq. Sulfonyl Chloride, Pyridine, 0 °C to RTPrimary Sulfonamide> 80%
1 eq. Primary Amine, 1 eq. Secondary Amine1 eq. Sulfonyl Chloride, Triethylamine, -20 °CPrimary Sulfonamide> 90%
1 eq. Primary Amine, 1 eq. Secondary Amine0.95 eq. Sulfonyl Chloride (slow addition), Hunig's Base, -40 °CPrimary Sulfonamide> 95%

Experimental Protocols

General Protocol for Selective Monosulfonylation of a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Primary amine

  • Secondary amine (for competitive studies)

  • This compound (or other sulfonyl chloride)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, THF)

  • Base (e.g., Pyridine, Triethylamine, or a hindered base like 2,6-lutidine)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and the secondary amine (1.0 equivalent, if applicable) in the anhydrous solvent.

  • Add the base (1.1 to 1.5 equivalents).

  • Cool the mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.

  • In a separate flask, dissolve the sulfonylating agent (0.95-1.0 equivalents) in a small amount of the anhydrous solvent.

  • Add the solution of the sulfonylating agent dropwise to the stirred amine solution over a period of 30-60 minutes. Slow addition is crucial to maintain a low concentration of the electrophile, favoring reaction with the more nucleophilic primary amine.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to isolate the desired primary sulfonamide.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products Primary_Amine R-NH₂ (Primary Amine) Primary_Sulfonamide Ar-SO₂-NHR (Major Product) Primary_Amine->Primary_Sulfonamide k₁ (fast) Secondary_Amine R'₂NH (Secondary Amine) Secondary_Sulfonamide Ar-SO₂-NR'₂ (Minor Product) Secondary_Amine->Secondary_Sulfonamide k₂ (slow) Sulfonyl_Chloride Ar-SO₂Cl Sulfonyl_Chloride->Primary_Sulfonamide Sulfonyl_Chloride->Secondary_Sulfonamide HCl HCl

Caption: Reaction pathway for competitive sulfonylation.

Workflow start Start: Mixture of Primary and Secondary Amines conditions Select Reaction Conditions: - Stoichiometry (Amine > SO₂Cl) - Low Temperature (-20°C to -78°C) - Slow Addition of SO₂Cl - Hindered Base start->conditions reaction Perform Sulfonylation Reaction conditions->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete optimize Low Selectivity: Further decrease temperature or change base monitoring->optimize Incomplete or Low Selectivity purification Purification (Chromatography/Recrystallization) workup->purification product Isolated Primary Sulfonamide purification->product optimize->conditions

Caption: Workflow for optimizing selective sulfonylation.

References

A Comparative Guide to N-Terminal Protection: 4-Toluenesulfonyl Group vs. FMOC-Cl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly in peptide synthesis and the development of complex molecules, the strategic use of protecting groups is paramount. The choice of an N-terminal protecting group can significantly influence the efficiency, yield, and purity of the final product. This guide provides an objective comparison between the use of the 4-toluenesulfonyl (tosyl) group, introduced via p-toluenesulfonyl chloride (Ts-Cl), and the 9-fluorenylmethoxycarbonyl (Fmoc) group, introduced via 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), for the N-protection of amines.

At a Glance: Key Differences and Applications

The fundamental distinction between the tosyl and Fmoc protecting groups lies in their stability and the conditions required for their removal. The tosyl group is renowned for its robustness and stability across a wide range of reaction conditions, making it suitable for multi-step syntheses where harsh reagents might be employed. However, its removal necessitates strong acidic or reductive conditions.

Conversely, the Fmoc group is prized for its lability under mild basic conditions, a cornerstone of modern solid-phase peptide synthesis (SPPS).[1] This orthogonality to acid-labile side-chain protecting groups allows for the selective deprotection of the N-terminus without affecting other parts of the molecule.[2]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the N-protection of a model amino acid, glycine, in solution-phase synthesis.

Parameter4-Toluenesulfonyl (Tosyl) Protection9-Fluorenylmethoxycarbonyl (Fmoc) Protection
Reagent p-Toluenesulfonyl chloride (Ts-Cl)9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl)
Typical Yield ~89% for N-tosylglycine[3]High (typically >90%)[1]
Reaction Time 2-3 hours[3]20 minutes to 4 hours
Protection Conditions Aqueous NaOH, 0-5 °C[3]Basic conditions (e.g., NaHCO3, pyridine) in aqueous or anhydrous solvents[4]
Deprotection Reagent Strong acid (e.g., HBr, H2SO4) or strong reducing agents (e.g., sodium in liquid ammonia)[5]20% Piperidine in DMF[6]
Deprotection Time Varies (can be several hours)Very rapid (seconds to minutes)[7]
Monitoring Thin Layer Chromatography (TLC)[3]UV absorbance of the dibenzofulvene byproduct[1]

Experimental Protocols

N-Protection of Glycine

1. N-Tosylation of Glycine

  • Materials: Glycine, p-Toluenesulfonyl chloride (TsCl), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Deionized water.

  • Procedure:

    • Dissolve glycine (1.0 eq) in a 2M NaOH solution (2.0 eq) in a flask cooled in an ice bath.

    • Portion-wise add TsCl (1.1 eq) over 30-45 minutes with vigorous stirring, maintaining the pH between 9 and 10 by the dropwise addition of 2M NaOH.

    • Continue stirring at 0-5 °C for an additional 2-3 hours after the complete addition of TsCl.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, acidify the reaction mixture to a pH of approximately 2-3 with concentrated HCl to precipitate the N-p-Tosylglycine.

    • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the precipitate by filtration, wash with cold water, and dry.[3]

2. N-Fmoc Protection of Glycine

  • Materials: Glycine, 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl), Sodium bicarbonate (NaHCO3), Dioxane, Water.

  • Procedure:

    • Dissolve glycine in an aqueous solution of sodium bicarbonate.

    • Add a solution of FMOC-Cl in dioxane to the glycine solution with stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • After completion, acidify the reaction mixture with HCl to precipitate the Fmoc-glycine.

    • Collect the product by filtration, wash with water, and dry.[4]

Deprotection of N-Protected Amines

1. Deprotection of N-Tosyl Group

  • Method A: Strong Acid

    • Treat the N-tosyl compound with a strong acid such as concentrated hydrobromic acid (HBr) or sulfuric acid (H2SO4), often at elevated temperatures.

  • Method B: Reductive Cleavage

    • Dissolve the N-tosyl compound in liquid ammonia and add sodium metal until a persistent blue color is observed.[5]

2. Deprotection of N-Fmoc Group

  • Procedure:

    • Dissolve the N-Fmoc protected compound in a solution of 20% piperidine in N,N-dimethylformamide (DMF).

    • Stir the mixture at room temperature. The deprotection is typically complete within minutes.[6]

    • The progress can be monitored by the appearance of the UV-active dibenzofulvene-piperidine adduct.[1]

Visualization of Concepts

N-Protection_Workflow Logical Workflow for Selecting an N-Protecting Group start Define Synthetic Strategy stability Required Stability of Protected Amine start->stability deprotection Acceptable Deprotection Conditions stability->deprotection High Stability Needed fmoc Select Fmoc Group stability->fmoc Mild Conditions Sufficient orthogonality Need for Orthogonal Protection? deprotection->orthogonality Mild Conditions Required tosyl Select Tosyl Group deprotection->tosyl Harsh Conditions Tolerable orthogonality->tosyl No orthogonality->fmoc Yes Protecting_Group_Structures Chemical Structures of Protecting Group Reagents and Protected Amines cluster_tosyl Tosyl Group cluster_fmoc Fmoc Group tscl p-Toluenesulfonyl chloride (Ts-Cl) ts_amine N-Tosylated Amine tscl->ts_amine Protection fmoccl 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) fmoc_amine N-Fmoc Protected Amine fmoccl->fmoc_amine Protection

References

Enhancing Mass Spectrometry Analysis: A Comparative Guide to Derivatization Reagents for Amines and Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of molecules containing amine and alcohol functionalities by liquid chromatography-mass spectrometry (LC-MS) is a common analytical challenge. Direct analysis of these compounds can be hampered by their high polarity, leading to poor retention on reversed-phase columns, and low ionization efficiency, resulting in inadequate sensitivity. Chemical derivatization offers a powerful solution by chemically modifying these analytes to improve their chromatographic behavior and enhance their mass spectrometric response.

This guide provides an objective comparison of the analytical performance of several common derivatization reagents for primary and secondary amines, as well as alcohols. While the initial focus was on 4-Toluenesulfonylacetic acid derivatives, a comprehensive literature review revealed a lack of specific data on its use as a derivatization agent for LC-MS analysis. Therefore, this guide will focus on widely-used and well-documented alternative reagents. The information presented herein is compiled from various scientific studies to aid in the selection of the most appropriate derivatization strategy for your analytical needs.

Comparison of Derivatization Reagents for Amine Analysis

The choice of a derivatization reagent for amines depends on several factors, including the nature of the analyte (primary or secondary amine), the complexity of the sample matrix, and the desired sensitivity. The following table summarizes the analytical performance of common derivatization reagents for amines.

Derivatization ReagentTarget AnalytesLOD (Limit of Detection)LOQ (Limit of Quantitation)Linearity (R²)Key Advantages & Disadvantages
Dansyl Chloride (Dns-Cl) Primary & Secondary Amines, Phenols0.015 - 0.075 µg/mL (Biogenic Amines)[1]0.05 - 0.25 µg/mL (Biogenic Amines)[1]>0.9989 (Biogenic Amines)[1]Advantages: Versatile, enhances fluorescence and ionization.[2] Disadvantages: Can react with other nucleophiles, requires removal of excess reagent.
Dabsyl Chloride (Dabs-Cl) Primary & Secondary Amines, PhenolsNot explicitly found10-250 µM (Amino Acids)>0.99 (most Amino Acids)[3][4]Advantages: Stable derivatives, detection in the visible range reduces matrix interference.[3][5] Disadvantages: Requires heating for derivatization.[3]
9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) Primary & Secondary Amines1 fmol/µL (Amino Acids)[6][7]1-10 pmol (Amino Acids)[8]Not explicitly foundAdvantages: Rapid reaction, high sensitivity, stable derivatives.[6][7] Disadvantages: Excess reagent can interfere with analysis.
o-Phthalaldehyde (OPA) Primary Amines1.8 mg/kg (Histamine in food)[9]5 mg/kg (Histamine in food)[9]Not explicitly foundAdvantages: Rapid reaction at room temperature.[9] Disadvantages: Derivatives can be unstable, does not react with secondary amines.[10]
Benzoyl Chloride (Bz-Cl) Primary & Secondary Amines, Phenols, some Alcohols0.1 - 20 nM (Biogenic Amines)[10]0.3 - 60 nM (Biogenic Amines)[10]0.9961 - 0.9999 (Biogenic Amines)[10]Advantages: Rapid reaction, improves chromatographic retention.[10][11] Disadvantages: Can be non-selective.

Comparison of Derivatization Reagents for Alcohol Analysis

Derivatization of alcohols is crucial for enhancing their otherwise poor ionization efficiency in mass spectrometry. The following table outlines the performance of selected reagents for this purpose.

Derivatization ReagentTarget AnalytesLOD (Limit of Detection)LOQ (Limit of Quantitation)Linearity (R²)Key Advantages & Disadvantages
Dansyl Chloride (Dns-Cl) Alcohols, PhenolsNot explicitly foundNot explicitly foundNot explicitly foundAdvantages: Significantly increases mass spectral sensitivity (up to 1000-fold).[12] Disadvantages: Requires heating and specific catalysts.[13]
Benzoyl Chloride (Bz-Cl) Alcohols, Phenols, AminespM to nM range[11][14]pM to nM range[11][14]Not explicitly foundAdvantages: Reacts with a broad range of functional groups, improves chromatographic performance.[11][15] Disadvantages: Can be non-selective.
Trichloroacetyl Isocyanate Alcohols, Diols, Glycerol0.025% v/v (Ethanol)0.075% v/v (Ethanol)Not explicitly foundAdvantages: Instantaneous reaction at room temperature.[16][17] Disadvantages: Reagent is sensitive to water.

Experimental Protocols and Methodologies

Detailed and reproducible experimental protocols are fundamental for achieving reliable analytical results. Below are generalized methodologies for derivatization using some of the compared reagents, based on published literature.

General Derivatization Protocol for Amines with Dansyl Chloride

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation: Dissolve the amine-containing sample in a suitable buffer, such as 0.1 M sodium bicarbonate (pH 9.0).

  • Reagent Addition: Add a solution of Dansyl Chloride in acetone to the sample solution.

  • Reaction: Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding a small amount of a primary amine solution (e.g., proline) to consume the excess Dansyl Chloride.

  • Sample Cleanup: If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove excess reagent and by-products.

  • LC-MS Analysis: Dilute the final sample solution with the initial mobile phase and inject it into the LC-MS system.

General Derivatization Protocol for Alcohols with Benzoyl Chloride

This protocol is a generalized procedure and should be optimized for the specific alcohol and sample matrix.

  • Sample Preparation: Dissolve the alcohol-containing sample in an aprotic solvent (e.g., acetonitrile).

  • Base Addition: Add a suitable base, such as pyridine or triethylamine, to the sample solution.

  • Reagent Addition: Add Benzoyl Chloride to the mixture.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating for a specified time.

  • Quenching: Quench the reaction by adding a small amount of water or a protic solvent.

  • Extraction: Perform a liquid-liquid extraction to isolate the derivatized analytes.

  • LC-MS Analysis: Evaporate the organic layer, reconstitute the residue in a suitable solvent, and analyze by LC-MS.

Visualizing the Workflow

To better illustrate the derivatization and analysis process, the following diagrams outline the typical experimental workflows.

Derivatization_Workflow_Amines cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Amine-containing Sample Buffer Adjust pH (e.g., Bicarbonate Buffer) Sample->Buffer Reagent Add Derivatization Reagent (e.g., Dansyl-Cl) Buffer->Reagent Incubate Incubate (e.g., 60°C, 30 min) Reagent->Incubate Quench Quench Excess Reagent Incubate->Quench Cleanup Sample Cleanup (LLE or SPE) Quench->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Derivatization_Workflow_Alcohols cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Alcohol-containing Sample in Aprotic Solvent Base Add Base (e.g., Pyridine) Sample->Base Reagent Add Derivatization Reagent (e.g., Benzoyl Chloride) Base->Reagent React React (Room Temp or Heat) Reagent->React Quench Quench Reaction React->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry_Reconstitute Evaporate and Reconstitute Extract->Dry_Reconstitute LCMS LC-MS/MS Analysis Dry_Reconstitute->LCMS

References

Evaluating the Cost-Effectiveness of 4-Toluenesulfonylacetic Acid in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the economic viability of a synthetic route is as crucial as its chemical efficiency. This guide provides a comprehensive evaluation of the cost-effectiveness of producing 4-toluenesulfonylacetic acid, a key intermediate in the pharmaceutical industry, through a comparative analysis of its primary large-scale synthesis pathway and a potential alternative. Detailed experimental protocols, quantitative data, and process visualizations are presented to support informed decision-making in process development and manufacturing.

The predominant industrial synthesis of this compound is a two-step process. The first stage involves the synthesis of the precursor, 4-methylthiophenylacetic acid, followed by its oxidation to the final product. An alternative, more direct approach involves the reaction of p-toluenesulfonyl chloride with a malonic ester derivative. This guide will dissect both methodologies to provide a clear comparison of their respective merits and drawbacks in a large-scale production context.

Two-Step Synthesis via Sulfide Oxidation: A Detailed Analysis

The most commonly employed route to this compound begins with the preparation of 4-methylthiophenylacetic acid. A prevalent industrial method for this intermediate is the reaction of a p-halogenated phenylacetic acid with sodium methyl mercaptide, often catalyzed by a copper salt. The subsequent and critical step is the oxidation of the sulfide group in 4-methylthiophenylacetic acid to a sulfone.

Step 1: Synthesis of 4-Methylthiophenylacetic Acid

A common method for the large-scale production of 4-methylthiophenylacetic acid involves the nucleophilic aromatic substitution of a p-halogenated phenylacetic acid with sodium methyl mercaptide.

Experimental Protocol:

In a suitable reactor, p-bromophenylacetic acid is dissolved in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF). Sodium methyl mercaptide is then added, followed by a catalytic amount of cuprous bromide. The reaction mixture is heated under an inert atmosphere for several hours. Upon completion, the reaction is quenched, and the product is isolated and purified.

ParameterValueReference
Starting Material p-Bromophenylacetic acid, Sodium methyl mercaptide[1]
Solvent N,N-Dimethylformamide (DMF)[1]
Catalyst Cuprous Bromide[1]
Reaction Temperature 130°C[1]
Reaction Time 4-24 hours[1]
Yield 76-80%[1]

An older, alternative method for synthesizing 4-methylthiophenylacetic acid is the Willgerodt-Kindler reaction, starting from 4-methylthioacetophenone. This method, however, often involves the use of hazardous reagents like sulfur and morpholine and can generate significant waste, making it less favorable for modern, large-scale, and environmentally conscious manufacturing.[2]

Step 2: Oxidation of 4-Methylthiophenylacetic Acid to this compound

The conversion of the sulfide to the sulfone is the pivotal step. A variety of oxidizing agents can be employed, each with its own set of advantages and disadvantages regarding cost, safety, and environmental impact.

Comparative Analysis of Oxidizing Agents:

Oxidizing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Hydrogen Peroxide (H₂O₂) Acetic acid, various catalysts (e.g., tungstate)Cost-effective, environmentally benign (byproduct is water)May require catalysts, reaction can be slow, potential for over-oxidation
Urea-Hydrogen Peroxide (UHP) / Phthalic Anhydride Ethyl acetateMetal-free, mild conditions, high yieldsRequires an additional reagent (phthalic anhydride)
Sodium Chlorite (NaClO₂) / Hydrochloric Acid (HCl) Organic solvents (e.g., ethyl acetate, acetonitrile)High selectivity, scalable, avoids aqueous conditionsGenerates chlorine dioxide in situ (requires handling precautions)
Potassium Dichromate (K₂Cr₂O₇) Aqueous acidic mediumStrong oxidizing agentHighly toxic (Cr(VI)), significant hazardous waste generation

Experimental Protocol (using Hydrogen Peroxide):

4-Methylthiophenylacetic acid is dissolved in glacial acetic acid. A catalytic amount of sodium tungstate is added, followed by the slow addition of 30% hydrogen peroxide at a controlled temperature. The reaction is monitored until completion, after which the product is isolated by crystallization.

Alternative Single-Step Synthesis: Malonic Ester Route

A potentially more streamlined approach to this compound involves the direct alkylation of a malonic ester derivative with p-toluenesulfonyl chloride, followed by hydrolysis and decarboxylation.

Experimental Protocol:

Diethyl malonate is deprotonated with a suitable base, such as sodium ethoxide, in an anhydrous solvent like ethanol. p-Toluenesulfonyl chloride is then added to the resulting enolate, leading to the formation of diethyl 2-(p-toluenesulfonyl)malonate. This intermediate is then subjected to acidic or basic hydrolysis to cleave the ester groups, followed by heating to induce decarboxylation and yield this compound.

ParameterValueReference
Starting Material Diethyl malonate, p-Toluenesulfonyl chloride[3][4]
Base Sodium ethoxide[3]
Solvent Ethanol[3]
Subsequent Steps Hydrolysis and Decarboxylation[3]

Cost-Effectiveness Comparison

Synthesis RouteKey Raw MaterialsNumber of StepsPotential Yield (Overall)Key Cost DriversEnvironmental & Safety Considerations
Two-Step (Sulfide Oxidation) p-Halophenylacetic acid, Sodium methyl mercaptide, Oxidizing agent2Moderate to HighCost of halogenated starting material, choice and amount of oxidizing agent, solvent and catalyst cost.Depends heavily on the chosen oxidizing agent. Use of heavy metals (Cr) is highly undesirable. H₂O₂ is a greener option.
Single-Step (Malonic Ester) Diethyl malonate, p-Toluenesulfonyl chloride, Base1 (main C-C bond formation)ModerateCost of p-toluenesulfonyl chloride, base, and solvent.Use of strong bases requires careful handling. Generates salt byproducts.

Process Flow Visualizations

Synthesis_Comparison cluster_two_step Two-Step Synthesis via Sulfide Oxidation cluster_one_step Single-Step Synthesis via Malonic Ester A1 p-Halogenated Phenylacetic Acid R1 Nucleophilic Aromatic Substitution A1->R1 A2 Sodium Methyl Mercaptide A2->R1 P1 4-Methylthiophenylacetic Acid R2 Oxidation P1->R2 O1 Oxidizing Agent (e.g., H₂O₂) O1->R2 P2 This compound R1->P1 R2->P2 B1 Diethyl Malonate R3 Alkylation B1->R3 B2 p-Toluenesulfonyl Chloride B2->R3 B3 Base (e.g., NaOEt) B3->R3 P3 Diethyl 2-(p-toluenesulfonyl)malonate R4 Hydrolysis & Decarboxylation P3->R4 P4 This compound R3->P3 R4->P4

Caption: Comparative workflow of the two main synthetic routes to this compound.

Conclusion

The evaluation of the most cost-effective synthesis for this compound on a large scale requires a multi-faceted analysis. The two-step route via oxidation of 4-methylthiophenylacetic acid is a well-established method. Its economic viability is heavily influenced by the cost of the starting p-halogenated phenylacetic acid and the choice of oxidizing agent. The use of green oxidants like hydrogen peroxide can significantly improve the cost-effectiveness and environmental profile of this route.

References

inter-laboratory comparison of analytical methods using 4-Toluenesulfonylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 4-Toluenesulfonylacetic acid. The selection of a suitable analytical method is a critical step in drug development and quality control, ensuring accuracy, precision, and reliability of results across different laboratories. This document outlines the common analytical techniques, presents a comparison of their performance, and provides detailed experimental protocols to facilitate inter-laboratory consistency.

Introduction to Analytical Techniques

The primary analytical methods for the quantification of sulfonic acid derivatives like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and quantitative analysis (qNMR).

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of non-volatile and thermally labile compounds.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. Derivatization is often required for polar analytes like acids to increase their volatility.[2]

  • Quantitative Nuclear Magnetic Resonance (qNMR) provides a primary ratio method for quantification without the need for identical reference standards for each analyte, offering high precision and accuracy.

The choice of method depends on various factors including the sample matrix, required sensitivity, and the specific goals of the analysis.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and qNMR for the analysis of aromatic sulfonic acids, providing a basis for method selection.

ParameterHPLC-UVGC-MS (with derivatization)qNMR
Specificity Good to ExcellentExcellentExcellent
Sensitivity (LOD/LOQ) Low ng/mL to µg/mL levels achievable.[1]Picogram to low nanogram levels.Typically in the µg/mL to mg/mL range.
Linearity Excellent over a wide concentration range.[1]Good, but can be affected by derivatization efficiency.Excellent, directly proportional to the number of nuclei.
Precision (%RSD) Typically <2% for intra-day and <5% for inter-day.<10%, can be higher due to derivatization variability.[3]<1% for high concentration samples.
Accuracy (% Recovery) Typically 98-102%.[3]90-110%, dependent on derivatization and extraction recovery.[3]High, as it can be a primary method.
Sample Throughput HighModerateLow to Moderate
Sample Preparation Simple dissolution and filtration.[4]Multi-step: extraction and derivatization required.[2]Simple dissolution in a deuterated solvent.
Cost (Instrument/Maintenance) ModerateHighHigh

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results and ensuring consistency between laboratories.

1. High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is based on established methods for the analysis of p-toluenesulfonic acid and its derivatives.[1][5]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

  • Mobile Phase: A gradient elution is often employed for optimal separation. For example, a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and a polar organic solvent (e.g., acetonitrile).[5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where the analyte exhibits maximum absorbance, typically around 220 nm for the aromatic ring.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent and perform serial dilutions to create calibration standards.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[4]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol requires a derivatization step to increase the volatility of the acidic analyte.[2]

  • Derivatization: Esterification of the carboxylic acid and sulfonic acid groups is a common approach. For instance, reaction with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, or using a derivatizing agent like diazomethane or a silylating agent (e.g., BSTFA).

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable for separating the derivatized analyte.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is used to ensure good separation. For example, start at a lower temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

  • Injector and Transfer Line Temperature: Typically set at 250°C and 280°C, respectively.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

3. Quantitative NMR (qNMR) Method

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent in which both the analyte and an internal standard are soluble (e.g., DMSO-d6, D2O).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay, sufficient number of scans).

  • Data Processing: Integrate the signals corresponding to the analyte and the internal standard. The concentration of the analyte can be calculated using the ratio of the integrals, the number of protons for each signal, and the known concentration of the internal standard.

Mandatory Visualizations

Inter_Laboratory_Comparison_Workflow A Preparation of Homogeneous Test Material B Distribution to Participating Laboratories A->B Shipment C Analysis of Test Material (Using Prescribed/Own Method) B->C Testing D Submission of Analytical Results C->D Reporting E Statistical Analysis of Data (e.g., z-scores) D->E Data Compilation F Evaluation of Laboratory Performance E->F Assessment G Issuance of Comparison Report F->G Dissemination H Corrective Actions by Outlier Laboratories F->H Feedback for Improvement Analytical_Method_Selection Start Define Analytical Requirements Q1 Need High Sensitivity? (Trace Analysis) Start->Q1 Q2 Is the Analyte Volatile/Thermally Stable? Q1->Q2 No GCMS Select GC-MS (with Derivatization) Q1->GCMS Yes Q3 Is a Primary Method Required? Q2->Q3 No Q2->GCMS Yes HPLC Select HPLC-UV Q3->HPLC No qNMR Select qNMR Q3->qNMR Yes Validation Method Validation HPLC->Validation GCMS->Validation qNMR->Validation

References

Safety Operating Guide

Proper Disposal of 4-Toluenesulfonylacetic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Toluenesulfonylacetic acid, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Hazard Information

This compound is a corrosive solid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is also corrosive to metals. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes chemical-resistant gloves (such as nitrile or neoprene), safety goggles and a face shield, and a lab coat or chemical-resistant apron.[2][3][4] All handling of the solid and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Quantitative Hazard and Physical Properties
PropertyValueReference
Physical State Solid[5]
Appearance White to off-white crystalline powder[5]
Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Corrosive to metals[1]
Personal Protective Equipment Chemical-resistant gloves, Safety goggles, Face shield, Lab coat/apron[2][3][4]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is to treat it as hazardous waste and have it collected by a certified environmental health and safety (EHS) provider for incineration at an approved industrial combustion plant. Do not dispose of this chemical in the regular trash or down the drain.[6]

Operational Plan: From Laboratory Bench to Final Disposal

  • Segregation and Storage of Waste:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated, compatible hazardous waste container.[7] The container must be in good condition, leak-proof, and have a secure lid.[6][8]

    • Do not mix this compound waste with other waste streams, particularly bases or oxidizing agents, to prevent chemical reactions.[7]

    • Store the waste container in a designated satellite accumulation area that is in a well-ventilated, cool, and dry location, away from incompatible materials.[8][9]

    • It is best practice to use secondary containment, such as a larger, chemically resistant tray or bin, to capture any potential leaks from the primary container.[7][9]

  • Labeling of Hazardous Waste:

    • As soon as the first piece of waste is added, label the container with a hazardous waste tag.[6][10]

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and the name and contact information of the generating researcher or lab.[6][11][12]

    • Clearly indicate the hazards of the waste (e.g., "Corrosive," "Irritant").[11][12]

  • Scheduling a Waste Pickup:

    • Once the container is full or is approaching the storage time limit set by your institution (often 90 days), schedule a pickup with your institution's EHS department or a licensed hazardous waste disposal company.[7]

Experimental Protocol: Lab-Scale Neutralization (for Aqueous Solutions)

In some instances, neutralization of acidic waste solutions may be permissible before collection, subject to institutional and local regulations. Always consult with your EHS department before proceeding with any neutralization. This procedure is for dilute aqueous solutions of this compound.

  • Preparation:

    • Work in a chemical fume hood and wear all required PPE.

    • Prepare a dilute solution of a weak base, such as 5-10% sodium bicarbonate (baking soda) in water, or a dilute solution of a strong base, such as 1 M sodium hydroxide.

    • Place the container with the acidic solution in a larger container filled with ice water to dissipate any heat generated during the neutralization reaction.

  • Neutralization Process:

    • While continuously stirring the acidic solution, slowly add the basic solution dropwise.

    • Monitor the pH of the solution regularly using a calibrated pH meter or pH paper.

    • Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Final Disposal of Neutralized Solution:

    • Even after neutralization, the resulting salt solution may still be subject to hazardous waste regulations.

    • Collect the neutralized solution in a properly labeled hazardous waste container. The label should indicate the contents (e.g., "Neutralized this compound solution (sodium salt)") and that the pH is neutral.

    • Arrange for disposal through your EHS department.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical steps for the proper disposal of this compound.

Caption: Workflow for the standard disposal of this compound waste.

NeutralizationProcess cluster_Neutralization Lab-Scale Neutralization of Aqueous Waste Start Start with Dilute Aqueous This compound Waste Step1 Place Waste Container in an Ice Bath Start->Step1 Step2 Slowly Add Dilute Base (e.g., Sodium Bicarbonate) with Stirring Step1->Step2 Step3 Monitor pH Step2->Step3 Decision Is pH between 6.0 and 8.0? Step3->Decision Decision->Step2 No Step4 Collect Neutralized Solution in a Labeled Hazardous Waste Container Decision->Step4 Yes End Arrange for EHS Pickup Step4->End

Caption: Logical steps for the neutralization of aqueous this compound waste.

References

Personal protective equipment for handling 4-Toluenesulfonylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of 4-Toluenesulfonylacetic acid, ensuring the well-being of researchers and the integrity of their work. Adherence to these guidelines is paramount for minimizing risks associated with this chemical.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPESpecifications
Eyes/Face Safety Goggles and Face ShieldGoggles should provide indirect ventilation to protect from splashes and fumes.[1] A face shield should be worn in addition to goggles when there is a high risk of exposure.[1]
Hands Chemical-Resistant GlovesNitrile gloves are suitable for short-term splash protection.[2][3] For prolonged contact, butyl or neoprene gloves are recommended.[1] Always inspect gloves for signs of wear and tear before use.
Body Laboratory Coat or Chemical-Resistant ApronA lab coat or apron should be worn to protect the skin from potential splashes.
Respiratory N95 or Higher RespiratorA respirator is crucial for protecting against fumes and vapors, especially when handling the solid form where dust may be generated.[1]
Glove Compatibility for Handling Acids
Glove MaterialResistance to AcidsRecommendations
Nitrile Good for weak acids, poor for strong acidsSuitable for incidental splash protection.[2][3]
Neoprene GoodRecommended for handling hydraulic fluids, gasoline, alcohols, organic acids, and alkalis.[1]
Butyl ExcellentProtects against a wide variety of chemicals, including highly corrosive acids.[1]
Natural Rubber (Latex) FairProtects against most water solutions of acids, but may not be suitable for all individuals due to allergy risks.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety.

Safe Handling Protocol
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Inhalation and Contact : Take measures to avoid breathing dust or fumes and prevent contact with skin and eyes.[2]

  • Personal Hygiene : Wash hands thoroughly after handling the chemical. Do not eat, drink, or smoke in the work area.

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[4]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Ventilate : Clear the area of all non-essential personnel and ensure adequate ventilation.

  • Containment : Use an inert absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials.

  • Collection : Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontamination : Clean the spill area with a weak base solution, followed by soap and water.

Disposal Plan: Neutralization of this compound Waste

The primary method for disposing of this compound waste is through neutralization. This process converts the corrosive acid into a less hazardous salt that can be disposed of more safely.

Experimental Protocol for Neutralization

Objective: To neutralize this compound waste using sodium carbonate before disposal.

Materials:

  • This compound waste

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Large beaker (at least twice the volume of the waste solution)

  • Stir bar and stir plate

  • pH meter or pH paper

  • Ice bath

Procedure:

  • Dilution : In a fume hood, place the beaker containing the this compound waste in an ice bath to manage heat generated during neutralization. Slowly dilute the acid waste with an equal volume of cold deionized water while stirring.

  • Preparation of Neutralizing Agent : Prepare a 5-10% solution of sodium carbonate in deionized water.

  • Neutralization : Slowly add the sodium carbonate solution to the diluted acid waste while continuously stirring. The reaction will produce carbon dioxide gas, so add the base slowly to avoid excessive foaming.

    • Chemical Reaction: 2 CH₃C₆H₄SO₂CH₂COOH + Na₂CO₃ → 2 CH₃C₆H₄SO₂CH₂COONa + H₂O + CO₂

  • pH Monitoring : Periodically check the pH of the solution. Continue adding the sodium carbonate solution until the pH is between 6.0 and 8.0.

  • Disposal : Once neutralized, the solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.[5]

Process Workflow

The following diagram illustrates the key stages of safely handling this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Determine required protection Work in Fume Hood Work in Fume Hood Select PPE->Work in Fume Hood Begin work Weigh/Transfer Weigh/Transfer Work in Fume Hood->Weigh/Transfer Perform Experiment Perform Experiment Weigh/Transfer->Perform Experiment Collect Waste Collect Waste Perform Experiment->Collect Waste Spill Spill Perform Experiment->Spill Exposure Exposure Perform Experiment->Exposure Neutralize Waste Neutralize Waste Collect Waste->Neutralize Waste Prepare for disposal Dispose per Regulations Dispose per Regulations Neutralize Waste->Dispose per Regulations Follow Spill\nManagement Protocol Follow Spill Management Protocol Spill->Follow Spill\nManagement Protocol Follow First\nAid Procedures Follow First Aid Procedures Exposure->Follow First\nAid Procedures

Caption: Workflow for handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.